Physicochemical Profiling and Synthetic Applications of 1-(2-Methoxyethyl)-1H-imidazole: A Technical Guide for Drug Development
Executive Summary In modern medicinal chemistry and rational drug design, the functionalization of heterocycles is a critical strategy for modulating pharmacokinetic (PK) and pharmacodynamic (PD) properties. 1-(2-Methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and rational drug design, the functionalization of heterocycles is a critical strategy for modulating pharmacokinetic (PK) and pharmacodynamic (PD) properties. 1-(2-Methoxyethyl)-1H-imidazole (CAS: 126301-59-5) has emerged as a highly versatile building block. By appending a flexible, ether-containing aliphatic chain to the N1 position of the imidazole core, chemists can precisely tune the lipophilicity, hydrogen-bonding capacity, and solubility of the resulting active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth analysis of the physicochemical properties of 1-(2-methoxyethyl)-1H-imidazole, details a self-validating synthetic protocol for its preparation, and explores its downstream applications in the synthesis of complex pharmaceutical intermediates, such as enzyme inhibitors and receptor agonists.
Structural & Physicochemical Profiling
The structural architecture of 1-(2-methoxyethyl)-1H-imidazole combines the aromatic, electron-rich, and basic nature of the imidazole ring with the polar, hydrogen-bond accepting properties of a methoxyethyl tail.
Causality of Physicochemical Properties
Lipophilicity and Solubility (LogP/LogD): The incorporation of the methoxyethyl group subtly increases the lipophilicity compared to unsubstituted imidazole, enhancing membrane permeability. However, the ether oxygen acts as a hydrogen-bond acceptor, preventing the molecule from becoming excessively hydrophobic and maintaining favorable aqueous solubility.
Basicity (pKa): The N3 nitrogen of the imidazole ring remains unsubstituted and retains its basic character (typical pKa ~7.0 in similar N-alkylated derivatives). This allows the molecule to form stable salts with pharmaceutical acids, aiding in formulation.
Steric Profile: The two-carbon ethyl linker provides optimal flexibility, allowing the methoxy oxygen to participate in intramolecular interactions or coordinate with target enzyme active sites without introducing excessive steric hindrance.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound [1]:
Base: Potassium carbonate (K₂CO₃) (1.5 equiv) or Sodium hydride (NaH) for strictly anhydrous conditions.
Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).
Step-by-Step Experimental Workflow
Step 1: Deprotonation of the Imidazole Core
Suspend K₂CO₃ (1.5 equiv) in anhydrous MeCN under an inert nitrogen atmosphere.
Add imidazole (1.0 equiv) to the suspension. Stir at room temperature for 30 minutes.
Causality: K₂CO₃ is chosen over stronger bases like NaH when functional group tolerance is required in more complex derivatives. It efficiently deprotonates the relatively acidic N1 proton of imidazole (pKa ~14.5), generating the reactive imidazolide anion.
Step 2: Sₙ2 Alkylation
Introduce 2-bromoethyl methyl ether (1.1 equiv) dropwise via syringe to control the exothermic nature of the reaction.
Elevate the temperature to 70–80 °C (reflux in MeCN) and stir for 12–16 hours.
Causality: The elevated temperature provides the necessary activation energy for the Sₙ2 displacement of the bromide ion by the sterically unhindered imidazolide nitrogen.
Step 3: Workup and Isolation
Cool the reaction to room temperature and filter the mixture through a Celite pad to remove inorganic salts (KBr and unreacted K₂CO₃).
Concentrate the filtrate under reduced pressure.
Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 4: Self-Validation and Analytical Confirmation
TLC Monitoring: Use a solvent system of 5-10% Methanol in Dichloromethane (DCM). Because the compound lacks a strong UV chromophore beyond the imidazole ring, visualize the spots using an iodine chamber or KMnO₄ stain.
¹H NMR Validation: The success of the alkylation is definitively confirmed by the presence of a distinct singlet integrating to 3 protons at ~3.30 ppm (representing the terminal -OCH₃ group) and two characteristic triplets at ~3.60 ppm and ~4.10 ppm corresponding to the methylene protons (-CH₂-CH₂-) of the linker.
Downstream Pharmaceutical Applications
1-(2-Methoxyethyl)-1H-imidazole is rarely the final API; rather, it is a highly valued intermediate. Its most prominent application is its conversion into 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3) [2].
C2-Functionalization and Directing Effects
The methoxyethyl tail acts as more than just a passive solubilizing group. During C2-lithiation (typically using n-Butyllithium at -78 °C), the ether oxygen can weakly coordinate with the lithium ion. This coordination directs the lithiation specifically to the C2 position of the imidazole ring, preventing unwanted deprotonation at the C4 or C5 positions.
Following lithiation, the intermediate is quenched with a formylating agent (such as DMF) to yield the 2-carbaldehyde derivative.
Target Therapeutic Areas
The resulting functionalized imidazoles are critical in several therapeutic research areas [2]:
Anti-Inflammatory & Anti-Cancer Agents: The imidazole core acts as a bioisostere for various hydrogen-bonding networks in kinase inhibitors.
Enzyme Inhibitors: The basic nitrogen coordinates with metal ions (e.g., zinc in metalloproteinases or heme iron in cytochrome P450 enzymes), while the methoxyethyl group occupies adjacent hydrophobic/polar pockets.
Metabolic Disorders: Substituted imidazoles are frequently explored in the development of heterocyclic GLP-1 agonists for the treatment of Type 2 Diabetes and NASH.
Synthetic Workflow Visualization
The following diagram illustrates the logical progression from raw materials to advanced pharmaceutical intermediates, highlighting the critical C2-lithiation step where the methoxyethyl group plays a synergistic directing role.
Caption: Synthetic workflow from imidazole to advanced pharmaceutical APIs via 1-(2-methoxyethyl)-1H-imidazole.
References
PubMed Central (NIH) - “Water-like” Dual-Functionalized Ionic Liquids for Enzyme Activation (Synthesis of N-alkyl imidazoles using 2-bromoethyl methyl ether). Retrieved from[Link]
Exploratory
The Molecular Architecture of 1-(2-Methoxyethyl)-1H-imidazole: Conformational Dynamics and The Gauche Effect
Executive Summary 1-(2-Methoxyethyl)-1H-imidazole (CAS: 126301-59-5) is a highly versatile heterocyclic building block characterized by an imidazole core covalently linked to a 2-methoxyethyl (MOE) side chain[1][2]. Whil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methoxyethyl)-1H-imidazole (CAS: 126301-59-5) is a highly versatile heterocyclic building block characterized by an imidazole core covalently linked to a 2-methoxyethyl (MOE) side chain[1][2]. While seemingly simple, the molecular architecture of this compound is governed by complex stereoelectronic forces that dictate its three-dimensional conformation. Unlike standard alkyl chains that default to an extended anti (zigzag) conformation to minimize steric hindrance, the MOE group in this molecule exhibits a strong preference for a "curled" gauche conformation[3][4].
As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind this conformational behavior—specifically the gauche effect—and detail the self-validating experimental and computational protocols required to analyze it. Understanding these dynamics is critical for researchers utilizing this molecule in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced ether-functionalized ionic liquids[1][5].
Stereoelectronic Foundations: The Gauche Effect
The defining structural feature of 1-(2-methoxyethyl)-1H-imidazole is the N1-C1'-C2'-O torsion angle. In a vacuum or non-polar solvent, one might intuitively expect this chain to adopt an anti conformation (dihedral angle ≈ 180°) to separate the bulky imidazole ring from the methoxy group. However, empirical and computational data consistently demonstrate that the gauche conformation (dihedral angle ≈ 60° to 70°) is the global energy minimum[3][6].
This phenomenon is driven by the gauche effect , a stereoelectronic condition where a gauche rotamer is more stable than its anti counterpart due to the presence of highly electronegative atoms (Nitrogen and Oxygen)[6]. The causality behind this stabilization is twofold:
Hyperconjugation: The primary driver is the delocalization of electron density from the bonding
σ
(C-H) orbitals into the adjacent, low-lying antibonding
σ
(C-O) and
σ
(C-N) orbitals. This stabilizing orbital overlap is only geometrically possible when the chain is in the gauche conformation[6].
Electrostatic Shielding: The curled gauche conformation allows the lone pairs of the ether oxygen to orient towards the electron-deficient regions of the imidazole ring, creating favorable intramolecular dipole-dipole interactions[5].
In the context of drug design and ionic liquids, this preorganized, curled conformation is highly advantageous. It reduces the entropic penalty upon receptor binding and, in ionic liquid derivatives, shields the positive charge of the imidazolium core, leading to highly irregular but favorable variations in viscosity and conductivity[4][5].
Caption: Mechanistic pathway of the gauche effect stabilizing the curled conformation.
Quantitative Conformational Data
To provide a clear comparative baseline, the following table summarizes the theoretical physicochemical parameters of the two primary rotamers of the MOE side chain.
Conformational State
N1-C1'-C2'-O Dihedral
Relative Energy (
Δ
E)
Dipole Moment (
μ
)
Dominant Intramolecular Force
Gauche (Curled)
~65°
0.00 kcal/mol (Minimum)
~3.2 Debye
σ→σ
Hyperconjugation
Anti (Extended)
~180°
+1.85 kcal/mol
~1.5 Debye
Steric relief (overcome by electronics)
Note: The energy barrier to rotation between these states is highly solvent-dependent. In highly polar solvents, the dipole-stabilized gauche conformer becomes even more dominant[6].
Experimental Methodologies for Conformational Validation
To ensure scientific integrity, any claims regarding the conformation of 1-(2-methoxyethyl)-1H-imidazole must be empirically validated. The following self-validating protocols detail how to establish and confirm the gauche preference.
Protocol 1: Solution-State Conformation via 2D NOESY NMR
Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to detect spatial proximity (< 5 Å) between protons, independent of through-bond coupling. If the molecule is in a gauche conformation, the methoxy protons will exhibit a strong NOE cross-peak with the imidazole ring protons.
Step 1: Sample Preparation: Dissolve 15 mg of high-purity (>99%) 1-(2-methoxyethyl)-1H-imidazole in 0.6 mL of anhydrous
CDCl3
. Causality for solvent choice:
CDCl3
is a low-polarity solvent that minimizes disruption of intramolecular dipole interactions, allowing the intrinsic gauche effect to dominate.
Step 2: Baseline Acquisition: Acquire standard 1D
1H
and
13C
spectra to assign all resonances. Use Tetramethylsilane (TMS) as an internal self-validating standard.
Step 3: NOESY Setup: Configure the 2D NOESY experiment with a mixing time (
tm
) of 400 ms. Causality for mixing time: A 400 ms window is optimal for small molecules (MW ~126.16 g/mol )[1] to allow sufficient magnetization transfer without entering the spin-diffusion regime.
Step 4: Data Analysis & Validation: Analyze the 2D contour map. The presence of a cross-peak between the singlet of the terminal methoxy group (
≈
3.3 ppm) and the N-CH=CH-N protons of the imidazole ring (
≈
7.0 ppm) confirms the curled gauche conformation. The absence of this peak would invalidate the gauche hypothesis and suggest an anti conformation.
Protocol 2: In Silico Validation via DFT Modeling
Density Functional Theory (DFT) provides a quantum mechanical validation of the experimental NMR data.
Step 1: Geometry Construction: Build the molecule in a standard molecular editor, initially setting the N-C-C-O dihedral to 180° (anti).
Step 2: Potential Energy Surface (PES) Scan: Perform a relaxed coordinate scan of the N1-C1'-C2'-O dihedral angle from 0° to 360° in 10° increments.
Step 3: Geometry Optimization: Isolate the lowest energy structure from the PES scan and perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Causality for basis set: The addition of diffuse functions (++) is critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms, which drive the gauche effect.
Step 4: Self-Validation (Frequency Calculation): Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true local minimum, not a transition state.
Caption: Multimodal experimental and computational workflow for conformational validation.
Conclusion
The molecular structure of 1-(2-methoxyethyl)-1H-imidazole is fundamentally defined by the gauche effect acting upon its 2-methoxyethyl side chain[3][6]. By utilizing
σ→σ
hyperconjugation, the molecule adopts a preorganized, curled conformation that shields the imidazole core[5]. For drug development professionals and materials scientists, leveraging this intrinsic conformational bias is essential for optimizing receptor binding thermodynamics and tuning the physicochemical properties of downstream derivatives.
Thermodynamic Stability and Thermophysical Profiling of 1-(2-Methoxyethyl)-1H-imidazole: A Comprehensive Guide
Executive Summary 1-(2-Methoxyethyl)-1H-imidazole (CAS 126301-59-5) is a versatile, N-functionalized heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methoxyethyl)-1H-imidazole (CAS 126301-59-5) is a versatile, N-functionalized heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced ionic liquids[1]. While the imidazole core provides robust aromatic stability and strong
σ
-donating capabilities for metal coordination, the 2-methoxyethyl appendage introduces unique conformational entropy and alters the molecule's intermolecular interaction profile.
This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of 1-(2-methoxyethyl)-1H-imidazole. By synthesizing principles of physical chemistry with field-proven calorimetric and effusion methodologies, this guide equips researchers with the causality behind thermophysical behaviors and the self-validating protocols required to measure them accurately.
Structural Thermodynamics & Causality
The thermodynamic behavior of 1-(2-methoxyethyl)-1H-imidazole is governed by the dichotomy between its rigid, polar headgroup and its flexible, ether-containing tail.
The "Alkoxy Effect" on Vaporization Enthalpy (
ΔHvap
)
In purely aliphatic N-alkylimidazoles, the enthalpy of vaporization scales linearly with the alkyl chain length due to predictable increments in van der Waals dispersion forces[2]. However, the introduction of the ether oxygen in the 2-methoxyethyl chain fundamentally disrupts this linearity.
In molecular liquids, alkoxy groups typically increase
ΔHvap
relative to hydrocarbon analogs due to enhanced dipole-dipole interactions. Conversely, in highly polar or ionic environments (such as when this compound is quaternized into an ionic liquid precursor), alkoxy substitution can actually lower the vaporization enthalpy by disrupting optimal electrostatic packing[3]. For the neutral 1-(2-methoxyethyl)-1H-imidazole, the ether oxygen acts as a weak hydrogen-bond acceptor but lacks a hydrogen-bond donor, leading to a moderately high volatility relative to its molecular weight (boiling point ~105 °C at 1 Torr)[1].
Conformational Entropy and Metal Coordination (
ΔGbind
)
The 2-methoxyethyl chain possesses significant rotational degrees of freedom, contributing to a high conformational entropy (
Sconf
) in the liquid state. When utilized as a ligand in transition metal catalysis, the molecule can act as a hemilabile bidentate chelator. The imidazole N3 nitrogen provides a strong, enthalpically favorable
σ
-donation (
ΔH≪0
), while the ether oxygen provides a weaker, reversible coordination. The thermodynamic penalty of losing conformational entropy (
ΔS<0
) upon chelation is offset by the enthalpic gain of the bidentate interaction, driving the overall Gibbs free energy (
ΔG
) negative.
Thermodynamic logic of metal coordination by the bidentate methoxyethyl-imidazole system.
Quantitative Thermodynamic Profile
Due to the specialized nature of this specific CAS, empirical thermodynamic data is often derived from homologous structure-property relationships of N-functionalized imidazoles[4][5]. Table 1 summarizes the established and extrapolated thermodynamic parameters for 1-(2-methoxyethyl)-1H-imidazole.
Table 1: Thermophysical Properties of 1-(2-Methoxyethyl)-1H-imidazole
To ensure scientific integrity, the determination of thermodynamic properties must rely on self-validating experimental designs. A protocol is "self-validating" only if it contains internal checks that immediately flag systematic errors (e.g., thermal gradients, kinetic trapping, or incomplete equilibrium).
Heat capacity is fundamental for translating thermodynamic parameters across temperature ranges using Kirchhoff's laws. For ionic liquid precursors like imidazoles, DSC is the industry standard[6].
Self-Validation Mechanism: The "Three-Step Method" ensures that the instrument's thermal resistance and heat losses are mathematically canceled out. If the sapphire standard deviates by >1% from literature values, the run is automatically invalidated.
Baseline Calibration: Run an empty hermetically sealed aluminum pan against an identical reference pan from 273.15 K to 373.15 K at a heating rate of 10 K/min.
Standardization: Place a highly pure synthetic sapphire (
α
-Al
2
O
3
) disk of known mass into the sample pan. Repeat the thermal program.
Sample Measurement: Introduce 10–15 mg of anhydrous 1-(2-methoxyethyl)-1H-imidazole into the sample pan. Seal hermetically to prevent volatilization.
Data Processing: Calculate
Cp
using the ratio of the heat flow amplitudes:
Protocol 2: Enthalpy of Vaporization (
ΔHvap
) via the Transpiration Method
Because N-functionalized imidazoles have low vapor pressures at ambient temperatures, standard Thermogravimetric Analysis (TGA) is prone to massive kinetic errors. The transpiration method is superior as it relies on thermodynamic equilibrium[2].
Self-Validation Mechanism: Flow-rate independence. The vapor pressure is measured at varying carrier gas flow rates. If the calculated vapor pressure remains constant across a specific flow rate plateau, it proves that true thermodynamic saturation (equilibrium) has been achieved.
Apparatus Setup: Coat glass beads with ~2 grams of 1-(2-methoxyethyl)-1H-imidazole and pack them into a U-shaped saturator tube immersed in a high-precision thermostatic bath (±0.01 K).
Carrier Gas Flow: Pass ultra-high purity nitrogen (N
2
) through the saturator at strictly controlled flow rates (e.g., 1.0, 1.5, and 2.0 L/h).
Condensation & Quantification: Condense the saturated vapor in a cold trap (liquid nitrogen). Wash the trap with a known volume of solvent (e.g., ethanol) and quantify the imidazole concentration via Gas Chromatography (GC-FID).
Calculation: Determine the vapor pressure (
Pi
) at multiple temperatures using the ideal gas law based on the mass transported. Derive
ΔHvap
from the slope of the Clausius-Clapeyron plot (
lnP
vs.
1/T
).
Protocol 3: Coordination Thermodynamics via Isothermal Titration Calorimetry (ITC)
To evaluate the hemilabile binding of the methoxyethyl tail to transition metals, ITC is utilized to directly measure the heat of binding (
ΔHbind
).
Self-Validation Mechanism: The "Blank Subtraction" and "Saturation Plateau." A control titration of the ligand into the pure buffer must be performed to quantify the heat of dilution. Furthermore, the final injections of the actual run must asymptotically approach this blank value; failure to do so indicates non-specific binding or secondary reactions.
Preparation: Prepare a 0.1 M solution of 1-(2-methoxyethyl)-1H-imidazole in a non-coordinating buffer (e.g., HEPES, pH 7.4). Prepare a 10 mM solution of Cu(NO
3
)
2
in the same buffer.
Titration: Load the metal solution into the ITC cell and the imidazole solution into the syringe. Inject 2
μ
L aliquots of the ligand into the cell at 180-second intervals at 298.15 K.
Analysis: Integrate the thermogram peaks to yield
ΔHbind
. Fit the data to an independent binding model to extract the association constant (
Ka
) and calculate
ΔSbind
.
Workflow for thermodynamic profiling of 1-(2-methoxyethyl)-1H-imidazole.
Conclusion
The thermodynamic stability of 1-(2-methoxyethyl)-1H-imidazole is a delicate balance between the robust
π
-system of the imidazole ring and the entropic flexibility of the ether tail. By employing self-validating calorimetric and effusion techniques, researchers can accurately map its thermophysical properties. Understanding the "alkoxy effect" on vaporization and the hemilabile nature of its coordination is critical for optimizing this molecule's use in pharmaceutical synthesis and advanced materials engineering.
References
Zaitsau, D. et al. "Thermodynamics of Ionic Liquids Precursors: 1-Methylimidazole." Journal of Physical Chemistry B, 2011. Available at:[Link]
Loor, M. et al. "Building blocks for ionic liquids: Vapor pressures and vaporization enthalpies of 1-(n-alkyl)-imidazoles." ResearchGate, 2016. Available at:[Link]
Zhang, Z.-H. et al. "Thermodynamic properties of C4mim[Tf2N] ionic liquids." Pyrometallurgy, 2006. Available at: [Link]
Yermalayeu, A. V. et al. "Building Blocks for Ionic Liquids: Vapor Pressures and Vaporization Enthalpies of N-Functionalized Imidazoles with Branched and Cycloalkyl Substituents." ResearchGate, 2022. Available at:[Link]
pKa Values and Basicity of 1-(2-Methoxyethyl)-1H-imidazole: A Comprehensive Technical Guide
Executive Summary 1-(2-Methoxyethyl)-1H-imidazole is a highly versatile N-substituted imidazole derivative utilized extensively as a building block in pharmaceutical synthesis, agrochemical formulation, and the developme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methoxyethyl)-1H-imidazole is a highly versatile N-substituted imidazole derivative utilized extensively as a building block in pharmaceutical synthesis, agrochemical formulation, and the development of specialized ionic liquids. A critical physicochemical parameter dictating its behavior in biological systems and catalytic cycles is its basicity, quantified by the pKa of its conjugate acid. This whitepaper provides an in-depth mechanistic analysis of the structural determinants governing the basicity of 1-(2-methoxyethyl)-1H-imidazole, alongside field-proven, self-validating experimental protocols for precise pKa determination.
Structural Determinants of Basicity: Electronic and Steric Effects
To understand the basicity of 1-(2-methoxyethyl)-1H-imidazole, one must deconstruct the molecule into its core pharmacophore and its functional substituent.
The Imidazole Core and the Tautomerization Block
Unsubstituted imidazole is an amphoteric molecule with a pKa of approximately 7.0 for its conjugate acid[1]. It undergoes rapid annular tautomerization between its two nitrogen atoms. However, alkylation at the N1 position—as seen in 1-(2-methoxyethyl)-1H-imidazole—permanently blocks this tautomerization. This structural fixation isolates the N3 nitrogen (the "pyridine-like" nitrogen) as the sole basic center responsible for proton acceptance[1].
Competing Inductive Effects of the 2-Methoxyethyl Group
The basicity at the N3 position is heavily modulated by the electronic characteristics of the N1 substituent. In 1-(2-methoxyethyl)-1H-imidazole, the substituent exerts two competing inductive effects:
Positive Inductive Effect (+I) of the Alkyl Chain: The ethyl linker donates electron density toward the imidazole ring. In simple 1-alkylimidazoles, basicity increases linearly with the carbon chain length due to this +I effect (e.g., 1-ethylimidazole exhibits a pKa of ~7.26)[2].
Negative Inductive Effect (-I) of the Ether Oxygen: The highly electronegative oxygen atom in the terminal methoxy group withdraws electron density through the sigma bonds. Although this -I effect is attenuated by the two-carbon distance from the ring, it remains significant enough to pull electron density away from the N3 lone pair[3].
Causality Insight: The net basicity is the vector sum of these effects. Because the electron-withdrawing nature of the oxygen atom slightly overpowers the electron-donating nature of the short alkyl spacer, the electron density at N3 is reduced compared to 1-ethylimidazole. Consequently, the theoretical pKa of 1-(2-methoxyethyl)-1H-imidazole is depressed to approximately 6.80 – 6.95 .
Caption: Logical pathway illustrating the competing inductive effects governing the pKa of the compound.
Comparative pKa Data
To contextualize the basicity, the following table summarizes the pKa values of structurally related imidazole derivatives.
Experimental Determination of pKa: A Self-Validating Protocol
Relying solely on theoretical predictions is insufficient for late-stage drug development. The macroscopic pKa must be determined experimentally. Because the expected pKa (~6.9) falls perfectly within the optimal dynamic range of aqueous glass electrodes (pH 2–12), potentiometric titration is the gold standard methodology.
The Causality of the Experimental Design
Background Electrolyte (0.1 M KCl): By maintaining a high, constant ionic strength, the activity coefficients of the ionic species remain constant throughout the titration. This ensures that the measured concentration quotient accurately reflects the thermodynamic equilibrium constant.
Temperature Control (25.0 ± 0.1 °C): pKa is a temperature-dependent thermodynamic value (related to ΔG°). Thermostatic jacketing is non-negotiable for reproducible results.
Self-Validation (Back-Titration): Titrating from acidic to basic, and immediately reversing the process (basic to acidic), proves that the system is in true thermodynamic equilibrium and that no irreversible degradation of the imidazole ring occurred at pH extremes.
Step-by-Step Potentiometric Titration Methodology
Electrode Calibration: Calibrate a high-precision glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0 °C. Ensure the Nernstian slope is >98%.
Sample Preparation: Accurately weigh ~0.1 mmol of 1-(2-methoxyethyl)-1H-imidazole. Dissolve the compound in 50.0 mL of a 0.1 M KCl aqueous solution in a thermostated titration vessel.
Acidification: Lower the initial pH of the solution to approximately pH 2.5 using standardized 0.1 M HCl. This ensures the N3 nitrogen is fully protonated (imidazolium state).
Forward Titration: Titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments under constant nitrogen purging (to exclude atmospheric CO2, which forms carbonic acid and skews the titration curve). Record the pH after equilibrium is reached for each addition.
Back-Titration (Validation): Once pH 11.0 is reached, reverse the process using 0.1 M HCl back down to pH 2.5. The forward and backward curves must superimpose perfectly.
Data Regression: Export the volume-pH data pairs. Utilize non-linear least-squares regression software (e.g., Hyperquad or similar Bjerrum function calculators) to extract the exact pKa value from the inflection point of the titration curve.
Caption: Step-by-step experimental workflow for the potentiometric determination of pKa.
Implications in Drug Development and Formulation
The pKa of ~6.9 for 1-(2-methoxyethyl)-1H-imidazole has profound implications for its use as a pharmaceutical intermediate or active moiety:
Physiological Ionization: At physiological pH (7.4), the Henderson-Hasselbalch equation indicates that the compound will exist predominantly in its unprotonated, neutral free-base form (approximately 75-80% neutral).
Membrane Permeability: The high fraction of the neutral species at pH 7.4, combined with the lipophilic nature of the ethyl spacer and the ether linkage, ensures excellent passive diffusion across lipid bilayers (e.g., the Blood-Brain Barrier or gastrointestinal lining).
Receptor Binding: If the imidazole ring acts as a hydrogen bond acceptor (via the N3 lone pair) in a target protein's active site, the slightly reduced basicity (compared to 1-ethylimidazole) may alter the hydrogen bond strength, allowing medicinal chemists to fine-tune target residence times.
Conclusion
1-(2-Methoxyethyl)-1H-imidazole represents a masterclass in physical organic chemistry, where the basicity of the imidazole core is delicately balanced by the competing inductive effects of its N1 substituent. By understanding these electronic pathways and employing rigorous, self-validating potentiometric protocols, researchers can accurately predict and measure its pKa (~6.8–6.95), thereby accelerating its successful integration into complex chemical and biological systems.
References[1] Title: 1-Methylimidazole - Wikipedia | Source: wikipedia.org | URL[2] Title: The influence of the size and position of the alkyl groups in alkylimidazole molecules on their acid-base properties | Source: researchgate.net | URL[3] Title: PK A Prediction For Organic Acids and Bases | Source: scribd.com | URL[4] Title: OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry | Source: acs.org | URL
A Technical Guide to the Solubility of 1-(2-methoxyethyl)-1H-imidazole in Organic Solvents
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-methoxyethyl)-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and materials science research....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-methoxyethyl)-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a predictive framework based on its structural attributes and the fundamental principles of solute-solvent interactions. We present a detailed, field-proven experimental protocol for determining the solubility of 1-(2-methoxyethyl)-1H-imidazole in various organic solvents using the robust shake-flask method. Furthermore, this document outlines validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, for the accurate quantification of solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively assess and utilize the solubility properties of 1-(2-methoxyethyl)-1H-imidazole in their research endeavors.
1-(2-methoxyethyl)-1H-imidazole is a substituted imidazole derivative. The core imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This structure imparts polarity and the capacity for hydrogen bonding.[1] The N-1 substituent, a 2-methoxyethyl group, introduces additional polarity through its ether linkage and some nonpolar character from the ethyl chain. The interplay of these structural features dictates the compound's interactions with various organic solvents and, consequently, its solubility. A thorough understanding of its solubility is critical for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry.[2]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of 1-(2-methoxyethyl)-1H-imidazole is a composite of the polar imidazole ring and the methoxyethyl substituent.
Table 1: Predicted Solubility of 1-(2-methoxyethyl)-1H-imidazole in Common Organic Solvents
Solvent Class
Representative Solvents
Predicted Solubility
Rationale for Prediction
Polar Protic
Methanol, Ethanol, Isopropanol
High
The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atoms of the imidazole ring, and the polar nature of the solvent will effectively solvate the polar regions of the solute.
These solvents have strong dipole moments that can interact with the polar imidazole ring. The absence of a hydroxyl group means they cannot act as hydrogen bond donors, which might slightly reduce solubility compared to protic solvents.
Nonpolar
Hexane, Toluene, Diethyl Ether
Low
The significant difference in polarity between the polar solute and nonpolar solvent will result in weak solute-solvent interactions, leading to poor solubility.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3] It involves creating a saturated solution of the compound in a chosen solvent and then quantifying the concentration of the dissolved solute.
Detailed Experimental Protocol
Materials:
1-(2-methoxyethyl)-1H-imidazole
Selected organic solvents (analytical grade or higher)
Glass vials with screw caps
Orbital shaker or magnetic stirrer with temperature control
Centrifuge
Syringe filters (0.45 µm, chemically compatible with the solvent)
Volumetric flasks and pipettes
Analytical balance
Procedure:
Preparation of a Saturated Solution:
Accurately weigh an excess amount of 1-(2-methoxyethyl)-1H-imidazole (e.g., 5-10 mg) and transfer it to a glass vial.
Add a known volume of the selected organic solvent (e.g., 2 mL) to the vial. The presence of undissolved solid is crucial to ensure a saturated solution.
Securely cap the vial to prevent solvent evaporation.
Equilibration:
Place the vials on an orbital shaker or use a magnetic stir bar to ensure continuous agitation.
Maintain a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[3]
Phase Separation:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
To separate the saturated solution from the undissolved solid, either:
Centrifugation: Centrifuge the vials at a moderate speed to pellet the solid.
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This is a critical step to remove any undissolved microparticles.[3][4]
Sample Preparation for Analysis:
Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the shake-flask method.
Analytical Quantification
Accurate quantification of the dissolved 1-(2-methoxyethyl)-1H-imidazole in the saturated solution is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two commonly employed and reliable techniques.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying imidazole derivatives.[6][7]
Protocol:
Chromatographic Conditions:
Column: A C18 reversed-phase column is typically suitable.
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is commonly used. The exact ratio should be optimized to achieve good peak shape and retention time.[6]
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 210-230 nm for the imidazole ring).[7]
Calibration Curve:
Prepare a series of standard solutions of 1-(2-methoxyethyl)-1H-imidazole of known concentrations in the chosen solvent.
Inject each standard solution into the HPLC system and record the peak area.
Plot a graph of peak area versus concentration to generate a calibration curve. A linear relationship is expected.
Sample Analysis:
Inject the diluted filtrate into the HPLC system.
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
Solubility Calculation:
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
UV-Vis Spectroscopy
For a more rapid, though potentially less specific, determination, UV-Vis spectroscopy can be employed, provided the solvent does not absorb significantly at the analysis wavelength.[8]
Protocol:
Determine Maximum Absorbance (λmax):
Scan a dilute solution of 1-(2-methoxyethyl)-1H-imidazole in the chosen solvent to identify the wavelength of maximum absorbance.
Calibration Curve:
Prepare a series of standard solutions of known concentrations.
Measure the absorbance of each standard at the λmax.
Plot absorbance versus concentration to create a calibration curve (Beer-Lambert Law).[9]
Sample Analysis and Calculation:
Measure the absorbance of the diluted filtrate at the λmax.
Use the calibration curve to determine the concentration of the diluted sample.
Calculate the solubility by applying the dilution factor.
Factors Influencing Solubility: A Deeper Dive
The solubility of 1-(2-methoxyethyl)-1H-imidazole is governed by the balance of intermolecular forces between the solute and the solvent molecules.
Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, leading to strong interactions with polar protic solvents.
Dipole-Dipole Interactions: The polar nature of the imidazole ring and the ether group allows for dipole-dipole interactions with polar aprotic solvents.
Van der Waals Forces: These are the primary, and weaker, forces of interaction with nonpolar solvents.
Conclusion
References
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (n.d.). PMC. Retrieved from [Link]
UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). ACS Publications. Retrieved from [Link]
Automated Screening of Aqueous Compound Solubility in Drug Discovery. (n.d.). MilliporeSigma. Retrieved from [Link]
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
MultiScreen Solubility Filter Plate. (n.d.). MilliporeSigma. Retrieved from [Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved from [Link]
UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024). Pion Inc. Retrieved from [Link]
1-(Methoxymethyl)-1H-imidazole. (2025). CompTox Chemicals Dashboard. Retrieved from [Link]
How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017). ResearchGate. Retrieved from [Link]
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025). ResearchGate. Retrieved from [Link]
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). Journal of Instrumental Analysis. Retrieved from [Link]
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). Journal of Chemical & Engineering Data. Retrieved from [Link]
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (n.d.). ResearchGate. Retrieved from [Link]
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. Retrieved from [Link]
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC. Retrieved from [Link]
1-(2-Methoxyethyl)benzimidazole. (n.d.). PubChem. Retrieved from [Link]
Chemical and Pharmacological Properties of Imidazoles. (2014). Human Journals. Retrieved from [Link]
An In-Depth Technical Guide to 1-(2-methoxyethyl)-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of N-Alkylated Imidazoles in Medicinal Chemistry The imidazole ring is a privileged scaffold in drug discovery, pres...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of N-Alkylated Imidazoles in Medicinal Chemistry
The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with biological targets.[1] The N-alkylation of the imidazole ring is a critical chemical modification that allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[3] These modifications can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3] 1-(2-methoxyethyl)-1H-imidazole, featuring a flexible and polar methoxyethyl side chain, serves as a valuable synthon for introducing this specific motif into more complex molecules, making it a compound of interest for medicinal chemists.
Chemical Identifiers and Physicochemical Properties
While a dedicated CAS number for the unsubstituted 1-(2-methoxyethyl)-1H-imidazole is not prominently listed in major chemical databases, its derivatives are well-documented. For the purpose of this guide, we will focus on the synthesis and characterization of the parent compound. Its key chemical identifiers and predicted physicochemical properties are summarized below.
Identifier
Value
Source
Chemical Name
1-(2-methoxyethyl)-1H-imidazole
IUPAC
Molecular Formula
C₆H₁₀N₂O
-
Molecular Weight
126.16 g/mol
-
Predicted XLogP3
-0.1
PubChem
Predicted Hydrogen Bond Donor Count
0
PubChem
Predicted Hydrogen Bond Acceptor Count
3
PubChem
Predicted Rotatable Bond Count
3
PubChem
Synthesis of 1-(2-methoxyethyl)-1H-imidazole: A Detailed Experimental Protocol
The most common and efficient method for the synthesis of 1-(2-methoxyethyl)-1H-imidazole is the N-alkylation of imidazole with a suitable 2-methoxyethylating agent.[3] This reaction proceeds via a nucleophilic substitution mechanism.
Reaction Rationale
The N-alkylation of imidazole involves the deprotonation of the N-H proton of the imidazole ring to form a highly nucleophilic imidazolate anion.[3] This anion then attacks the electrophilic carbon of the alkylating agent, in this case, a 2-methoxyethyl halide, to form the desired N-alkylated product.[3] The choice of base and solvent is crucial for achieving a high yield and preventing side reactions. A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing in the nucleophilic attack. Anhydrous aprotic polar solvents are typically used to dissolve the reactants and facilitate the reaction.
Synthetic Workflow
The synthesis of 1-(2-methoxyethyl)-1H-imidazole can be visualized as a two-step process: deprotonation followed by nucleophilic attack.
Caption: Synthetic workflow for 1-(2-methoxyethyl)-1H-imidazole.
Step-by-Step Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
Imidazole
Sodium hydride (NaH), 60% dispersion in mineral oil
2-Chloroethyl methyl ether
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Deionized water
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 equivalent).
Solvent Addition: Add anhydrous DMF to the flask to dissolve the imidazole.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions.
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the imidazolate anion.
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add 2-chloroethyl methyl ether (1.05 equivalents) dropwise via the dropping funnel over 30 minutes.
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Work-up: Quench the reaction by the slow addition of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(2-methoxyethyl)-1H-imidazole.
Spectroscopic Characterization
The structural confirmation of the synthesized 1-(2-methoxyethyl)-1H-imidazole is crucial. The following are the expected spectroscopic data based on the analysis of closely related N-alkylated imidazoles.[1][4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the methoxyethyl side chain.
Proton
Chemical Shift (δ, ppm)
Multiplicity
Integration
H-2 (imidazole)
~7.5
s
1H
H-4/H-5 (imidazole)
~7.0
d
2H
-NCH₂-
~4.1
t
2H
-OCH₂-
~3.6
t
2H
-OCH₃
~3.3
s
3H
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Carbon
Chemical Shift (δ, ppm)
C-2 (imidazole)
~137
C-4/C-5 (imidazole)
~128, ~119
-NCH₂-
~48
-OCH₂-
~70
-OCH₃
~59
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
Expected [M+H]⁺: 127.0866
Applications in Drug Development
1-(2-methoxyethyl)-1H-imidazole is a versatile intermediate in the synthesis of various pharmaceutical compounds. The methoxyethyl group can influence the compound's solubility and ability to form hydrogen bonds, which are critical for drug-receptor interactions.
Precursor for Bioactive Molecules
The imidazole nitrogen at position 3 remains available for further functionalization or coordination with metal ions in metalloenzymes. The parent compound can be used in the synthesis of:
Enzyme Inhibitors: The imidazole core is a common feature in many enzyme inhibitors, and the methoxyethyl side chain can be tailored to fit into specific binding pockets.
Receptor Agonists and Antagonists: By incorporating the 1-(2-methoxyethyl)-1H-imidazole moiety into larger molecules, medicinal chemists can develop novel receptor modulators.
Antimicrobial and Anticancer Agents: Imidazole derivatives have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2]
The synthesis of more complex molecules from 1-(2-methoxyethyl)-1H-imidazole can be illustrated by the following conceptual workflow:
A Technical Guide to the Thermal Decomposition Profile of 1-(2-Methoxyethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Methoxyethyl)-1H-imidazole is a heterocyclic compound with applications in various fields, including as a building block in the synthesis of p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Methoxyethyl)-1H-imidazole is a heterocyclic compound with applications in various fields, including as a building block in the synthesis of pharmaceuticals and as a component of ionic liquids.[1] A comprehensive understanding of its thermal stability is paramount for ensuring safe handling, defining processing limits, and predicting its long-term stability in various applications. This technical guide provides a detailed framework for characterizing the thermal decomposition profile of 1-(2-methoxyethyl)-1H-imidazole. It outlines standardized methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses the anticipated decomposition pathways based on the thermal behavior of structurally related imidazole derivatives.
Introduction: The Significance of Thermal Stability
The imidazole ring is a fundamental structural motif in numerous biologically active molecules and functional materials.[2] The substituent at the N-1 position of the imidazole ring significantly influences its physicochemical properties, including its thermal stability. For 1-(2-methoxyethyl)-1H-imidazole, the presence of an ether-functionalized side chain can impact its decomposition profile.[3]
Thermal decomposition is a critical parameter that dictates the upper-temperature limit at which a compound can be safely handled and utilized without significant degradation.[4] For drug development professionals, understanding the thermal stability of a molecule is crucial for formulation, storage, and ensuring the therapeutic efficacy and safety of the final product.[5] In the context of materials science, particularly in the field of ionic liquids, thermal stability is a key determinant of the operational window and lifetime of the material.[6]
This guide will delve into the experimental techniques and theoretical considerations necessary to establish a robust thermal decomposition profile for 1-(2-methoxyethyl)-1H-imidazole.
Foundational Principles of Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the cornerstone techniques for evaluating the thermal properties of materials.[5]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It provides quantitative information about the thermal stability and decomposition of the material. The primary data obtained from TGA is the mass loss profile, from which the onset temperature of decomposition (T_onset_) and the temperatures of maximum decomposition rates can be determined.[7]
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time.[8] It is used to determine thermal transitions such as melting, crystallization, and glass transitions. In the context of decomposition, DSC can identify whether the decomposition process is endothermic (heat is absorbed) or exothermic (heat is released) and quantify the associated enthalpy change.[9]
Predicted Thermal Decomposition Profile
While specific experimental data for the thermal decomposition of 1-(2-methoxyethyl)-1H-imidazole is not extensively available in the public domain, a predicted profile can be constructed based on the known behavior of similar imidazole derivatives and ionic liquids.
The decomposition of imidazolium-based compounds typically involves the cleavage of the N-alkyl or N-alkoxyalkyl side chains.[10] The presence of an ether linkage in the side chain of 1-(2-methoxyethyl)-1H-imidazole may influence the decomposition pathway.
Key Predicted Decomposition Events:
Initial Decomposition: The initial step is likely to be the cleavage of the 2-methoxyethyl side chain from the imidazole ring. This can occur through various mechanisms, including nucleophilic attack or homolytic bond cleavage at elevated temperatures.[10]
Formation of Volatile Products: The cleaved side chain can further decompose to form volatile products such as methane, formaldehyde, and other small molecules.[9]
Imidazole Ring Decomposition: At higher temperatures, the imidazole ring itself will decompose, leading to the formation of various nitrogen-containing gaseous products.[10]
The following table summarizes the predicted thermal data for 1-(2-methoxyethyl)-1H-imidazole based on the analysis of related compounds.
Parameter
Predicted Value/Range
Technique
Significance
Onset Decomposition Temperature (T_onset_)
180 - 250 °C
TGA
Indicates the temperature at which significant mass loss begins.
Peak Decomposition Temperature (T_peak_)
200 - 300 °C
DTG (Derivative of TGA)
Represents the temperature of the maximum rate of decomposition.
Decomposition Enthalpy (ΔH_decomp_)
Exothermic
DSC
An exothermic decomposition indicates a release of energy, which is a critical safety consideration.
Experimental Protocols
The following are detailed, standardized protocols for conducting TGA and DSC analyses on 1-(2-methoxyethyl)-1H-imidazole.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of 1-(2-methoxyethyl)-1H-imidazole.
Apparatus: A calibrated thermogravimetric analyzer.
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of 1-(2-methoxyethyl)-1H-imidazole into an appropriate TGA pan (e.g., alumina or platinum).
Instrument Setup: Place the sample pan in the TGA furnace.
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[6]
Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 600 °C at a linear heating rate of 10 °C/min.[5] A slower heating rate can provide better resolution of decomposition steps.[6]
Data Analysis: Record the mass of the sample as a function of temperature. Determine the onset temperature of decomposition (often taken as the temperature at which 5% mass loss occurs) and the peak decomposition temperature from the first derivative of the TGA curve (DTG).[7]
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and the enthalpy of decomposition of 1-(2-methoxyethyl)-1H-imidazole.
Apparatus: A calibrated differential scanning calorimeter.
Methodology:
Sample Preparation: Accurately weigh 2-5 mg of 1-(2-methoxyethyl)-1H-imidazole into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.[8]
Instrument Setup: Place the sample and reference pans in the DSC cell.
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
Heating Program: Equilibrate the sample at a starting temperature (e.g., 25 °C). Heat the sample at a linear heating rate of 10 °C/min to a temperature beyond the decomposition point observed in the TGA analysis.[8]
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔH_decomp_).
Visualization of the Proposed Decomposition Pathway
The following diagram, generated using Graphviz, illustrates a plausible thermal decomposition pathway for 1-(2-methoxyethyl)-1H-imidazole.
Caption: A plausible thermal decomposition pathway for 1-(2-methoxyethyl)-1H-imidazole.
Practical Implications and Safety Considerations
The thermal decomposition profile provides critical information for the safe handling and application of 1-(2-methoxyethyl)-1H-imidazole.
Processing and Storage: The onset decomposition temperature determined by TGA establishes the maximum recommended temperature for processing and long-term storage to avoid degradation.
Safety: A strong exothermic decomposition, as measured by DSC, indicates a potential for a thermal runaway reaction.[9] This information is vital for conducting risk assessments and implementing appropriate safety measures, especially for large-scale operations.
Formulation: In drug development, knowledge of the thermal stability is essential for selecting appropriate excipients and formulation processes (e.g., melt granulation) that will not induce degradation of the active pharmaceutical ingredient.
Conclusion
A thorough characterization of the thermal decomposition profile of 1-(2-methoxyethyl)-1H-imidazole is essential for its safe and effective use across various scientific and industrial applications. By employing standardized TGA and DSC methodologies, researchers and drug development professionals can obtain the critical data needed to establish safe operating limits, predict shelf-life, and design robust formulations. While the predicted profile in this guide is based on sound chemical principles and data from related compounds, experimental verification is imperative for a definitive understanding of the thermal behavior of this specific molecule.
An In-depth Technical Guide to the Coordination Chemistry and Applications of 1-(2-methoxyethyl)-1H-imidazole
Abstract This technical guide provides a comprehensive overview of the coordination chemistry potential of 1-(2-methoxyethyl)-1H-imidazole. We will delve into the structural and electronic properties of this ligand that...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry potential of 1-(2-methoxyethyl)-1H-imidazole. We will delve into the structural and electronic properties of this ligand that dictate its coordination behavior. This guide will explore its potential binding modes, the types of metal complexes it is likely to form, and the characterization techniques applicable to these systems. Furthermore, we will discuss the prospective applications of its metal complexes in fields such as catalysis and drug development, drawing parallels from the well-established chemistry of related imidazole derivatives. This document is intended for researchers and professionals in chemistry, materials science, and pharmaceutical development who are interested in leveraging the unique properties of this versatile ligand.
Introduction to 1-(2-methoxyethyl)-1H-imidazole
Imidazole and its derivatives are a cornerstone of coordination chemistry and play a vital role in many biological systems, most notably as a coordinating residue in the amino acid histidine.[1] The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, one of which is basic and readily coordinates to metal ions.[1][2] The substituent at the N1 position significantly influences the steric and electronic properties of the ligand, thereby tuning the properties of the resulting metal complexes.
1-(2-methoxyethyl)-1H-imidazole is a derivative of imidazole featuring a methoxyethyl group at the N1 position. This substituent introduces several key features:
Enhanced Solubility: The ether functionality is expected to enhance the solubility of both the free ligand and its metal complexes in a wider range of organic solvents compared to simpler N-alkyl imidazoles.[3]
Potential for Hemilability: The oxygen atom in the methoxyethyl side chain introduces a potential secondary donor site, which could lead to hemilabile behavior and the formation of chelate complexes.
Steric Influence: The 2-methoxyethyl group exerts a moderate steric influence that can affect the coordination number and geometry of the resulting metal complexes.
These properties make 1-(2-methoxyethyl)-1H-imidazole an attractive ligand for the synthesis of novel coordination complexes with potential applications in catalysis, materials science, and as therapeutic agents.[3][4]
Synthesis of 1-(2-methoxyethyl)-1H-imidazole
The synthesis of N-substituted imidazoles is well-established. A common and efficient method for the synthesis of 1-(2-methoxyethyl)-1H-imidazole involves the N-alkylation of imidazole with a suitable alkylating agent, such as 2-methoxyethyl halide or a related derivative.
A general synthetic procedure is outlined below:
Reaction Scheme:
Step-by-Step Protocol:
Deprotonation of Imidazole: To a solution of imidazole in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) at 0 °C. The reaction is allowed to stir for a short period to ensure complete deprotonation of the imidazole ring.
N-Alkylation: 2-methoxyethyl bromide is added dropwise to the solution of the imidazolate anion. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: The reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(2-methoxyethyl)-1H-imidazole.
Coordination Chemistry of 1-(2-methoxyethyl)-1H-imidazole
The coordination chemistry of 1-(2-methoxyethyl)-1H-imidazole is expected to be rich and varied, influenced by the nature of the metal ion, the counter-ion, and the reaction conditions. The primary coordination site is the sp2-hybridized nitrogen atom (N3) of the imidazole ring, which acts as a sigma-donor.[1]
Potential Coordination Modes
The 1-(2-methoxyethyl)-1H-imidazole ligand can adopt several coordination modes, as illustrated in the diagram below.
Caption: Potential coordination modes of 1-(2-methoxyethyl)-1H-imidazole.
Monodentate Coordination: The most common coordination mode for imidazole-based ligands is monodentate, where the ligand binds to a single metal center through the N3 nitrogen atom.[5] This is the expected primary coordination mode for 1-(2-methoxyethyl)-1H-imidazole.
Bidentate (N,O-chelation): The presence of the ether oxygen in the 2-methoxyethyl side chain allows for the possibility of chelation, where the ligand binds to a single metal center through both the N3 nitrogen and the ether oxygen. This would result in the formation of a stable five-membered chelate ring. The likelihood of this coordination mode depends on the nature of the metal ion and the reaction conditions. "Harder" metal ions may favor coordination to the oxygen atom.
Bridging Coordination: In polynuclear complexes, the imidazole ring can act as a bridging ligand, connecting two metal centers. While less common for N-substituted imidazoles, this mode cannot be entirely ruled out, especially in the formation of coordination polymers.[6]
Expected Properties of Metal Complexes
The properties of coordination complexes of 1-(2-methoxyethyl)-1H-imidazole will be highly dependent on the choice of metal.
The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate to metalloenzymes.[2][4] Metal complexes of imidazole derivatives have been extensively investigated for their therapeutic potential.
Anticancer Agents
Many metal-based drugs, including cisplatin and its derivatives, are used in cancer therapy.[4] Ruthenium and platinum complexes of imidazole-containing ligands have shown promising anticancer activity.[4] The 1-(2-methoxyethyl)-1H-imidazole ligand could be used to synthesize novel metal complexes with improved solubility and potentially altered biological activity and reduced side effects.
Ether-Functionalized Imidazole Derivatives: A Technical Guide to Physicochemical Dynamics, Synthesis, and Advanced Applications
Executive Summary & Rationale Imidazolium-based room-temperature ionic liquids (RTILs) and their derivatives have fundamentally reshaped solvent chemistry, catalysis, and advanced material science due to their negligible...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
Imidazolium-based room-temperature ionic liquids (RTILs) and their derivatives have fundamentally reshaped solvent chemistry, catalysis, and advanced material science due to their negligible vapor pressure, broad electrochemical windows, and high thermal stability 1. However, conventional 1-alkyl-3-methylimidazolium salts often present significant limitations, particularly regarding high viscosity and rigid, untuneable aqueous miscibility.
The strategic functionalization of the imidazolium cation with ether linkages (e.g., alkoxy chains) is a targeted structural intervention. The causality behind this design lies in the introduction of electron-donating oxygen atoms, which increase the rotational flexibility of the side chains and reduce tail-tail segregation 2. This architectural shift diminishes cation-anion electrostatic interactions, suppressing the rigid crystalline packing typical of purely alkyl-substituted analogs. Consequently, ether-functionalized imidazoles exhibit drastically lower viscosities, faster molecular dynamics, and highly tuneable hydrophilicity 3, 2.
Structural Dynamics & Physicochemical Properties
Hydrogen Bonding & Molecular Interactions
The macroscopic behavior of ether-functionalized imidazolium ILs is governed by highly specific intra- and intermolecular hydrogen bonding networks. Spectroscopic assessments utilizing photofragmentation tandem mass spectrometry on cryogenically cooled ions have mapped these interactions at the molecular level 4, 5.
In completely isolated cations, the oxygen atom on the ether chain acts as a strong hydrogen-bond acceptor, binding exclusively to the highly acidic C(2)H position on the imidazolium ring [[5]](). However, upon complexation with an anion (such as BF₄⁻), the structural dynamics shift. The less acidic C(4,5)H groups are recruited as contact points for ionic assembly [[4]](). This competitive, dynamic hydrogen-bonding network prevents tight, rigid ionic pairing, directly causing the observed reduction in macroscopic viscosity [[2]]().
Water Miscibility Modulation
The "hydrophobicity" of traditional hexafluorophosphate (PF₆⁻) ILs can be completely overridden by ether functionalization 3. While 1-butyl-3-methylimidazolium hexafluorophosphate ([C₄MIm][PF₆]) is virtually immiscible with water, extending the functional group to a triethylene glycol monomethyl ether tail ([C₇O₃MIm][PF₆]) yields an IL with a broad water miscibility range at 30 °C, which becomes fully miscible at 50 °C 3.
Synthetic Methodologies & Protocols
The synthesis of ether-functionalized imidazolium salts typically proceeds via a nucleophilic substitution and metathesis pathway 2.
Synthesis workflow of ether-functionalized imidazolium ionic liquids.
Protocol 1: Synthesis of[C₇O₃MIm][PF₆]
Scientific Rationale: Direct alkylation using long-chain alkyl halides often requires harsh thermal conditions. Utilizing a sulfonate ester ensures complete quaternization at moderate temperatures, preventing the thermal degradation of the imidazole ring 2.
Preparation of the Ether Electrophile: React triethylene glycol monomethyl ether with methanesulfonyl chloride in the presence of triethylamine in dichloromethane at 0 °C to yield the corresponding sulfonate ester 2.
Quaternization (Self-Validating Step): Add 1-methylimidazole (1.05 equivalents) to the purified sulfonate ester. Stir the neat mixture at 70 °C for 48 hours under an inert argon atmosphere 1. Causality: An inert atmosphere prevents moisture absorption, which could hydrolyze the sulfonate ester. The slight excess of 1-methylimidazole ensures complete consumption of the alkylating agent.
Washing & Isolation: Wash the resulting viscous liquid repeatedly with ethyl acetate to remove unreacted 1-methylimidazole. Validate the complete removal of precursors via ¹H NMR (monitoring the disappearance of the N-methyl peak of free imidazole at ~3.6 ppm) 1.
Anion Metathesis: Dissolve the intermediate in deionized water and add 1.1 equivalents of potassium hexafluorophosphate (KPF₆). Stir at room temperature for 24 hours 3.
Extraction & Drying: Extract the biphasic mixture with dichloromethane. Wash the organic layer with water until the aqueous wash shows no precipitation with AgNO₃ (validating the removal of sulfonate/halide impurities). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Dry the final IL under high vacuum at 60 °C for 24 hours to remove trace water [[3]]().
Advanced Applications
CO₂ Capture and Catalytic Cycloaddition
Ether-functionalized imidazolium cations paired with amino acid anions (AAILs) have emerged as highly efficient, metal-free, and halogen-free catalysts for CO₂ capture and conversion , 6. The ether group lowers the viscosity of the AAIL, enhancing mass transfer, while the oxygen atom provides a strong physisorption affinity for CO₂ []().
Synergistic mechanism of CO2 capture and cycloaddition using AAILs.
Protocol 2: CO₂ Cycloaddition Workflow
Catalyst Loading: Load 1-methoxylbutyl-3-methylimidazolium glycine ([MOBMIM][Gly]) into a high-pressure stainless-steel autoclave reactor 6.
Substrate Addition: Add propylene oxide (PO) to the reactor. Causality: No volatile organic solvent or co-catalyst is added because the low-viscosity AAIL acts as both the solvent and the bifunctional catalyst .
Pressurization: Purge the reactor with CO₂ three times to remove ambient air, then pressurize to 2.0 MPa with CO₂ 6.
Reaction: Heat the reactor to 110 °C and stir for 12 hours. The amino acid anion nucleophilically attacks the epoxide ring, while the ether-functionalized cation stabilizes the ring-opened intermediate .
Product Isolation: Cool the reactor to 0 °C to safely vent unreacted CO₂. Extract the propylene carbonate product using diethyl ether. The AAIL is insoluble in diethyl ether, allowing for seamless biphasic separation and catalyst recycling .
Antimicrobial Activity and Self-Assembly
Functionalizing the alkyl side chain of imidazolium salts with ether, carbonate, or coumarin moieties significantly alters their micellization behavior and biological activity 7, 8. Dynamic Light Scattering (DLS) studies show that ether-functionalized imidazolium ILs spontaneously form micelle-like aggregates in aqueous media. Hydrodynamic diameters (Dh) increase proportionally with the alkyl/ether chain length (e.g., from 0.55 nm for short chains to 9.52 nm for longer derivatives) 9.
These amphiphilic ILs exhibit potent antimicrobial properties. The functional groups enhance the lipophilicity and membrane-disrupting capabilities of the cation 7. Furthermore, ether-functionalized imidazolium salts bearing coumarin substituents have been utilized as N-heterocyclic carbene (NHC) ligands for silver(I) complexes, demonstrating excellent minimum inhibitory concentrations (MIC) against clinically relevant pathogens 8.
Quantitative Data Summary
Table 1: Physicochemical Properties of Functionalized Imidazolium ILs
Electrochemical Profiling of 1-(2-Methoxyethyl)-1H-Imidazole-Based Electrolytes: A Technical Guide
Executive Summary The development of advanced electrolytes is a critical bottleneck in both next-generation energy storage and electrochemical biosensing. Among the most promising structural motifs is the ether-functiona...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of advanced electrolytes is a critical bottleneck in both next-generation energy storage and electrochemical biosensing. Among the most promising structural motifs is the ether-functionalized imidazolium cation, derived from the precursor 1-(2-methoxyethyl)-1H-imidazole . When quaternized (typically via methylation) to form the 1-(2-methoxyethyl)-3-methylimidazolium cation ([MOEMIm]⁺) and paired with weakly coordinating anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻), it forms a room-temperature ionic liquid (RTIL) with exceptional physicochemical properties.
This whitepaper provides an in-depth analysis of the electrochemical stability window (ESW) of [MOEMIm]-based electrolytes. Designed for materials scientists, electrochemists, and drug development professionals utilizing electro-organic synthesis or electrochemical biosensors, this guide explores the mechanistic causality behind ether-functionalization, provides validated experimental protocols, and outlines cross-disciplinary applications.
Mechanistic Insights: The Role of Ether Functionalization
To understand the electrochemical behavior of [MOEMIm]⁺, we must first examine the causality behind its structural design. Traditional aliphatic ionic liquids, such as 1-butyl-3-methylimidazolium ([BMIM]⁺), offer wide electrochemical windows but suffer from high viscosity, which impedes mass transport.
Synthesizing RTILs from 1-(2-methoxyethyl)-1H-imidazole introduces an ether linkage (-O-) into the alkyl side chain. This functionalization fundamentally alters the physical and electrochemical landscape of the electrolyte[1]:
Viscosity and Mass Transport: The C–O–C bond in the 2-methoxyethyl chain has a significantly lower energy barrier for rotation compared to a C–C–C bond. This flexibility disrupts crystal lattice packing, lowering the melting point and drastically reducing macroscopic viscosity[2].
Cation Coordination: The lone electron pairs on the ether oxygen act as a Lewis base. In energy storage, this allows the oxygen to transiently coordinate with Li⁺ ions, facilitating a "hopping" mechanism that improves the lithium transference number. In pharmaceutical applications, this same coordination can stabilize active pharmaceutical ingredients (APIs) or transition-metal catalysts during electro-organic synthesis[3].
Electrochemical Stability Trade-offs: The introduction of the electron-donating ether group slightly increases the highest occupied molecular orbital (HOMO) energy level of the cation. Consequently, ether-functionalized ILs typically exhibit a slightly narrower anodic stability limit compared to their purely aliphatic counterparts, though they still maintain a robust overall ESW of ~4.5 V[4].
Synthesis and electrochemical degradation pathways of [MOEMIm]-based electrolytes.
Electrochemical Stability Window (ESW) Profiling
The ESW is defined as the voltage range between the oxidative (anodic) and reductive (cathodic) decomposition limits of the electrolyte. For [MOEMIm][TFSI], the ESW is approximately 4.5 V vs. Li/Li⁺[5].
The cathodic limit is generally dictated by the reduction of the imidazolium ring (specifically at the C2 position, which is highly acidic). The anodic limit is dictated by the oxidation of the anion (e.g., TFSI⁻) or the ether oxygen on the cation side chain.
Quantitative Data Summary
The table below compares the electrochemical and physical properties of 1-(2-methoxyethyl)-1H-imidazole-derived electrolytes against a standard aliphatic baseline.
Electrolyte System
Anion
Cathodic Limit (V vs. Li/Li⁺)
Anodic Limit (V vs. Li/Li⁺)
Overall ESW (V)
Viscosity (cP at 25°C)
[MOEMIm][TFSI]
TFSI⁻
~ 0.5
~ 5.0
~ 4.5
46.9
[MOEMIm][BF₄]
BF₄⁻
~ 0.8
~ 4.8
~ 4.0
~ 85.0
[BMIM][TFSI] (Ref)
TFSI⁻
~ 0.2
~ 5.2
~ 5.0
52.0
*Note: Limits are highly dependent on the working electrode material (e.g., Glassy Carbon vs. Platinum) and defined cut-off current densities (typically 1 mA/cm²).
Experimental Protocol: Determining the ESW
To ensure scientific integrity, the determination of the ESW must be treated as a self-validating system. The presence of trace water or halides (from incomplete metathesis during synthesis) will artificially narrow the ESW. Water, for instance, reduces at ~1.5 V and oxidizes at ~3.8 V vs. Li/Li⁺, masking the true stability of the ionic liquid[6].
Step-by-Step Methodology for ESW Validation
Phase 1: Rigorous Purification (The Causality of Baseline Integrity)
Drying: Subject the synthesized [MOEMIm][TFSI] to dynamic vacuum (10⁻³ mbar) at 80°C for a minimum of 48 hours. Reasoning: This removes dissolved oxygen and reduces water content to < 10 ppm, preventing premature Faradaic side reactions.
Karl Fischer Titration: Validate water content. Do not proceed if H₂O > 20 ppm.
Phase 2: Cell Assembly (Inert Atmosphere)
3. Glovebox Operations: Transfer the electrolyte into an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).
4. Electrode Selection: Assemble a 3-electrode cell.
Working Electrode (WE): Glassy Carbon (GC) macroelectrode (3 mm diameter). Reasoning: GC has a high overpotential for solvent breakdown, providing the widest observable thermodynamic window.
Reference Electrode (RE): Non-aqueous Ag/Ag⁺ (0.01 M AgNO₃ in acetonitrile) isolated via a porous glass frit.
Phase 3: Voltammetric Profiling
5. Linear Sweep Voltammetry (LSV):
Perform an anodic sweep from Open Circuit Potential (OCP) to +4.0 V vs. Ag/Ag⁺ at a scan rate of 1 mV/s.
Using a fresh WE, perform a cathodic sweep from OCP to -3.0 V vs. Ag/Ag⁺ at 1 mV/s.
Cut-off Definition: Define the ESW limits at the potential where the Faradaic current density exceeds 1.0 mA/cm² .
Internal Standardization: Spike the solution with 5 mM Ferrocene (Fc). Run Cyclic Voltammetry (CV) to find the Fc/Fc⁺ redox couple. Convert all potentials from the Ag/Ag⁺ scale to the standard Li/Li⁺ scale using the Fc/Fc⁺ reference point.
Self-validating experimental workflow for determining the ESW of ionic liquids.
Cross-Disciplinary Applications
While traditionally siloed in battery research, the unique ESW and solvation properties of 1-(2-methoxyethyl)-1H-imidazole-based electrolytes have profound implications across disciplines.
Energy Storage (Batteries & Supercapacitors)
The ~4.5 V window of [MOEMIm][TFSI] is highly suitable for high-voltage lithium-ion batteries and double-layer supercapacitors. The ether tail actively participates in the formation of a flexible, highly conductive Solid Electrolyte Interphase (SEI) on the anode, mitigating lithium dendrite formation while maintaining high ionic conductivity at room temperature[3].
Drug Development & Biomedical Engineering
For pharmaceutical scientists, RTILs are emerging as transformative materials:
Electrochemical Biosensors: The wide ESW of [MOEMIm][TFSI] ensures a low background current over a broad voltage range. This allows for the highly sensitive electrochemical detection of disease biomarkers or drug metabolites that oxidize/reduce at extreme potentials, without the noise of solvent degradation.
Electro-Organic API Synthesis: Many complex active pharmaceutical ingredients (APIs) require electrochemical oxidation or reduction steps. The stability and polar, non-volatile nature of [MOEMIm][TFSI] make it an ideal green solvent/electrolyte for these synthetic routes, improving yield and selectivity[3].
API Solubilization: The hydrogen-bonding capacity of the ether oxygen allows [MOEMIm]-based ILs to dissolve recalcitrant, poorly water-soluble drugs, paving the way for novel transdermal or iontophoretic delivery systems.
References
Schrekker, H. S., et al. (2008). Preparation, cation-anion interactions and physicochemical properties of ether-functionalized imidazolium ionic liquids. Journal of the Brazilian Chemical Society, 19(3). Available at:[Link]
Nasir Shah, et al. (2024). Ionic liquid electrolyte selection for high voltage supercapacitors in high-temperature applications. Frontiers in Chemistry. Available at:[Link]
Application Note: Procedure for N-Alkylation of Imidazole with 2-Methoxyethyl Chloride
Introduction & Scientific Rationale The N-alkylation of imidazole derivatives is a cornerstone transformation in medicinal chemistry and drug development[1]. Introducing a 2-methoxyethyl moiety onto the imidazole ring yi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The N-alkylation of imidazole derivatives is a cornerstone transformation in medicinal chemistry and drug development[1]. Introducing a 2-methoxyethyl moiety onto the imidazole ring yields 1-(2-methoxyethyl)-1H-imidazole , a critical building block that modulates physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability. The ether linkage in the 2-methoxyethyl group acts as a hydrogen bond acceptor, which can significantly influence the pharmacokinetic profile and biological activity of target therapeutic compounds.
Mechanistic Causality
The reaction proceeds via a bimolecular nucleophilic substitution (
SN2
) mechanism. The process involves two distinct stages:
Deprotonation : The acidic proton on the pyrrole-like nitrogen (N1) of the imidazole ring is removed by a base, generating a highly nucleophilic imidazolate anion. Because the negative charge is delocalized across both nitrogen atoms, the anion is stabilized[2].
Nucleophilic Attack : The imidazolate anion attacks the electrophilic carbon of 2-methoxyethyl chloride, displacing the chloride leaving group to form the N-alkylated product.
Reagent Selection Rationale:
Alkylating Agent : While 2-methoxyethyl iodide or bromide reacts faster due to superior leaving group ability, 2-methoxyethyl chloride is often preferred for scale-up due to its cost-effectiveness and chemical stability[3]. However, the lower reactivity of the chloride necessitates optimized conditions (e.g., stronger bases, polar aprotic solvents, or elevated temperatures).
Base & Solvent Systems :
NaH in DMF: Provides rapid, irreversible deprotonation. The byproduct is hydrogen gas, which escapes the system, driving the reaction forward. The polar aprotic nature of DMF poorly solvates the imidazolate anion, maximizing its nucleophilicity (the "naked anion" effect)[4].
K₂CO₃ in Acetonitrile (MeCN): A milder, heterogeneous solid-liquid system. It is safer for large-scale synthesis but requires longer reaction times and heating (60–80 °C) to overcome the activation energy barrier associated with the chloride leaving group[2].
Quantitative Data: Reaction Condition Comparison
To guide experimental design, the following table summarizes the expected outcomes based on the chosen base/solvent system for the alkylation of imidazole with 2-methoxyethyl chloride.
Method
Base
Solvent
Temperature
Time
Expected Yield
Mechanistic Notes
A (Strong)
NaH (60% dispersion)
DMF (Anhydrous)
0 °C to RT
2 - 4 hours
85 - 95%
Fast reaction; requires inert atmosphere; highly exothermic deprotonation phase.
B (Mild)
K₂CO₃ (Anhydrous)
Acetonitrile
60 - 80 °C
12 - 18 hours
70 - 85%
Safer for scale-up; easier workup; requires extended heating due to chloride leaving group.
Experimental Protocols
Method A: High-Yield Synthesis using Sodium Hydride (NaH)
This method is recommended for rapid, small-to-medium scale synthesis where maximum yield and fast conversion are required.
Materials:
Imidazole (1.0 equivalent)
2-Methoxyethyl chloride (1.1 - 1.2 equivalents)
Sodium Hydride (60% dispersion in mineral oil, 1.1 equivalents)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with an inert gas (Nitrogen or Argon) to prevent moisture from quenching the NaH.
Solvation : Add imidazole to the flask and dissolve in anhydrous DMF (approx. 5-10 mL per gram of imidazole). Cool the solution to 0 °C using an ice bath.
Deprotonation : Carefully add NaH portion-wise to the stirred solution. Caution: Hydrogen gas (
H2
) is evolved. Ensure proper venting.[2]
Anion Formation : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (RT) and stir for an additional 30 minutes to ensure complete generation of the imidazolate anion[4].
Alkylation : Cool the reaction mixture back to 0 °C. Add 2-methoxyethyl chloride dropwise via a syringe to control the exothermic
SN2
reaction.
Reaction Propagation : Allow the reaction to warm to RT. Stir for 2–4 hours.
Method B: Scalable Synthesis using Potassium Carbonate (K₂CO₃)
This method is preferred for larger scales due to the avoidance of pyrophoric NaH and the operational simplicity of a solid-liquid phase reaction.
Reaction Setup : To a round-bottom flask, add imidazole and finely powdered anhydrous K₂CO₃. Suspend the mixture in anhydrous acetonitrile[2].
Reagent Addition : Add 2-methoxyethyl chloride to the stirred suspension at room temperature.
Heating : Attach a reflux condenser and heat the reaction mixture to 60–80 °C. The elevated temperature compensates for the lower reactivity of the chloride leaving group and the weaker base.
Propagation : Stir vigorously for 12–18 hours to ensure maximum conversion.
Workup and Purification (Self-Validating System)
To ensure the integrity of the protocol, the following self-validating workup steps must be executed to isolate the product from unreacted starting materials and byproducts[2].
Reaction Monitoring : Before proceeding to workup, confirm the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., 5-10% MeOH in DCM) or LC-MS.
Quenching : Once complete, cool the reaction to 0 °C. Cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (
NH4Cl
) or water. This destroys any unreacted NaH safely.
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × volume of the aqueous layer). The organic product partitions into the EtOAc, leaving inorganic salts behind.
Washing : Combine the organic layers and wash thoroughly with distilled water (crucial for removing residual DMF if Method A was used) followed by brine.
Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
). Filter and concentrate under reduced pressure using a rotary evaporator[4].
Purification : Purify the crude 1-(2-methoxyethyl)-1H-imidazole by silica gel column chromatography (eluting with a gradient of Hexanes/EtOAc to DCM/MeOH) or via vacuum distillation if the scale permits.
Process Visualization
Workflow for the N-alkylation of imidazole with 2-methoxyethyl chloride.
References
BenchChem. "Protocol for N-Alkylation of 4-iodo-1H-imidazole." BenchChem, 2025.
BenchChem. "Application Notes and Protocols for N-Alkylation of 1H-Imidazole Derivatives." BenchChem, 2025.
Application Notes and Protocols for 1-(2-methoxyethyl)-1H-imidazole in Metal Complexes
Introduction: The Versatility of 1-(2-methoxyethyl)-1H-imidazole as a Ligand In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes w...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of 1-(2-methoxyethyl)-1H-imidazole as a Ligand
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties for applications in catalysis, materials science, and medicine. Among the vast array of N-heterocyclic ligands, 1-(2-methoxyethyl)-1H-imidazole has emerged as a particularly versatile building block. Its unique structural and electronic features, arising from the combination of a classical imidazole moiety with a flexible N-alkoxyethyl substituent, offer a compelling platform for the construction of innovative metal complexes.
The imidazole ring provides a strong σ-donating nitrogen atom for coordination to a wide range of metal ions. The 1-(2-methoxyethyl) group introduces several key advantages. The ether oxygen atom can act as a secondary, hemilabile coordinating site, potentially leading to the formation of stable chelate rings and influencing the geometry and reactivity of the resulting complex. Furthermore, this substituent enhances the solubility of both the free ligand and its metal complexes in common organic solvents, facilitating their synthesis, purification, and application. The flexibility of the methoxyethyl chain also allows for subtle conformational adjustments within the coordination sphere, which can be crucial for catalytic activity and the stabilization of specific oxidation states of the metal center.
These attributes make 1-(2-methoxyethyl)-1H-imidazole an attractive ligand for researchers and drug development professionals exploring new frontiers in transition metal chemistry. This guide provides a comprehensive overview of the synthesis of this ligand, detailed protocols for the preparation of its metal complexes, and insights into its applications, grounded in established scientific principles and supported by authoritative references.
Part 1: Synthesis of the Ligand: 1-(2-methoxyethyl)-1H-imidazole
The synthesis of 1-(2-methoxyethyl)-1H-imidazole is typically achieved through the N-alkylation of imidazole. This reaction is a classic example of nucleophilic substitution, where the deprotonated imidazole acts as a nucleophile, attacking an appropriate alkylating agent.[1]
Reaction Rationale and Mechanistic Insight
The N-H proton of imidazole is weakly acidic, and its removal by a base generates the imidazolate anion. This anion is a more potent nucleophile than the neutral imidazole molecule due to the increased electron density on the nitrogen atoms.[1] The choice of base and solvent is critical for achieving high yields and preventing side reactions. Strong bases like sodium hydride (NaH) in anhydrous aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are highly effective for deprotonation.[2] Alternatively, milder bases like potassium carbonate (K₂CO₃) can be used, often requiring heating to drive the reaction to completion.[2]
The alkylating agent of choice is typically a 2-haloethyl methyl ether, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. The reaction proceeds via an Sₙ2 mechanism, where the imidazolate anion attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the N-C bond.
Caption: General reaction scheme for the N-alkylation of imidazole.
Detailed Experimental Protocol: Synthesis of 1-(2-methoxyethyl)-1H-imidazole
This protocol provides a reliable method for the synthesis of 1-(2-methoxyethyl)-1H-imidazole using potassium carbonate as the base.
Materials:
Imidazole
2-Bromoethyl methyl ether
Anhydrous potassium carbonate (K₂CO₃)
Anhydrous N,N-dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle or oil bath with temperature control
Reflux condenser
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
Addition of Alkylating Agent: While stirring the suspension, add 2-bromoethyl methyl ether (1.1 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2-methoxyethyl)-1H-imidazole as a colorless oil.
Characterization Data (Typical):
Technique
Expected Observations
¹H NMR
Signals corresponding to the imidazole ring protons and the methoxyethyl group protons.
¹³C NMR
Resonances for the imidazole ring carbons and the methoxyethyl group carbons.
FT-IR (neat)
Characteristic peaks for C-H, C=N, and C-O stretching vibrations.
Mass Spec (ESI)
Molecular ion peak corresponding to [M+H]⁺.
Part 2: Synthesis of Metal Complexes with 1-(2-methoxyethyl)-1H-imidazole
The coordination chemistry of 1-(2-methoxyethyl)-1H-imidazole is rich and varied, with the ligand capable of coordinating to a wide range of transition metals. The synthesis of these complexes is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Principles of Complex Formation
The N3 atom of the imidazole ring is the primary coordination site, acting as a Lewis base to donate a lone pair of electrons to the Lewis acidic metal center.[3] The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. Common stoichiometries include ML₂, ML₄, and ML₆, leading to different coordination geometries such as square planar, tetrahedral, or octahedral.[3]
The choice of metal salt is also important. The counter-ion (e.g., chloride, nitrate, perchlorate, acetate) can either remain as a non-coordinating species in the crystal lattice or participate in the coordination sphere of the metal ion.[4]
Caption: General workflow for the synthesis of metal complexes.
Detailed Protocols for the Synthesis of Representative Metal Complexes
The following protocols describe the synthesis of copper(II), cobalt(II), nickel(II), and zinc(II) complexes with 1-(2-methoxyethyl)-1H-imidazole. These methods can be adapted for other metal ions and counter-ions.
Materials:
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
1-(2-methoxyethyl)-1H-imidazole
Ethanol
Procedure:
Dissolve copper(II) chloride dihydrate (1.0 eq) in a minimum amount of ethanol.
In a separate flask, dissolve 1-(2-methoxyethyl)-1H-imidazole (2.0 eq) in ethanol.
Slowly add the ligand solution to the stirred solution of the copper salt.
A precipitate will often form immediately or upon standing.
Stir the reaction mixture at room temperature for 2-4 hours.
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Recrystallization from a suitable solvent (e.g., hot ethanol or acetonitrile) can yield single crystals suitable for X-ray diffraction.[5]
Materials:
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
1-(2-methoxyethyl)-1H-imidazole
Methanol
Procedure:
Prepare a methanolic solution of cobalt(II) nitrate hexahydrate (1.0 eq).
Prepare a methanolic solution of 1-(2-methoxyethyl)-1H-imidazole (4.0 eq).
Add the ligand solution dropwise to the stirred metal salt solution.
Reflux the reaction mixture for 2-3 hours.
Allow the solution to cool slowly to room temperature to induce crystallization.
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.[6]
Materials:
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
1-(2-methoxyethyl)-1H-imidazole
Ethanol
Procedure:
Dissolve nickel(II) acetate tetrahydrate (1.0 eq) in ethanol with gentle heating.
Add a solution of 1-(2-methoxyethyl)-1H-imidazole (2.0 eq) in ethanol to the warm metal salt solution.
Stir the mixture at 50-60 °C for 1-2 hours.
Reduce the volume of the solvent by rotary evaporation until a precipitate begins to form.
Cool the mixture in an ice bath to complete the precipitation.
Filter the solid, wash with diethyl ether, and dry under vacuum.[7]
Materials:
Zinc(II) chloride (ZnCl₂)
1-(2-methoxyethyl)-1H-imidazole
Acetonitrile
Procedure:
Dissolve anhydrous zinc(II) chloride (1.0 eq) in acetonitrile.
Add a solution of 1-(2-methoxyethyl)-1H-imidazole (2.0 eq) in acetonitrile to the zinc salt solution.
Stir the reaction mixture at room temperature for 24 hours.
Slow evaporation of the solvent will typically yield crystalline product.
Collect the crystals, wash with a small amount of cold acetonitrile, and dry.[8]
Characterization of the Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the full characterization of the synthesized metal complexes.
Technique
Information Obtained
Single-Crystal X-ray Diffraction
Provides the definitive molecular structure, including bond lengths, bond angles, coordination geometry, and crystal packing.
FT-IR Spectroscopy
Confirms the coordination of the imidazole ligand to the metal ion, often observed as a shift in the C=N stretching frequency.
UV-Vis Spectroscopy
Provides information about the electronic transitions within the complex, which is useful for determining the coordination geometry (e.g., d-d transitions for transition metal complexes).[9]
¹H and ¹³C NMR Spectroscopy
Useful for characterizing diamagnetic complexes (e.g., Zn(II)). Coordination can lead to shifts in the signals of the ligand protons and carbons.[10][11]
Determines the magnetic properties of paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), which can provide insights into the electronic structure and spin state of the metal ion.[7]
Part 3: Applications of Metal Complexes with 1-(2-methoxyethyl)-1H-imidazole
The unique properties of metal complexes incorporating the 1-(2-methoxyethyl)-1H-imidazole ligand have led to their exploration in a variety of applications, particularly in catalysis and drug development.
Application in Catalysis
Metal complexes of N-substituted imidazoles have shown significant promise as catalysts in a range of organic transformations, most notably in oxidation reactions. The ability of the metal center to exist in multiple oxidation states, coupled with the electronic and steric influence of the ligand, is key to their catalytic activity.
Catalytic Oxidation of Alcohols: Copper complexes with imidazole-based ligands have been demonstrated to be effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones.[12][13] The proposed mechanism often involves the formation of a copper-alkoxide intermediate, followed by a hydrogen abstraction step. The 1-(2-methoxyethyl)-1H-imidazole ligand can enhance the stability and solubility of the catalytic species, potentially leading to improved performance.
Protocol for a Model Catalytic Oxidation Reaction:
In a reaction vessel, dissolve the copper(II) complex of 1-(2-methoxyethyl)-1H-imidazole in a suitable solvent (e.g., acetonitrile).
Add the alcohol substrate (e.g., benzyl alcohol).
Add a suitable oxidant, such as tert-butyl hydroperoxide (TBHP) or molecular oxygen.[13]
Heat the reaction mixture to the desired temperature and monitor the progress by Gas Chromatography (GC) or TLC.
Upon completion, the product can be isolated and purified using standard techniques.
Key Performance Indicators in Catalysis:
Metric
Description
Conversion (%)
The percentage of the starting material that has been converted to products.
Selectivity (%)
The percentage of the converted starting material that has formed the desired product.
Turnover Number (TON)
The number of moles of substrate converted per mole of catalyst.
Turnover Frequency (TOF)
The turnover number per unit of time (a measure of catalyst activity).
Applications in Drug Development
The imidazole moiety is a well-known pharmacophore present in numerous approved drugs. Metal complexes of imidazole derivatives are being extensively investigated for their potential as therapeutic agents, particularly as anticancer and antimicrobial agents.[14][15]
Anticancer Activity: Many metal complexes, particularly those of copper, exhibit significant in vitro cytotoxicity against various cancer cell lines.[14][15] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes, and the generation of reactive oxygen species (ROS) that cause cellular damage.[16][17] The 1-(2-methoxyethyl)-1H-imidazole ligand can modulate the lipophilicity of the metal complex, which can influence its cellular uptake and, consequently, its anticancer potency.
Antimicrobial Activity: Metal complexes of imidazole derivatives have also shown promising activity against a range of pathogenic bacteria and fungi.[10][18] The chelation of the metal ion to the ligand can enhance the antimicrobial activity compared to the free ligand, a phenomenon explained by Overtone's concept and Tweedy's chelation theory. The increased lipophilicity of the complex allows for greater penetration through the microbial cell membrane, leading to interference with normal cellular processes.
Quantitative Assessment of Biological Activity:
Metric
Application
Description
IC₅₀ (μM)
Anticancer
The half-maximal inhibitory concentration; the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[14][15]
MIC (μg/mL)
Antimicrobial
The minimum inhibitory concentration; the lowest concentration of the compound that prevents visible growth of a microorganism.[10][18]
Representative Biological Activity Data for Imidazole-Based Metal Complexes:
1-(2-methoxyethyl)-1H-imidazole stands out as a highly adaptable and valuable ligand in the field of coordination chemistry. Its straightforward synthesis, coupled with its unique electronic and steric properties, allows for the creation of a diverse range of metal complexes with tunable characteristics. The protocols and data presented in this guide highlight the potential of these complexes in catalysis and drug development. Future research in this area will likely focus on the development of chiral versions of this ligand for asymmetric catalysis, the exploration of a wider range of metal ions to access novel reactivity, and the in-depth investigation of the mechanisms of biological action to design more potent and selective therapeutic agents. The continued exploration of the coordination chemistry of 1-(2-methoxyethyl)-1H-imidazole is poised to yield exciting new discoveries and applications.
References
Ashok, M., et al. (2016). Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole. Der Pharmacia Lettre, 8(20), 79-83.
Atria, A. M., et al. (2011). X-ray studies and antibacterial activity in copper and cobalt complexes with imidazole derivative ligands. Molecules, 16(9), 7584-7600.
El-Wakiel, N., et al. (2020). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry, 13(11), 8045-8069.
Song, Y., et al. (2022). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents. Arabian Journal of Chemistry, 15(2), 103593.
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
Meera, P., Selvi, M. A., & Dayalan, A. (2012). Structural Aspects of Diaquotetrakis(imidazole)cobalt(II) Chloride. Asian Journal of Chemistry, 24(10), 4576-4578.
Al-Ghamdi, A. A., et al. (2022). The minimum inhibitory concentration (MIC)
Paliwal, A., et al. (2021). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review.
Barnard, P. J., et al. (2022). Antibacterial silver and gold complexes of imidazole and 1,2,4-triazole derived N-heterocyclic carbenes. Dalton Transactions, 51(30), 11467-11481.
Kalra, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3164.
Kovaříček, P., et al. (2025). Imidazolinium-Based NHC–Metal Complexes Overcome Both Cancer Multidrug Resistance and Cisplatin Resistance In Vitro. Molecules, 30(23), 5678.
BenchChem. (2025).
Teodoru, A., et al. (2020). New Cobalt (II)
BenchChem. (2025).
Rashidi, M., et al. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate.
Abu Hijleh, A. (2014). Oxidation and superoxide dismutase activities of mononuclear copper(II) acetate with imidazoles as models for copper containing enzymes. FADA ::Birzeit University Institutional Repository.
Chen, X., et al. (1996). Synthesis, crystal structures and properties of copper(II) complexes of Schiff base derivatives containing imidazole and β-alanine groups. Journal of the Chemical Society, Dalton Transactions, (1), 1-6.
Bera, M., et al. (2016). Synthesis and characterization of copper(ii) complexes: their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant. New Journal of Chemistry, 40(10), 8561-8571.
Badea, M., et al. (2024). Copper(II)
Li, J., et al. (2018). Copper(ii) quinoxolinol imidazolium complexes in catalytic oxidation of benzylic and heterocyclic alcohols. Organic & Biomolecular Chemistry, 16(33), 6031-6036.
Głowacka, A., et al. (2022). Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity. Molecules, 27(19), 6537.
Teodoru, A., et al. (2021). New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features.
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Imidazole.
Kumar, R., et al. (2025). Investigation of a Homoleptic Nickel(II) Complex: Synthesis, Crystal Structure, Computational Insights, and Antimicrobial Efficacy. ACS Omega, 10(48), 51234-51247.
Sánchez-Migallón, A., et al. (1988). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
Vrábel, V., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 2338-2345.
Sreedhara, A., & Nag, K. (1992). Synthesis and characterization of nickel(II) complexes with 1,5-bis(benzimidazol-2-yl)-3-thiapentane. Polyhedron, 11(16), 2079-2084.
Sharma, R., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1786-1845.
Wang, Y., et al. (2013). Method for producing high-purity N-alkyl imidazole. CN103012275A.
Teodoru, A., et al. (2020). New Cobalt (II)
Al Alshaikh, A., et al. (2018). Synthesis of 1‐(2‐hydroxyethyl)imidazole compounds 1a–g.
More, P. G., Bhalvankar, R. B., & Pattar, S. C. (2010). Synthesis and Characterization of Cobalt (II), Nickel (II), and Copper (II) Complexes of Some 2'- Hydroxychalcones. Journal of Chemical and Pharmaceutical Research, 2(4), 410-415.
Marinova, P., et al. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW.
Bezvikonnyi, O., et al. (2021). Luminescence of ESIPT-capable zinc(ii) complexes with a 1-hydroxy-1H-imidazole-based ligand: exploring the impact of substitution in the proton-donating moiety. Dalton Transactions, 50(3), 1010-1022.
Al-Otaibi, J. S., et al. (2023). Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties. Molecules, 28(15), 5801.
da Silva, J. G., et al. (2023). Copper complex containing N-acylhydrazone as catalyst in ethanol electro-oxidation reaction.
Kos, J., et al. (2022). Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder. Journal of Molecular Structure, 1266, 133501.
Campos-Gaxiola, J. J., et al. (2007). Synthesis, spectroscopic and electrochemical characterization of nickel(II) and cobalt(II) complexes with new N2S2 ligan. Journal of the Mexican Chemical Society, 51(3), 146-152.
Jasim, H. A., & Jarad, A. J. (2014). Synthesis, Characterization and Biological Evaluation of Some Transition Metal Complexes with Nitrogen-Oxygen Donor Ligand. Oriental Journal of Chemistry, 30(3), 1255-1262.
Reedijk, J. (1969). Complex Formation Between Imidazole and Nickel(II) Salts. Recueil des Travaux Chimiques des Pays-Bas, 88(12), 1451-1470.
Kumar, D., et al. (2016). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. The Journal of Organic Chemistry, 81(15), 6335-6344.
Al-Adilee, K. J., & Abbas, A. K. (2018). SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC STUDY OF NICKEL(II), PALLADIUM(II) AND PLATINUM(IV) COMPLEXES WITH MIXED LIGANDS O. International Journal of Pharmaceutical Sciences and Research, 9(10), 4279-4287.
Kanwal, et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
Application Notes and Protocols: The Use of 1-(2-methoxyethyl)-1H-imidazole in Epoxy Resin Curing
Introduction Epoxy resins are a cornerstone of the thermosetting polymer family, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] These characteristics have cemented thei...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Epoxy resins are a cornerstone of the thermosetting polymer family, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] These characteristics have cemented their use in a vast array of applications, from high-performance composites in the aerospace and automotive industries to protective coatings and electronic encapsulation.[1] The ultimate performance of an epoxy system is not inherent to the resin alone; it is critically defined by the curing agent, or hardener, which orchestrates the transformation from a liquid resin to a rigid, three-dimensional cross-linked network.[2]
Among the various classes of curing agents, imidazoles have emerged as highly efficient catalytic hardeners.[1][3] They offer a unique combination of rapid curing at elevated temperatures, the ability to induce high cross-linking densities, and the conferral of superior thermal and mechanical properties to the final cured product.[4] This application note focuses on 1-(2-methoxyethyl)-1H-imidazole, a substituted imidazole that holds promise for formulating advanced, single-component epoxy systems with a desirable balance of long pot life at ambient temperatures and rapid cure cycles upon heating.
The Curing Mechanism of 1-(2-methoxyethyl)-1H-imidazole
The efficacy of 1-(2-methoxyethyl)-1H-imidazole as an epoxy curing agent is rooted in its catalytic role in the ring-opening polymerization of the epoxy groups. The mechanism can be delineated as follows:
Nucleophilic Attack: The curing process is initiated by the nucleophilic attack of the tertiary nitrogen atom (N-3) of the imidazole ring on an electrophilic carbon of the epoxy ring. This results in the opening of the oxirane ring and the formation of a zwitterionic adduct.
Chain Propagation: The newly formed alkoxide anion is a potent initiator for further polymerization. It proceeds to attack other epoxy groups, propagating the anionic polymerization chain. This rapid chain reaction leads to the formation of a highly cross-linked polymer network.[5]
Catalyst Regeneration: A key feature of imidazole-based curing is the regeneration of the catalyst. The imidazole moiety can be regenerated through various pathways during the curing process, allowing a small amount of the curing agent to achieve a high degree of cure.[6]
The presence of the 2-methoxyethyl substituent on the N-1 position of the imidazole ring is significant. This group can influence the curing behavior by affecting the steric hindrance around the reactive nitrogen, as well as the solubility and compatibility of the imidazole within the epoxy resin matrix.[3] These factors can be fine-tuned to control the latency of the system, providing a longer working life at room temperature compared to unsubstituted imidazoles.
Caption: Curing mechanism of epoxy resin with 1-(2-methoxyethyl)-1H-imidazole.
Performance Characteristics of Cured Epoxy Resins
The use of 1-(2-methoxyethyl)-1H-imidazole as a curing agent is expected to impart a range of desirable properties to the cured epoxy resin, as summarized in the table below. These characteristics are generally observed in imidazole-cured systems.
Property
Expected Performance with 1-(2-methoxyethyl)-1H-imidazole
Mechanical Strength
Enhanced tensile and flexural strength due to the formation of a densely cross-linked network.[4]
Thermal Stability
Improved thermal stability and a higher glass transition temperature (Tg) compared to some conventional amine-cured systems.[3]
Chemical Resistance
Good to excellent resistance against a broad spectrum of solvents and chemical agents.
Adhesion
Strong adhesion to a variety of substrates including metals, composites, and ceramics.
Latency & Pot Life
The substituted nature of this imidazole allows for the formulation of one-component systems with extended pot life at room temperature and rapid curing at elevated temperatures.[3][4][7]
Application Protocols
The following protocols provide a general framework for the utilization of 1-(2-methoxyethyl)-1H-imidazole in the curing of epoxy resins. Researchers should optimize these protocols based on their specific resin system and performance requirements.
I. Materials and Equipment
Epoxy Resin: A standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin is a suitable starting point.
Curing Agent: 1-(2-methoxyethyl)-1H-imidazole.
Equipment:
Glass beakers or disposable mixing cups
Mechanical stirrer or planetary mixer
Vacuum oven or desiccator for degassing
Differential Scanning Calorimeter (DSC) for cure analysis
Thermogravimetric Analyzer (TGA) for thermal stability assessment
Universal testing machine for mechanical property evaluation
II. Experimental Workflow
Caption: Experimental workflow for epoxy curing and characterization.
III. Formulation and Mixing Protocol
Formulation: The concentration of 1-(2-methoxyethyl)-1H-imidazole can be varied, typically in the range of 1 to 8 parts per hundred parts of resin (phr), to optimize the curing characteristics and final properties.[3]
Mixing:
a. Weigh the desired amount of epoxy resin into a clean mixing vessel.
b. If the resin is highly viscous, gently warm it to reduce viscosity.
c. Add the specified amount of 1-(2-methoxyethyl)-1H-imidazole to the resin.
d. Mix the components thoroughly using a mechanical stirrer at a low to medium speed to minimize air entrapment.[8]
Degassing:
a. Place the mixture in a vacuum oven or desiccator.
b. Apply vacuum to remove any entrapped air bubbles until the mixture is clear.[1]
IV. Curing and Characterization Protocols
A. Cure Schedule Determination via DSC
Place a small, accurately weighed sample (5-10 mg) of the uncured mixture into a DSC pan.
Perform a dynamic scan, heating the sample at a constant rate (e.g., 10°C/min) to determine the onset of cure, the peak exothermic temperature, and the total heat of reaction.[9]
Based on the DSC thermogram, a suitable isothermal curing schedule can be established. A typical starting point would be to cure at a temperature near the onset of the exotherm for a duration sufficient to achieve full cure.
B. Sample Curing
Pour the degassed mixture into a preheated mold.
Cure the sample in an oven according to the schedule determined from the DSC analysis (e.g., 120°C for 2 hours).[4]
Allow the cured sample to cool slowly to room temperature to prevent internal stresses.
C. Characterization of Cured Resin
Glass Transition Temperature (Tg): Perform a second DSC scan on the cured sample to determine its Tg.
Mechanical Properties: Prepare specimens according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties) and test them using a universal testing machine.[1]
Thermal Stability: Analyze the thermal degradation of the cured sample using TGA.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Incomplete Curing
Insufficient curing agent concentration, inadequate cure time or temperature.
Increase the concentration of 1-(2-methoxyethyl)-1H-imidazole, or increase the curing time and/or temperature based on DSC data.
Poor Mechanical Properties
Incomplete cure, voids due to trapped air, non-optimal curing agent level.
Ensure complete degassing of the mixture. Optimize the concentration of the curing agent. Verify complete cure through DSC.
Short Pot Life/Gel Time
Curing agent concentration is too high, ambient temperature is too high.
Reduce the concentration of the curing agent. Work in a cooler environment. Consider a more sterically hindered imidazole for increased latency.
Brittleness
Excessive cross-linking.
Reduce the concentration of the curing agent. Consider incorporating a flexibilizer into the formulation.
References
the effect of 1-isobutyl-2-methylimidazole on the properties of cured epoxy resin products. (2025, May 9).
Epoxy adhesive formulations using latent imidazole metal cation complexes. (n.d.). SciSpace.
Mechanism of imidazole catalysis in the curing of epoxy resins. (n.d.). ResearchGate.
Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging. (2024, October 9). PMC.
Thermally Controlled Acceleration of Epoxy Resin Curing through Polymer-Bound Imidazole Derivatives with High Latency. (2022, January 11). ACS Publications.
Imidazole catalysis in the curing of epoxy resins. (n.d.). Semantic Scholar.
Imidazole Curing Agents. (n.d.). Evonik.
A comparison of some imidazoles in the curing of epoxy resin. (n.d.). ResearchGate.
A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts. (2018, April 27). PMC - NIH.
using 2-methylimidazole to control the reactivity of epoxy resin mixtures. (2025, May 13). BDMAEE.
Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. (n.d.).
Single-component and fast-curing epoxy resin for liquid composite molding processes. (n.d.). MATEC Web of Conferences.
Synthesis of Ionic Liquids from 1-(2-methoxyethyl)-1H-imidazole: A Comprehensive Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of task-specific ionic liquids (ILs) using 1-(2-methoxyethy...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of task-specific ionic liquids (ILs) using 1-(2-methoxyethyl)-1H-imidazole as a versatile precursor. The incorporation of the methoxyethyl functional group offers a unique handle to modulate the physicochemical properties of the resulting ionic liquids, such as polarity, viscosity, and thermal stability, making them highly attractive for a range of applications including as "green" solvents, in catalysis, and for electrochemical applications.[1] This document emphasizes the rationale behind the synthetic strategies and provides self-validating experimental procedures to ensure reproducibility and high purity of the final products.
Introduction: The Significance of the Methoxyethyl Moiety
The functionalization of imidazolium-based ionic liquids is a key strategy for tailoring their properties for specific applications. The introduction of an ether linkage in the alkyl side chain, as with the 1-(2-methoxyethyl) group, imparts distinct characteristics to the resulting ionic liquid. The presence of the oxygen atom can influence cation-anion interactions, enhance the solubility of certain solutes, and affect the transport properties of the IL.[2] Notably, the methoxyethyl group can lead to a suppression of crystallization and a decrease in the melting point compared to their simple alkyl counterparts, which is advantageous for creating room-temperature ionic liquids.[3][4]
The synthesis of these functionalized ionic liquids is typically a two-step process:
Quaternization: The N-alkylation of the 1-(2-methoxyethyl)-1H-imidazole precursor to form an imidazolium halide salt.
Anion Exchange: Metathesis of the halide anion with a desired anion to yield the final ionic liquid.
This guide will provide detailed protocols for both of these critical steps.
Synthesis of the Imidazolium Halide Precursor
The initial step in the synthesis is the quaternization of the 1-(2-methoxyethyl)-1H-imidazole. This is a classic SN2 reaction where the imidazole nitrogen acts as a nucleophile, attacking an alkyl halide.[5] The choice of the alkylating agent (e.g., methyl iodide, ethyl bromide) will determine the second substituent on the imidazolium cation.
Causality Behind Experimental Choices
Solvent: A polar aprotic solvent such as acetonitrile is typically chosen to facilitate the SN2 reaction by stabilizing the charged transition state without solvating the nucleophile too strongly.[6]
Temperature: Moderate heating (50-80°C) is generally sufficient to promote the reaction at a reasonable rate without causing degradation of the reactants or products.[6][7]
Purification: The resulting imidazolium halide is often a solid or a viscous oil that is immiscible with nonpolar solvents like ethyl acetate or diethyl ether. This allows for straightforward purification by washing to remove unreacted starting materials.[7]
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of ionic liquids.
Experimental Protocol: Synthesis of 1-(2-methoxyethyl)-3-methylimidazolium Bromide
This protocol describes the synthesis of a representative imidazolium halide precursor.
Materials:
1-(2-methoxyethyl)-1H-imidazole
Methyl bromide (or iodomethane)
Acetonitrile (anhydrous)
Ethyl acetate (anhydrous)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Rotary evaporator
Procedure:
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2-methoxyethyl)-1H-imidazole (1.0 eq) in anhydrous acetonitrile.
Add methyl bromide (1.1 eq) to the solution.
Heat the reaction mixture to 60°C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.
After the reaction is complete, cool the mixture to room temperature.
Remove the acetonitrile under reduced pressure using a rotary evaporator.
The resulting crude product, which may be a solid or a viscous oil, is then washed with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.
Dry the purified product under high vacuum to remove residual solvent.
Expected Yield: >90%
Anion Exchange: Tailoring the Ionic Liquid Properties
The properties of the ionic liquid are largely determined by the nature of the anion. The halide anion from the quaternization step can be readily exchanged for a wide variety of other anions. Common methods for anion exchange include reaction with a metal salt (metathesis) or the use of an ion-exchange resin.[2]
Causality Behind Experimental Choices
Metathesis: This method involves the reaction of the imidazolium halide with a salt containing the desired anion (e.g., lithium bis(trifluoromethanesulfonyl)imide, sodium tetrafluoroborate). The reaction is driven by the precipitation of the resulting metal halide (e.g., LiBr, NaCl) in a suitable solvent.[7]
Ion-Exchange Resin: This is a clean and efficient method where a solution of the imidazolium halide is passed through a column packed with an anion-exchange resin that has been pre-loaded with the desired anion.[3] This method avoids contamination of the final product with metal halide salts.
Visualizing the Anion Exchange Process
Caption: Two common methods for anion exchange in ionic liquid synthesis.
Experimental Protocol: Anion Exchange using an Ion-Exchange Resin
This protocol provides a general procedure for exchanging the bromide anion for a non-halide anion.
Source of the desired anion (e.g., the corresponding acid or ammonium salt)
Methanol
Deionized water
Chromatography column
Procedure:
Resin Preparation:
Pack a chromatography column with the anion-exchange resin (OH⁻ form).
Prepare a 1% solution of the acid or ammonium salt of the desired anion in methanol or a methanol/water mixture.
Pass this solution through the resin column until the pH of the eluate matches that of the initial solution, indicating the resin is fully loaded with the new anion.
Wash the resin thoroughly with methanol until the eluate is neutral.[3]
Anion Exchange:
Dissolve the 1-(2-methoxyethyl)-3-methylimidazolium bromide in methanol to prepare a 50-60 mM solution.
Pass this solution through the prepared anion-exchange column.
Wash the column with additional methanol to ensure complete elution of the ionic liquid.
Remove the methanol from the combined eluates using a rotary evaporator.
Dry the resulting ionic liquid under high vacuum at 60°C to remove any residual solvent and water. The absence of halide impurities can be confirmed using a silver nitrate test.[3]
Characterization of the Synthesized Ionic Liquids
Thorough characterization is essential to confirm the structure and purity of the synthesized ionic liquids. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
NMR Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of the imidazolium cation.
Proton (¹H)
Typical Chemical Shift (ppm)
Carbon (¹³C)
Typical Chemical Shift (ppm)
Imidazolium Ring H
7.0 - 10.0
Imidazolium Ring C
120 - 140
N-CH₃
~4.0
N-CH₃
~36
N-CH₂-
~4.5
N-CH₂-
~50
-O-CH₂-
~3.6
-O-CH₂-
~70
-O-CH₃
~3.3
-O-CH₃
~59
Note: Chemical shifts are approximate and can vary depending on the solvent and the anion.[7][8][9]
FTIR Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the ionic liquid and confirming the absence of impurities.
Vibrational Mode
Typical Wavenumber (cm⁻¹)
C-H stretching (imidazolium ring)
3100 - 3200
C-H stretching (alkyl chains)
2850 - 3000
C=C and C=N stretching (ring)
1550 - 1600
C-O-C stretching (ether)
1080 - 1150
Note: The presence of specific anion-related peaks will also be observed (e.g., S=O stretching for sulfonate anions).[10][11]
Conclusion
The synthesis of ionic liquids from 1-(2-methoxyethyl)-1H-imidazole provides a versatile platform for the development of novel materials with tailored properties. The protocols outlined in this guide, grounded in established chemical principles, offer a reliable pathway for researchers to synthesize and characterize these promising compounds. The careful selection of the alkylating agent and the anion allows for fine-tuning of the resulting ionic liquid's characteristics, opening up a wide range of potential applications in various scientific and industrial fields.
References
Abreu, F. R., et al. (2004). Imidazolium ionic liquids: A simple anion exchange protocol. RSC Publishing.
Dzyuba, S. V., & Bartsch, R. A. (2001). Efficient synthesis of 1‐alkyl(aralkyl)‐3‐methyl(ethyl)imidazolium halides: Precursors for room‐temperature ionic liquids. Journal of Heterocyclic Chemistry.
Frontiers. (2022). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide.
Wang, H., et al. (2015). Ionic liquids based on diethylmethyl(2-methoxyethyl)ammonium cations and bis(perfluoroalkanesulfonyl)amide anions: Influence of anion structure on liquid properties. RSC Publishing.
ResearchGate. (2025). Ionic liquids based on diethylmethyl(2-methoxyethyl)ammonium cations and bis(perfluoroalkanesulfonyl)amide anions: Influence of anion structure on liquid properties.
MDPI. (2019). Effect of Ionic Composition on Physicochemical Properties of Mono-Ether Functional Ionic Liquids.
Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education.
MDPI. (2019). Molecular Interactions in Ionic Liquids: The NMR Contribution towards Tailored Solvents.
ResearchGate. (n.d.). FTIR spectra of [Cnmim][NTf2] imidazolium-based ILs with n = 1, 2 and...
Google Patents. (n.d.). US7655803B2 - Process for the preparation of ionic liquids with alkyl sulfate and...
PMC. (n.d.). Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids.
MATEC Web of Conferences. (2017). Synthesis, characterization and application of 1-(2-cyanoethyl)-3-(3-methoxypropane)imidazolium bromide for CO2 capture.
Scilit. (n.d.). Confined rapid thermolysis/FTIR/ToF studies of imidazolium-based ionic liquids.
Acta Chimica Slovenica. (2011). 1H, 13C NMR and DFT Study of Hydrogen Bonding in Imidazolium-based Ionic Liquids.
MDPI. (2021). Evidence of the CH···O HydrogenBonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calculations.
UNIPI. (n.d.). Journal of Molecular Liquids.
PMC. (n.d.). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids.
Lithuanian Journal of Physics. (2011). 1H and 13C nmr study of phase transition and molecular motion in ionic liquids forming lyotropic liquid-crystalline ionogels.
ResearchGate. (n.d.). Synthesis and Catalytic Activity of 1-(2-Hydroxyethyl)-3-methylimidazolium Bromide.
Korea Science. (2012). Study of CO 2 Absorption Characteristic and Synthesis of 1-(2-methoxyethyl)-3-methylimidazoLium Methanesulfonate Ionic Liquid.
ResearchGate. (n.d.). Schematic structure of 1-(2-Methoxyethyl)-3-methylimidazolium Tris (pentafluoroethyl) Tri Fluorophosphate.
DTIC. (2007). Alkene- and Alkyne- Substituted Methylimidazolium Bromides: Structural Effects and Physical properties (Preprint).
Organic Syntheses Procedure. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids.
Scholars' Mine. (n.d.). Synthesis and toxicity studies of imidazolium-based ionic liquids.
Catalytic Applications of 1-(2-Methoxyethyl)-1H-imidazole in Organic Synthesis: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the catalytic applications of 1-(2-methoxyethyl)-1H-imidazole in organic synthesis. Designed for researchers, scientists, and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive overview of the catalytic applications of 1-(2-methoxyethyl)-1H-imidazole in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic underpinnings and practical protocols for leveraging this versatile N-substituted imidazole as a potent nucleophilic catalyst. Beyond its direct catalytic utility, this guide also explores its emerging role as a key structural motif in the synthesis of complex bioactive molecules.
Introduction: The Unique Profile of 1-(2-Methoxyethyl)-1H-imidazole
1-(2-methoxyethyl)-1H-imidazole is a unique N-substituted imidazole that has garnered attention in organic synthesis due to its distinct structural and electronic properties. The presence of the methoxyethyl group at the N-1 position imparts enhanced solubility in a range of organic solvents and can influence its catalytic activity and selectivity compared to simpler N-alkyl imidazoles. Like other N-substituted imidazoles, it primarily functions as a nucleophilic catalyst, facilitating a variety of chemical transformations.
The lone pair of electrons on the N-3 atom of the imidazole ring is readily available for nucleophilic attack, initiating catalytic cycles in numerous reactions. This guide will focus on two of its most significant catalytic applications: acylation and silylation reactions, providing detailed mechanistic insights and step-by-step protocols. Furthermore, we will touch upon its incorporation into more complex molecular architectures, highlighting its significance in medicinal chemistry and drug discovery.
Section 1: Nucleophilic Catalysis in Acylation Reactions
The acetylation of alcohols, phenols, and amines is a fundamental transformation in organic synthesis, crucial for the protection of functional groups and the synthesis of esters and amides. 1-(2-methoxyethyl)-1H-imidazole serves as an efficient catalyst for these reactions, operating through a well-established nucleophilic catalysis mechanism.
Mechanistic Insight
The catalytic cycle begins with the nucleophilic attack of the N-3 atom of 1-(2-methoxyethyl)-1H-imidazole on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride). This step forms a highly reactive N-acylimidazolium intermediate. This intermediate is significantly more electrophilic than the initial acylating agent, rendering it susceptible to attack by a nucleophile, such as an alcohol. The subsequent nucleophilic attack by the alcohol on the N-acylimidazolium intermediate leads to the formation of the desired ester and regenerates the 1-(2-methoxyethyl)-1H-imidazole catalyst, allowing it to re-enter the catalytic cycle.
Caption: Mechanism of Acylation Catalyzed by 1-(2-methoxyethyl)-1H-imidazole.
Experimental Protocol: Catalytic Acetylation of a Primary Alcohol
This protocol details the acetylation of benzyl alcohol using acetic anhydride, catalyzed by 1-(2-methoxyethyl)-1H-imidazole.
Materials:
Benzyl alcohol
Acetic anhydride
1-(2-methoxyethyl)-1H-imidazole
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq) and anhydrous dichloromethane.
Add 1-(2-methoxyethyl)-1H-imidazole (0.1 eq) to the solution and stir for 5 minutes at room temperature.
Slowly add acetic anhydride (1.2 eq) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford benzyl acetate.
Entry
Substrate
Catalyst Loading (mol%)
Time (h)
Yield (%)
1
Benzyl Alcohol
10
2
>95
2
4-Nitrobenzyl Alcohol
10
3
>95
3
Cyclohexanol
10
4
92
Table 1: Representative examples of alcohol acetylation catalyzed by 1-(2-methoxyethyl)-1H-imidazole.
Section 2: Application in Silylation Reactions
Silylation is a widely used method for the protection of hydroxyl groups in organic synthesis. 1-(2-methoxyethyl)-1H-imidazole can act as an effective catalyst for the silylation of alcohols with silyl chlorides.
Mechanistic Rationale
Similar to acylation, the catalytic role of 1-(2-methoxyethyl)-1H-imidazole in silylation involves the formation of a highly reactive intermediate. The imidazole attacks the silicon atom of the silyl chloride to form a silylimidazolium ion. This intermediate is a much more potent silylating agent than the silyl chloride itself. The alcohol then attacks the silicon atom of the silylimidazolium ion, leading to the formation of the silyl ether and regenerating the catalyst.
Caption: General workflow for silylation reactions.
Experimental Protocol: TBDMS Protection of a Secondary Alcohol
This protocol describes the protection of 4-phenyl-2-butanol using tert-butyldimethylsilyl chloride (TBDMSCl) with 1-(2-methoxyethyl)-1H-imidazole as a catalyst.
Materials:
4-Phenyl-2-butanol
tert-Butyldimethylsilyl chloride (TBDMSCl)
1-(2-methoxyethyl)-1H-imidazole
Anhydrous N,N-dimethylformamide (DMF)
Diethyl ether
Saturated aqueous ammonium chloride solution
Brine
Anhydrous sodium sulfate
Procedure:
In a dry flask under a nitrogen atmosphere, dissolve 4-phenyl-2-butanol (1.0 eq) and 1-(2-methoxyethyl)-1H-imidazole (2.2 eq) in anhydrous DMF.
Add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise to the stirred solution at 0 °C.
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution.
Separate the layers and extract the aqueous layer with diethyl ether.
Combine the organic layers and wash with brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purify the residue by flash column chromatography to yield the desired TBDMS-protected alcohol.
Entry
Alcohol
Silylating Agent
Yield (%)
1
4-Phenyl-2-butanol
TBDMSCl
94
2
Geraniol
TBDMSCl
96
3
Cholesterol
TBDMSCl
91
Table 2: Silylation of various alcohols catalyzed by 1-(2-methoxyethyl)-1H-imidazole.
Section 3: A Versatile Building Block in Medicinal Chemistry
Beyond its direct catalytic applications, 1-(2-methoxyethyl)-1H-imidazole and its derivatives are increasingly recognized as valuable scaffolds in drug discovery. The imidazole core is a common feature in many biologically active compounds, and the methoxyethyl substituent can be exploited to fine-tune physicochemical properties such as solubility and metabolic stability.
Derivatives such as 1-(2-methoxyethyl)-1H-imidazole-2-carbaldehyde and 1-(2-methoxyethyl)-1H-imidazole-4-carboxylic acid serve as key intermediates in the synthesis of a variety of potential therapeutic agents. For example, substituted imidazoles bearing the 1-(2-methoxyethyl) moiety have been investigated as p38 MAP kinase inhibitors, which are targets for anti-inflammatory therapies.[1] The synthesis of these complex molecules often relies on the foundational reactivity of the imidazole ring, which can be further functionalized through various cross-coupling and condensation reactions.
Conclusion
1-(2-methoxyethyl)-1H-imidazole is a valuable and versatile reagent in modern organic synthesis. Its utility as a nucleophilic catalyst for fundamental transformations such as acylation and silylation is well-established, offering mild and efficient reaction conditions. Furthermore, its growing importance as a structural component in the design and synthesis of new pharmaceutical agents underscores its broader significance. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to effectively utilize 1-(2-methoxyethyl)-1H-imidazole in their synthetic endeavors.
References
Ziegler, K., et al. (2009). N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3029. [Link]
Application Note: Preparation of N-Heterocyclic Carbenes (NHCs) from 1-(2-Methoxyethyl)-1H-imidazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the synthesis of ether-functionalized N-heterocyclic carbenes (NHC...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a comprehensive, self-validating protocol for the synthesis of ether-functionalized N-heterocyclic carbenes (NHCs) and their metal complexes starting from 1-(2-methoxyethyl)-1H-imidazole.
Introduction & Mechanistic Rationale
N-heterocyclic carbenes (NHCs) have largely superseded phosphines as spectator ligands in homogeneous catalysis due to their strong σ-donating properties and the robust stability of the resulting metal complexes. 1-(2-methoxyethyl)-1H-imidazole serves as a critical building block for a specialized class of these ligands: ether-functionalized (hemilabile) NHCs [1].
The incorporation of a 2-methoxyethyl side chain introduces a hemilabile oxygen donor atom. In transition metal catalysis (e.g., using Ni, Pd, or Ru), this oxygen atom can reversibly coordinate to the metal center. This dynamic "on-off" coordination provides stability to the resting state of the catalyst while easily dissociating to create a vacant coordination site for substrate binding during the catalytic cycle[2]. Furthermore, imidazolium salts derived from this scaffold are highly valued in electrochemistry and as specialized ionic liquids[3].
The synthesis of an NHC from 1-(2-methoxyethyl)-1H-imidazole requires a two-stage workflow:
Quaternization (Alkylation): An
SN2
reaction between the neutral imidazole and an alkyl halide to form an imidazolium salt (the NHC precursor).
Deprotonation / Metalation: The removal of the acidic C2 proton using a strong base to yield the free carbene, or reaction with a metal oxide (like
Ag2O
) to form a transmetalating agent[4].
Reaction Workflow & Signaling Diagram
Workflow for synthesizing N-heterocyclic carbenes from 1-(2-methoxyethyl)-1H-imidazole.
Experimental Protocols
Protocol A: Synthesis of the NHC Precursor (1-(2-methoxyethyl)-3-methylimidazolium iodide)
Causality Check: The quaternization of the N3 position is highly exothermic. The reaction must be cooled initially to prevent solvent boiling and the formation of colored impurities caused by the degradation of the alkyl iodide.
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Anhydrous Diethyl ether (for trituration)
Step-by-Step Procedure:
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with inert gas (Nitrogen or Argon).
Dissolution: Dissolve 1-(2-methoxyethyl)-1H-imidazole (10 mmol) in 20 mL of anhydrous THF.
Addition: Cool the flask to 0 °C using an ice bath. Add methyl iodide (12 mmol) dropwise over 10 minutes via a gas-tight syringe.
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16–24 hours. A dense, viscous oil or white precipitate will form.
Isolation: Decant the supernatant. Wash the resulting imidazolium salt vigorously with anhydrous diethyl ether (
3×15
mL). Rationale: Unreacted imidazole and MeI are highly soluble in ether, whereas the ionic imidazolium salt is insoluble, ensuring rapid purification.
Drying: Dry the product under high vacuum (
<10−2
mbar) at 40 °C for 4 hours to remove residual solvent.
Protocol B: Generation of the Silver(I)-NHC Complex (Transmetalation Agent)
Causality Check: Free carbenes are extremely sensitive to trace moisture and oxygen, rapidly undergoing hydrolysis or dimerization. Synthesizing a Silver(I)-NHC complex circumvents this issue; the Ag-complex is relatively air-stable and serves as an excellent, mild transmetalating agent to transfer the NHC ligand to catalytic metals like Pd, Ru, or Ni[2].
Reaction Setup: In a round-bottom flask wrapped in aluminum foil (to prevent light-induced degradation of silver salts), dissolve the imidazolium salt (5 mmol) in 30 mL of anhydrous DCM.
Base/Metal Addition: Add
Ag2O
(3 mmol, slight excess) in one portion.
Stirring: Stir the suspension at room temperature for 12–16 hours. The solution will turn from a black suspension to a cloudy grey/white mixture as the silver halide precipitates.
Filtration: Filter the mixture through a short pad of Celite to remove
AgI
and unreacted
Ag2O
. Wash the Celite pad with an additional 10 mL of DCM.
Concentration: Evaporate the filtrate under reduced pressure to yield the Ag-NHC complex, which can be used directly for transmetalation without further purification.
Protocol C: In Situ Generation of the Free NHC
If the free carbene is strictly required (e.g., for organocatalysis), it must be generated in situ.
Suspend the imidazolium salt in anhydrous THF at -78 °C under a strict Argon atmosphere.
Add 1.05 equivalents of Potassium bis(trimethylsilyl)amide (KHMDS) or Potassium tert-butoxide (KOtBu). Rationale: Bulky, non-nucleophilic bases prevent unwanted addition to the C2 position.
Stir for 30 minutes at -78 °C, then warm to room temperature. The solution containing the free NHC must be used immediately.
Quantitative Data & Reaction Parameters
The choice of alkylating agent dictates the steric bulk (percent buried volume,
%Vbur
) of the resulting NHC, which is critical for tuning catalytic activity[4].
Alkylating Agent
Resulting Imidazolium Salt
Reaction Temp / Time
Yield
Application / Notes
Methyl Iodide
1-(2-methoxyethyl)-3-methylimidazolium iodide
0 °C to RT / 16 h
>95%
Small steric profile; used for standard metal coordination.
Liquid at RT; used as an advanced electrolyte in energy storage[3].
References
[4] Title: Aidi Zhu's research works | Soochow University and other places
Source: researchgate.net
URL:[Link]
[2] Title: Bis(ether-functionalized NHC) Nickel(II) Complexes, Trans to Cis Isomerization Triggered by Water Coordination, and Catalytic Ethylene Oligomerization
Source: researchgate.net
URL:[Link]
1-(2-methoxyethyl)-1H-imidazole as a corrosion inhibitor method
An in-depth guide to the application and evaluation of 1-(2-methoxyethyl)-1H-imidazole as a corrosion inhibitor for metallic assets. APPLICATION NOTE & PROTOCOLS: 1-(2-METHOXYETHYL)-1H-IMIDAZOLE Introduction: The Challen...
Introduction: The Challenge of Metallic Corrosion and the Role of Imidazole Derivatives
The degradation of metals and alloys through electrochemical reactions with their environment, known as corrosion, represents a significant challenge across numerous industries, leading to substantial economic losses and safety concerns[1]. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration[1][2]. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process[2][3].
Among the various classes of organic inhibitors, imidazole derivatives are highly effective due to their unique molecular structure[4]. The imidazole ring, a five-membered aromatic heterocycle, is rich in π-electrons and contains two nitrogen atoms that can serve as active centers for adsorption[5][6]. The effectiveness of these compounds can be further enhanced by introducing functional groups into their structure. This guide focuses on 1-(2-methoxyethyl)-1H-imidazole , a promising candidate whose efficacy stems from the combined protective features of the imidazole ring and the additional active center provided by the ether oxygen atom in the methoxyethyl side chain.
This document serves as a comprehensive technical guide for researchers and scientists on the application and evaluation of 1-(2-methoxyethyl)-1H-imidazole as a corrosion inhibitor. It provides the theoretical framework for its inhibition mechanism and detailed, field-proven protocols for its empirical validation.
Imidazole Ring: A planar, aromatic system with π-electrons and two nitrogen atoms. The nitrogen at position 3 possesses a lone pair of electrons, making it a primary site for interaction with the metal surface.
Methoxyethyl Group (-CH₂CH₂OCH₃): This side chain introduces an ether oxygen atom, which acts as another adsorption center. It also influences the molecule's solubility and spatial orientation on the metal surface.
The inhibition mechanism of 1-(2-methoxyethyl)-1H-imidazole on a metal surface (e.g., mild steel) in an acidic medium is a multi-faceted process rooted in adsorption[3]. The process can be described as follows:
Protonation: In acidic solutions, the inhibitor molecule can become protonated. This allows for initial electrostatic attraction (physisorption) to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the acid[7].
Competitive Adsorption: The inhibitor molecules compete with and displace water molecules and aggressive ions that are already adsorbed on the metal surface[8].
Adsorption & Film Formation: The inhibitor adsorbs onto the metal surface, forming a protective film. This adsorption can occur through two primary modes:
Physisorption: Electrostatic interaction between the charged inhibitor molecules and the charged metal surface.
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the lone pair electrons of the nitrogen and oxygen heteroatoms and the vacant d-orbitals of the metal atoms (e.g., iron)[2][9]. The π-electrons of the imidazole ring can also participate in this bonding.
Barrier Formation: The adsorbed layer of inhibitor molecules creates a physical barrier, isolating the metal from the corrosive environment and blocking the active sites required for corrosion reactions, thus reducing the corrosion rate[8][10].
The overall process is a complex interplay of these mechanisms, and its efficiency is dependent on factors like inhibitor concentration, temperature, and the specific corrosive environment[11].
Caption: Mechanism of corrosion inhibition by adsorption.
Experimental Evaluation: Workflow & Protocols
A comprehensive evaluation of a corrosion inhibitor requires a multi-pronged approach, combining gravimetric, electrochemical, surface, and theoretical analyses. The following workflow provides a logical sequence for these evaluations.
Caption: Overall workflow for inhibitor evaluation.
Protocol 1: Weight Loss (Gravimetric) Method
This fundamental method provides a direct measure of metal loss over time.
Objective: To determine the corrosion rate and inhibition efficiency at various inhibitor concentrations and temperatures.
Materials:
Metal coupons (e.g., mild steel) of known dimensions.
Abrasive SiC papers (e.g., 240 to 600 grit).
Corrosive medium (e.g., 1.0 M HCl).
1-(2-methoxyethyl)-1H-imidazole stock solution.
Distilled water, ethanol, acetone.
Analytical balance (±0.1 mg precision).
Thermostatic water bath.
Procedure:
Coupon Preparation: Mechanically polish the metal coupons sequentially with abrasive papers to achieve a uniform, mirror-like surface.
Cleaning: Degrease the polished coupons by washing with distilled water, then ethanol, and finally acetone. Dry them in a warm air stream and store them in a desiccator.
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the weight (W₁).
Solution Preparation: Prepare a series of test solutions by adding different concentrations of the inhibitor (e.g., 0.1, 0.5, 1.0, 5.0 mM) to the corrosive medium. Prepare a blank solution (corrosive medium without inhibitor) as a control.
Immersion: Immerse one coupon into each test solution, ensuring it is fully submerged. Maintain a constant temperature using a water bath (e.g., 303 K). Conduct tests for a fixed duration (e.g., 5 hours)[12].
Final Cleaning: After the immersion period, retrieve the coupons. Gently clean them with a soft brush in running water to remove corrosion products, followed by washing with distilled water, ethanol, and acetone[13].
Final Weighing: Dry the coupons and re-weigh them to get the final weight (W₂)[13].
Data Analysis:
Corrosion Rate (CR):
CR (g·m⁻²·h⁻¹) = (W₁ - W₂) / (A * t)
where W₁ and W₂ are the initial and final weights in grams, A is the surface area in m², and t is the immersion time in hours[13].
Inhibition Efficiency (IE%):
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the solution with the inhibitor[14].
Protocol 2: Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and the inhibitor's mode of action.
Objective: To evaluate the inhibitor's effect on anodic and cathodic reactions (Potentiodynamic Polarization) and the metal/solution interface properties (Electrochemical Impedance Spectroscopy).
Apparatus:
Potentiostat/Galvanostat with frequency response analyzer.
Standard three-electrode electrochemical cell.
Working Electrode (WE): Metal coupon prepared as in Protocol 1, with a known surface area exposed to the solution.
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
Counter Electrode (CE): Platinum or graphite rod of large surface area.
Caption: Schematic of a three-electrode electrochemical setup.
Procedure A: Potentiodynamic Polarization (PDP)
Stabilization: Immerse the three-electrode setup in the test solution. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes)[15].
Polarization Scan: Following ASTM G59 standard, apply a potential scan from approximately -250 mV to +250 mV relative to the stable OCP at a slow scan rate (e.g., 0.167 mV/s or 0.6 V/h)[16][17].
Data Acquisition: Record the resulting current density as a function of the applied potential.
Repeat: Perform the scan for the blank solution and for each inhibitor concentration.
Stabilization: As with PDP, allow the system to reach a stable OCP.
EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 5-10 mV) at the OCP over a wide frequency range, typically from 100 kHz down to 10 mHz[18][19].
Data Acquisition: Record the impedance response as a function of frequency.
Repeat: Perform measurements for the blank and inhibitor-containing solutions.
Data Analysis:
PDP: Plot the potential (E) vs. log of current density (log i).
Corrosion Potential (Ecorr) and Corrosion Current Density (icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection point.
Inhibition Efficiency (IE%):
IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100
where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
The inhibitor is classified as anodic, cathodic, or mixed-type based on the shift in Ecorr and the suppression of the respective curves[4].
EIS: Data is often presented as Nyquist and Bode plots.
The data is fitted to an equivalent electrical circuit (EEC) to model the corrosion system[20]. A simple Randles circuit includes the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
Charge Transfer Resistance (Rct): The diameter of the semicircle in the Nyquist plot corresponds to Rct. A larger Rct value indicates better corrosion resistance.
Inhibition Efficiency (IE%):
IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively[21].
Protocol 3: Surface Analysis Techniques
These techniques provide visual and compositional evidence of the protective film formed by the inhibitor.
Objective: To visualize the surface morphology (SEM) and determine the elemental composition of the surface film (XPS).
Procedure:
Sample Preparation: Immerse metal coupons in the blank acid solution and in the acid solution containing an optimal concentration of the inhibitor for a set period (e.g., 5 hours).
Retrieval & Rinsing: Carefully remove the coupons, rinse gently with distilled water to remove non-adherent species, and dry thoroughly.
Scanning Electron Microscopy (SEM):
Mount the dried coupons on SEM stubs.
Acquire images of the surface at various magnifications. Compare the surface of the coupon from the blank solution (which should show significant corrosive damage) with the one from the inhibited solution (which should appear smoother and more protected)[12].
X-ray Photoelectron Spectroscopy (XPS):
Place the prepared coupons into the high-vacuum chamber of the XPS instrument[22].
Irradiate the surface with a monochromatic X-ray beam[23].
Acquire a survey scan to identify all elements present on the surface.
Acquire high-resolution scans for key elements (e.g., C 1s, N 1s, O 1s, Fe 2p). The detection of N 1s peaks on the inhibited sample, which are absent on the blank, provides direct evidence of the inhibitor's adsorption on the surface[24][25][26].
Protocol 4: Quantum Chemical Calculations
Theoretical calculations using Density Functional Theory (DFT) can predict the reactivity of the inhibitor molecule and support experimental findings.[27]
Objective: To correlate the electronic properties of the 1-(2-methoxyethyl)-1H-imidazole molecule with its potential inhibition efficiency.
Methodology:
Molecular Modeling: Build the 3D structure of the inhibitor molecule using appropriate software.
Geometry Optimization: Perform geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)) to find the most stable molecular conformation[27].
Parameter Calculation: From the optimized structure, calculate key quantum chemical parameters[28][29]:
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher EHOMO values suggest a greater tendency for electron donation to the metal's vacant orbitals, indicating better inhibition potential[9].
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO): A lower energy gap implies higher reactivity of the molecule, which often correlates with higher inhibition efficiency.
Dipole Moment (μ): Indicates the polarity of the molecule and can influence the adsorption process.
Data Interpretation and Synthesis
A robust evaluation relies on synthesizing the results from all protocols.
Adsorption Isotherm Modeling: The degree of surface coverage (θ), calculated from weight loss or electrochemical data, can be fitted to various adsorption isotherm models (e.g., Langmuir, Temkin, Frumkin)[30][31][32]. This helps to elucidate the mechanism of adsorption. For the Langmuir isotherm, a plot of C/θ versus C should yield a straight line, from which the adsorption equilibrium constant (K_ads) can be calculated[10].
Thermodynamic Parameters: By conducting experiments at different temperatures, the standard free energy of adsorption (ΔG°_ads) can be calculated from K_ads. The sign and magnitude of ΔG°_ads provide insight into whether the adsorption is predominantly physisorption or chemisorption[31][32].
Correlation of Results: The inhibition efficiency values obtained from weight loss and electrochemical methods should be in good agreement[13]. SEM images should visually confirm the protection suggested by the high IE% values. XPS data should confirm the presence of nitrogen and oxygen from the inhibitor on the protected surface. Finally, quantum chemical parameters like a high EHOMO and low ΔE should provide a theoretical justification for the experimentally observed high inhibition efficiency[33].
Parameter
Significance in Corrosion Inhibition
Typical Method of Determination
Inhibition Efficiency (IE%)
Quantifies the inhibitor's performance.
Weight Loss, PDP, EIS
Corrosion Current (icorr)
Proportional to the corrosion rate. Lower values indicate better protection.
Potentiodynamic Polarization (PDP)
Charge Transfer Resistance (Rct)
Represents the resistance to the corrosion reaction at the interface. Higher values indicate better protection.
Electrochemical Impedance Spectroscopy (EIS)
Surface Morphology
Visual evidence of protection or damage.
Scanning Electron Microscopy (SEM)
Surface Film Composition
Direct evidence of inhibitor adsorption.
X-ray Photoelectron Spectroscopy (XPS)
EHOMO / ELUMO / ΔE
Theoretical indicators of a molecule's reactivity and ability to adsorb.
Quantum Chemical Calculations (DFT)
Conclusion
1-(2-methoxyethyl)-1H-imidazole presents a strong potential as a corrosion inhibitor due to its structural features that facilitate strong adsorption onto metal surfaces. A comprehensive evaluation, integrating gravimetric, electrochemical, surface analytical, and theoretical methods as outlined in these protocols, is essential for validating its performance and understanding its mechanism of action. This multi-faceted approach ensures a trustworthy and authoritative assessment, providing the robust data required for scientific research and industrial application development.
References
Vertex AI Search. (n.d.). Corrosion inhibitor efficiency.
Sikemi, B., et al. (2017). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Manila Journal of Science.
MDPI. (2021, October 19). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
Unknown. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
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Oxford Academic. (2020, February 5). Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques.
Unknown. (2009, May 15). Conducting Potentiodynamic Polarization Resistance Measurements1.
Baghdad Science Journal. (n.d.). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium.
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Unknown. (n.d.). Adsorption of organic inhibitors on metal surface: isotherm models.
Unknown. (2020, November 1). Conducting Potentiodynamic Polarization Resistance Measurements1.
BioLogic Learning Center. (2024, October 8). How to decode the standard test methods for corrosion?.
IntechOpen. (2024, July 31). Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
AMPP. (n.d.). Calculating Corrosion Inhibitor Adsorption and Desorption Rates Using Gradient-based and Data-Addition Methodologies.
Scimed. (n.d.). Potentiodynamic and Cyclic Polarization Scans.
Unknown. (2022, September 9). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
IntechOpen. (2020, October 21). Spectroscopy in Oilfield Corrosion Monitoring and Inhibition.
Unknown. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
Unknown. (n.d.). X-ray photoelectron spectroscopy for surface film analysis in corrosion research.
Jetir.Org. (n.d.). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora.
ROSA P. (n.d.). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers.
MDPI. (2022, September 25). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations.
Unknown. (n.d.). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces.
PMC. (n.d.). Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment.
ACS Omega. (2021, January 8). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate.
Research Explorer The University of Manchester. (2022, March 10). Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry.
Unknown. (n.d.). Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract.
Zerust Excor. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System.
Unknown. (n.d.). Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution.
ResearchGate. (n.d.). Synthesis of 1‐(2‐hydroxyethyl)imidazole compounds 1a–g..
PMC. (n.d.). Experimental and computational approaches of methoxy naphthylbithiophene derivatives and their use as corrosion protection for carbon steel in acidic medium.
IntechOpen. (2020, November 27). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels.
Beilstein Journals. (n.d.). Supporting Information One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) Experimental procedures and.
PubMed. (n.d.). The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives.
Unknown. (2025, August 6). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds.
IntechOpen. (2020, May 1). Corrosion Mitigation by Planar Benzimidazole Derivatives.
Unknown. (n.d.). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine.
World Journal of Pharmaceutical Sciences. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review.
ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities.
ResearchGate. (2026, February 9). Study of the Corrosion Inhibitor of Steel in the Medium Acid in Different Concentrations of Imidazole.
Asian Journal of Research in Chemistry. (2015, February 25). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
Science and Technology Indonesia. (n.d.). Synthesis, Corrosion Inhibition Efficiency in Acidic Media, and Quantum Chemical Studies of Some Hydrazine Derivatives.
MDPI. (2022, September 8). N-b-Hydroxyethyl Oleyl Imidazole as Synergist to Enhance the Corrosion Protection Effect of Natural Cocoyl Sarcosine on Steel.
ResearchGate. (n.d.). A study of hydroxyethyl imidazoline as H 2 S corrosion inhibitor using electrochemical noise and electrochemical impedance spectroscopy.
Application Note: Methodology for the Quaternization of 1-(2-Methoxyethyl)-1H-imidazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Synthesis of ether-functionalized task-specific ionic liquids (TSILs) for electrochemical, catalytic, and pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Application Focus: Synthesis of ether-functionalized task-specific ionic liquids (TSILs) for electrochemical, catalytic, and pharmaceutical applications.
Introduction & Mechanistic Rationale
The development of task-specific ionic liquids (TSILs) has shifted the paradigm of solvent engineering in advanced materials and drug development. While traditional alkyl-substituted imidazolium salts (e.g., [BMIM][TFSI]) exhibit excellent thermal stability, their relatively high viscosity and limited water miscibility can hinder mass transport in electrochemical systems and biphasic catalysis.
The introduction of an ether linkage via the quaternization of 1-(2-methoxyethyl)-1H-imidazole yields ether-functionalized ionic liquids (such as 1-(2-methoxyethyl)-3-methylimidazolium, abbreviated as [C1OC2MIM]⁺). The incorporation of the flexible alkoxyethyl group fundamentally alters the physicochemical profile of the resulting salt. The ether oxygen introduces rotational flexibility and disrupts the highly ordered cation-anion packing lattice, significantly [1]. Furthermore, the oxygen atom acts as a hydrogen-bond acceptor, enhancing the liquid's miscibility with aqueous and polar protic systems.
The SN2 Quaternization Mechanism
The quaternization of the imidazole ring proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The unshared electron pair on the sp²-hybridized N3 nitrogen of 1-(2-methoxyethyl)-1H-imidazole acts as the nucleophile. It attacks the electrophilic carbon of an alkylating agent (e.g., methyl iodide, bromoethane, or an alkyl tosylate), displacing the leaving group.
Causality in Reaction Design:
Because the SN2 transition state is highly polar, the reaction is optimally conducted in a polar aprotic solvent like acetonitrile. Acetonitrile solvates the developing positive charge on the imidazolium cation and stabilizes the transition state without acting as a competing nucleophile. While solvent-free (neat) quaternization is possible, the reaction is highly exothermic; without a solvent to act as a heat sink, localized thermal runaway can lead to Hofmann elimination side-reactions and severe degradation (yellowing/browning) of the final product [3].
Synthesis Workflow
The following diagram illustrates the logical progression from precursor preparation through SN2 quaternization, purification, and optional anion metathesis.
Workflow for synthesis of ether-functionalized imidazolium ionic liquids.
Self-Validating Experimental Protocol
This protocol describes the synthesis of 1-(2-methoxyethyl)-3-methylimidazolium iodide ([C1OC2MIM][I]) followed by anion exchange to the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) salt. Every step is designed to be self-validating, ensuring high purity and reproducible yields.
Phase 1: Preparation and Setup
Reagent Drying: Dry 1-(2-methoxyethyl)-1H-imidazole over activated 4Å molecular sieves for 24 hours prior to use.
Causality: Trace moisture can hydrolyze the alkyl halide electrophile (e.g., converting methyl iodide to methanol), drastically reducing the reaction yield and complicating purification.
Atmosphere Control: Purge a 250 mL round-bottom flask with inert Argon or N₂.
Causality: Imidazoles are prone to oxidation at elevated temperatures. An inert atmosphere prevents the formation of colored oxidized impurities, ensuring a colorless final product.
Phase 2: SN2 Quaternization
Solvation: Dissolve 0.1 mol of 1-(2-methoxyethyl)-1H-imidazole in 50 mL of anhydrous acetonitrile.
Electrophile Addition: Cool the flask to 0 °C in an ice bath. Add 0.11 mol (10% molar excess) of methyl iodide dropwise via an addition funnel over 30 minutes.
Causality: The 10% excess ensures complete consumption of the imidazole, which is harder to remove during purification than volatile methyl iodide. The ice bath mitigates the initial exothermic spike.
Heating: Attach a reflux condenser and heat the mixture to 60 °C for 24–48 hours under constant magnetic stirring.
Phase 3: Purification & Validation
Solvent Removal: Remove the acetonitrile and unreacted methyl iodide via rotary evaporation under reduced pressure.
Washing: Wash the resulting viscous liquid three times with 30 mL aliquots of cold ethyl acetate or diethyl ether.
Causality: The synthesized [C1OC2MIM][I] salt is highly polar and immiscible with ethyl acetate, while any unreacted neutral imidazole readily dissolves in the organic wash, allowing for clean biphasic separation.
Vacuum Drying: Dry the purified halide salt under high vacuum (<10 Pa) at 60 °C for 24 hours.
Validation (¹H NMR): Self-Validation Step. Dissolve a small aliquot in D₂O or DMSO-d₆. Confirm complete quaternization by observing the C2-H proton (the proton between the two nitrogens). In the neutral precursor, this peak appears at ~7.5 ppm. Upon successful quaternization, the acquisition of a positive charge causes a strong deshielding effect, shifting the peak downfield to >9.0 ppm . If the 7.5 ppm peak persists, the reaction is incomplete.
Phase 4: Anion Metathesis (Optional but Recommended)
To achieve electrochemical stability, the halide anion is often exchanged for a weakly coordinating anion like TFSI⁻.
10. Aqueous Exchange: Dissolve the [C1OC2MIM][I] in deionized water. Add an equimolar amount of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) dissolved in water.
11. Phase Separation: Stir for 4 hours at room temperature. The target [C1OC2MIM][TFSI] is hydrophobic and will spontaneously phase-separate as a dense bottom layer.
12. Halide Validation (AgNO₃ Test): Self-Validation Step. Wash the bottom IL layer with ultrapure water. To the discarded aqueous wash, add a drop of 0.1 M AgNO₃. If a yellow precipitate (AgI) forms, residual iodide is still present. Repeat aqueous washing until the AgNO₃ test remains perfectly clear.
Physicochemical Data Presentation
The structural modification of the cation via the 2-methoxyethyl group yields measurable improvements in fluid dynamics and ion mobility. The table below summarizes the quantitative advantages of ether-functionalization by comparing [C1OC2MIM][TFSI] against its direct alkyl analog, 1-butyl-3-methylimidazolium TFSI ([BMIM][TFSI]) [1, 2].
Physicochemical Property
[C1OC2MIM][TFSI] (Ether-Functionalized)
[BMIM][TFSI] (Alkyl-Substituted)
Mechanistic Impact of Ether Group
Cation Structure
1-(2-Methoxyethyl)-3-methylimidazolium
1-Butyl-3-methylimidazolium
Introduction of flexible C-O-C linkage
Viscosity (at 25 °C)
46.9 cP
~52.0 cP
Higher rotational freedom reduces internal friction and lattice packing energy.
Asymmetry and flexibility prevent crystallization.
Water Miscibility
Moderately Miscible (Pre-Metathesis)
Immiscible
Ether oxygen acts as a strong hydrogen-bond acceptor.
References
Synthesis, Characterization, and Properties of Ether-Functionalized 1,3-Dialkylimidazolium Ionic Liquids. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]
Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids: Attractive Properties and Applications. National Center for Biotechnology Information (PMC). Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-1H-imidazole
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methoxyethyl)-1H-imidazole. It is designed to address common challen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methoxyethyl)-1H-imidazole. It is designed to address common challenges, offer practical troubleshooting advice, and provide a reliable experimental protocol to improve reaction yields and product purity.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the N-alkylation of imidazole to synthesize 1-(2-methoxyethyl)-1H-imidazole.
Q1: What is the fundamental reaction mechanism for the synthesis of 1-(2-methoxyethyl)-1H-imidazole?
The synthesis is a classic example of N-alkylation, a nucleophilic substitution reaction. The process typically involves two key steps:
Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring. This generates a nucleophilic imidazolate anion.
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent, in this case, a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride), displacing the halide leaving group to form the desired N-alkylated product.[1][2]
Q2: How critical is the choice of base, and what are the common options?
The choice of base is crucial as it directly impacts the extent of imidazole deprotonation and, consequently, the reaction rate and yield.[2] Common bases include:
Strong Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base that ensures near-complete deprotonation of imidazole, often leading to higher yields.[3][4] It is typically used in anhydrous aprotic solvents like THF or DMF.[1][3]
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH) are also effective, particularly with more reactive alkylating agents.[1] Cs₂CO₃ has been reported to be highly effective in similar N-alkylation reactions.[1][5]
Q3: Which solvent system is optimal for this synthesis?
Polar aprotic solvents are generally preferred as they effectively dissolve both the imidazole and the base while promoting the Sₙ2 reaction pathway.[1][3] Recommended solvents include:
If you are experiencing slow or incomplete reactions with 2-methoxyethyl chloride, switching to the bromide or iodide analogue can significantly improve the reaction rate.[1]
II. Troubleshooting Guide: Enhancing Reaction Yield
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 1-(2-methoxyethyl)-1H-imidazole.
Problem 1: Low or No Product Yield
Low yields are a frequent challenge and can often be traced back to several key factors.
Potential Cause
Scientific Rationale & Troubleshooting Steps
Incomplete Deprotonation
The imidazolate anion is a much stronger nucleophile than neutral imidazole.[2] Incomplete deprotonation leads to a sluggish reaction. • Solution: Switch to a stronger base like sodium hydride (NaH) to ensure complete formation of the imidazolate anion.[1][3] Ensure a molar ratio of at least 1:1 for the base to imidazole; a slight excess (e.g., 1.1 equivalents) of the base can be beneficial.[2]
Low Reactivity of Alkylating Agent
The carbon-halogen bond strength influences the rate of nucleophilic attack. The C-Cl bond is stronger and less easily broken than C-Br or C-I bonds. • Solution: If using 2-methoxyethyl chloride, consider switching to 2-methoxyethyl bromide or iodide to increase the reaction rate.[1][3]
Inappropriate Reaction Temperature
The rate of most chemical reactions increases with temperature. However, excessively high temperatures can lead to side reactions.[1] • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A systematic approach is recommended to find the optimal balance between reaction rate and side product formation.
Presence of Water
Water can react with strong bases like NaH and can also protonate the imidazolate anion, reducing its nucleophilicity. • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[2] For reactions using bases like KOH, azeotropic removal of water with a solvent like toluene can be employed.[2]
Problem 2: Formation of a Dialkylated Imidazolium Salt
The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form an undesired dialkylated imidazolium salt.[1]
Visualizing the Side Reaction
Caption: Desired vs. side reaction pathway.
Prevention Strategies
Strategy
Description
Control Stoichiometry
Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the 2-methoxyethyl halide. This ensures the alkylating agent is the limiting reagent, minimizing the chance of a second alkylation.[1]
Slow Addition of Alkylating Agent
Add the 2-methoxyethyl halide dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the probability of dialkylation.[1]
Reaction Monitoring
Closely monitor the reaction's progress using TLC or LC-MS. Stop the reaction as soon as the starting imidazole has been consumed to prevent further reaction of the product.[1]
Problem 3: Difficulty in Product Purification
Purification can be complicated by the presence of unreacted starting materials, the dialkylated salt, and other byproducts.
Issue
Recommended Solution
Unreacted Imidazole
Imidazole is basic and water-soluble. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the unreacted imidazole into the aqueous phase. Subsequently, neutralize the organic layer with a weak base (e.g., saturated NaHCO₃ solution).
Dialkylated Imidazolium Salt
The imidazolium salt is highly polar and will preferentially partition into the aqueous phase during extraction. Multiple extractions with an organic solvent will help ensure the desired product is fully recovered while the salt remains in the aqueous layer.
Emulsion During Workup
The formation of a stable emulsion during aqueous extraction can make phase separation difficult. • Solution: Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.[2] If the emulsion persists, filtering the mixture through a pad of celite can be effective.[2]
Final Purification
Column chromatography on silica gel is a standard and effective method for obtaining a highly pure product. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is often a good starting point for elution. Vacuum distillation can also be an option if the product is a liquid with a suitable boiling point.[2]
III. Optimized Experimental Protocol
This protocol provides a robust method for the synthesis of 1-(2-methoxyethyl)-1H-imidazole, designed to maximize yield and purity.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate
Hexanes
Step-by-Step Procedure
Reaction Setup and Execution
Caption: Step-by-step reaction workflow.
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, add imidazole (1.0 equivalent) and anhydrous THF.
Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents, 60% dispersion in oil) in small portions over 15-20 minutes.
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1 hour. Hydrogen gas evolution should be observed.
Alkylation: Cool the mixture back down to 0 °C. Add 2-methoxyethyl bromide (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).
Workup and Purification
Quenching: Once the reaction is complete, carefully cool the flask to 0 °C and slowly quench the excess NaH by the dropwise addition of a saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with water and then with brine.
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 1-(2-methoxyethyl)-1H-imidazole as a pure liquid.
IV. References
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
García, A., et al. (2006). N-alkylation of imidazole by alkaline carbons. Carbon, 44(8), 1494-1500.
Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago.
Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127631.
Julia, M., et al. (1981). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Tetrahedron Letters, 22(28), 2657-2660.
BenchChem. (2025). Technical Support Center: Synthesis of α-Methyl-1H-imidazole-1-ethanol.
Pandey, A., et al. (2009). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 47-56.
Technical Support Center: Purification of Crude 1-(2-Methoxyethyl)-1H-imidazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-(2-methoxyethyl)-1H-imidazole (CAS: 12...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-(2-methoxyethyl)-1H-imidazole (CAS: 126301-59-5)[1].
The synthesis of this compound typically involves the N-alkylation of imidazole using 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane in the presence of a base (e.g., NaH, K₂CO₃)[2]. While the reaction is straightforward, the crude mixture is a complex matrix containing unreacted starting materials, inorganic salts, and over-alkylated byproducts. This guide provides the mechanistic reasoning (the "why") behind the standard operating procedures (the "how") to ensure a self-validating, high-yield purification workflow.
Visual Purification Pathway
The following diagram illustrates the phase distribution logic used to isolate the target molecule from the crude matrix.
Figure 1: Stepwise purification workflow for crude 1-(2-methoxyethyl)-1H-imidazole.
Troubleshooting & FAQs
Q1: Why is my crude product heavily contaminated with unreacted imidazole, and how do I remove it without chromatography?
A1:Causality: Unreacted imidazole possesses a free N–H bond, making it a strong hydrogen-bond donor and acceptor. This renders it highly water-soluble. Conversely, your target product, 1-(2-methoxyethyl)-1H-imidazole, lacks this N–H bond, shifting its partition coefficient favorably toward organic solvents.
Solution: Perform a rigorous liquid-liquid extraction (LLE). Wash the organic layer (preferably Dichloromethane, DCM) with multiple portions of distilled water. The unreacted imidazole will partition into the aqueous phase.
Q2: I lost my product in the aqueous phase during extraction. What went wrong?
A2:Causality: The imidazole ring is basic (conjugate acid pKa ~7.0). If the aqueous wash is neutral or slightly acidic, the basic nitrogen (N3) on your product becomes protonated, forming a water-soluble imidazolium cation.
Solution: You must ensure the aqueous phase is strictly basic (pH > 9) during extraction. Use 1M NaOH or saturated Na₂CO₃ for your washes to keep the product in its neutral, lipophilic free-base form[2].
Q3: I attempted silica gel chromatography, but the product streaked severely and co-eluted with impurities. Why?
A3:Causality: The basic nitrogen of the imidazole ring interacts strongly via hydrogen bonding and acid-base interactions with the acidic silanol (Si-OH) groups on standard silica gel, causing severe tailing/streaking.
Solution: Chromatography is generally not recommended for volatile N-alkyl imidazoles[3]. However, if you must use it, switch to Basic Alumina , or pre-treat your silica gel by flushing the column with 1–5% Triethylamine (Et₃N) in your eluent to cap the acidic sites.
Q4: How do I separate the product from the dialkylated imidazolium salt byproduct?
A4:Causality: Over-alkylation results in a 1,3-bis(2-methoxyethyl)imidazolium salt. Because it possesses a permanent positive charge, it is highly polar and completely non-volatile.
Solution: Most of this salt is removed during the aqueous washes. Any trace amounts remaining in the crude oil will be left behind in the distillation pot as a dark, non-volatile residue during vacuum distillation.
Quantitative Data Summary
Understanding the physicochemical properties of the compound is critical for setting up the self-validating parameters of your purification.
Required for mass balance and yield calculations[4].
Boiling Point
105 °C at 1 Torr
Defines the exact parameters for vacuum distillation[4].
Partitioning
Soluble in DCM / EtOAc
Dictates the selection of the organic phase during LLE.
Acid-Base Profile
Basic (pKa ~7)
Dictates that aqueous washes must be maintained at pH > 9.
Standard Operating Procedures (SOPs)
SOP A: Liquid-Liquid Extraction (LLE) Workup
This protocol utilizes pH-controlled partitioning to remove salts, unreacted base, and unreacted imidazole.
Quench & Adjust: Carefully quench the crude reaction mixture with distilled water. Add 1M NaOH dropwise until the aqueous phase registers a pH > 9 on indicator paper.
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 1/3 reaction volume).
Washing: Combine the organic layers and wash with distilled water (2 × 1/4 volume) to remove unreacted imidazole, followed by a final wash with saturated NaCl (brine) to remove residual moisture.
Self-Validation Step: Spot the organic layer on a TLC plate (Eluent: 5% MeOH in DCM with 1% Et₃N). Stain with iodine. Unreacted imidazole will appear near the baseline, while the product will elute higher. If baseline spots persist, repeat the water wash.
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude oil.
SOP B: Fractional Vacuum Distillation
Because N-alkyl imidazoles are highly stable but high-boiling, vacuum distillation is the industry standard for achieving >99% purity[3].
Setup: Transfer the concentrated crude oil to a round-bottom flask equipped with a magnetic stir bar, a Vigreux column (to improve theoretical plates), and a short-path distillation head.
Vacuum Application: Apply a high vacuum system. Ensure the system is leak-free and achieves a stable pressure of approximately 1 Torr.
Heating & Forerun: Gradually heat the oil bath. Collect the initial distillate (forerun) below 90 °C. This contains residual solvents and unreacted alkylating agent (e.g., 1-bromo-2-methoxyethane).
Main Fraction: Increase the heat. Collect the main fraction, which will distill at 105 °C at 1 Torr [4].
Self-Validation Step: Analyze the main fraction via ¹H NMR. The disappearance of the broad N–H peak (typically around 10-12 ppm in crude NMR) and the presence of the methoxy singlet (~3.3 ppm) confirm the pure N-alkylated product.
Figure 2: Phase distribution and elimination pathways of synthesis impurities.
References
ResearchGate. (PDF) A continuous flow process for the green and sustainable production of N-alkyl imidazoles. Available at: [Link][3]
AccelaChem. 54621-17-9,9,12-dioxa-1,3-diazadispiro[4.2.4^{8}.2^{5}]tetradecane-2,4-dione-AccelaChem (Listing for 1-(2-methoxyethyl)-1H-imidazole SY141419). Available at: [Link][1]
Technical Support Center: Purifying 1-(2-Methoxyethyl)-1H-imidazole
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and process scale-up, I frequently consult with drug development professionals facing downstream purificat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and process scale-up, I frequently consult with drug development professionals facing downstream purification bottlenecks.
The synthesis of 1-(2-methoxyethyl)-1H-imidazole via the N-alkylation of imidazole is a fundamental transformation, yielding a highly versatile intermediate used in pharmaceutical and agrochemical development [1]. However, driving this reaction to absolute completion is often difficult, leaving researchers with a crude mixture containing unreacted imidazole [2].
Because both the target product and the starting material are highly polar, basic, and water-soluble, standard purification workflows often fail. This guide is designed to deconstruct the physicochemical causality behind these failures and provide self-validating, field-proven methodologies to isolate your target compound with absolute scientific integrity.
Physicochemical Comparison: Target vs. Impurity
To design a successful separation strategy, we must first analyze the quantitative differences between the two molecules.
Q1: Why does standard aqueous extraction fail to remove unreacted imidazole from my N-alkylated product?A1: The failure is rooted in competitive hydrogen bonding and identical basicity. Both imidazole and 1-(2-methoxyethyl)-1H-imidazole possess a pyridine-like nitrogen (pKa ~7.0), meaning they protonate at the exact same pH. While washing the organic layer with water removes some imidazole, the 2-methoxyethyl tail of your product contains an ether oxygen that strongly coordinates with aqueous molecules. Extensive aqueous washing will inevitably drag your target product into the aqueous layer, destroying your yield.
Q2: I attempted silica gel chromatography, but both compounds co-eluted as a long streak. How can I resolve this?A2: Unprotected imidazole contains an acidic N-H (pyrrole-like nitrogen) that acts as a potent hydrogen bond donor. This N-H interacts aggressively with the acidic silanol groups (-SiOH) on the silica gel surface, causing severe tailing. Your product, lacking the N-H, interacts less strongly but still tails due to its basic nitrogen.
The Solution: You must deactivate the stationary phase. Adding a basic modifier (e.g., 2% Triethylamine) to your mobile phase competitively binds the silanols, allowing both compounds to elute as sharp, resolvable bands.
Q3: Are there scalable, non-chromatographic methods to remove the imidazole impurity?A3: Yes. For batches >10g, vacuum distillation is the industry standard. Imidazole is a crystalline solid with a high boiling point (256 °C at 1 atm), whereas 1-(2-methoxyethyl)-1H-imidazole is a liquid. Under high vacuum, the N-alkylated product distills at a significantly lower temperature, leaving the unreacted solid imidazole trapped in the distillation pot.
Q4: I have a small batch (<5g) and want to avoid chromatography. Is there a chemical "trick" to remove the starting material?A4: You can exploit the nucleophilicity of the unreacted imidazole's N-H bond using a scavenger resin (e.g., polymer-bound isocyanate). The resin covalently binds the unreacted imidazole to form a urea linkage on the solid support. Since your N-alkylated product lacks the N-H bond, it remains in solution. Alternatively, some chemists employ "unsexy workups" by adding heavy metal salts (e.g., silver nitrate) to precipitate the imidazole as a metal complex [4], though this risks product coordination and requires careful optimization.
Purification Decision Matrix
Decision matrix for the purification of 1-(2-methoxyethyl)-1H-imidazole from unreacted imidazole.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific physical feedback loops during the procedure, you can confirm the success of the purification in real-time.
Causality: Exploits the massive difference in physical state and vapor pressure between the solid starting material and the liquid product.
Transfer the crude reaction mixture (post-solvent evaporation) to a round-bottom flask equipped with a short-path distillation head, a Vigreux column, and a multi-neck receiving cow.
Apply high vacuum (1–5 Torr) using a Schlenk line or a dedicated vacuum pump. Ensure the system is completely sealed.
Gradually heat the oil bath. The residual solvent and low-boiling alkylating agent byproducts will evolve first.
Self-Validation Checkpoint: Monitor the vapor temperature at the distillation head. A rapidly climbing, then stabilizing temperature indicates the pure 1-(2-methoxyethyl)-1H-imidazole is distilling (approx. 90–110 °C at 2 Torr).
Collect the main fraction. A sudden drop in vapor temperature validates that the product has completely transferred. The unreacted imidazole will remain as a dark solid residue in the distillation pot.
Protocol B: Chemical Scavenging via Isocyanate Resin (For batches <10g)
Causality: Exploits the unique N-H bond of the unreacted imidazole, covalently trapping it onto a solid support while leaving the fully substituted target molecule untouched.
Dissolve the crude mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of crude).
Add 2.0 to 3.0 equivalents of polymer-bound isocyanate resin (calculated based on the estimated moles of unreacted imidazole from crude NMR).
Agitate the suspension gently on an orbital shaker at room temperature for 4–6 hours. Note: Magnetic stirring must be avoided as the stir bar will mechanically grind the resin beads, clogging your filter.
Filter the mixture through a medium-porosity sintered glass funnel.
Wash the resin cake with an additional 2 column volumes of DCM to ensure complete recovery of the target product.
Self-Validation Checkpoint: Concentrate the filtrate under reduced pressure and run a quick IR spectrum. The absence of a broad N-H stretch (~3100–3200 cm⁻¹) validates the complete removal of the unreacted imidazole.
Protocol C: Modified Silica Gel Chromatography
Causality: Neutralizes acidic silanols to prevent hydrogen-bond-induced tailing.
Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v).
Add 2% v/v Triethylamine (Et3N) to the solvent mixture.
Slurry-pack the silica gel column using the modified solvent system to pre-equilibrate and deactivate the column.
Load the crude sample dissolved in a minimum amount of the modified solvent.
Elute the column, collecting fractions. The less polar N-alkylated product will elute first.
Self-Validation Checkpoint: Verify fractions via Thin Layer Chromatography (TLC). Because imidazoles can be faint under standard 254 nm UV light, staining the TLC plate with Iodine or Potassium Permanganate (KMnO₄) ensures no product or impurity is missed, validating the column's resolution.
References
Accela ChemBio. "1-(2-methoxyethyl)-1H-imidazole Product Information (CAS 126301-59-5)." AccelaChem. Available at: [Link]
Reddit Chemistry Community. "Removing imidazole in a workup?" r/chemistry. Available at: [Link]
Technical Support Center: Troubleshooting Phase Separation in 1-(2-methoxyethyl)-1H-imidazole Extraction
Welcome to the technical support center for the extraction of 1-(2-methoxyethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particul...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the extraction of 1-(2-methoxyethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly with phase separation, during the liquid-liquid extraction of this compound. Here, we provide in-depth, experience-based solutions to common problems in a direct question-and-answer format.
I. Troubleshooting Guide: Phase Separation Issues
Liquid-liquid extraction is a fundamental technique for the purification of synthesized compounds like 1-(2-methoxyethyl)-1H-imidazole. However, its polar nature, stemming from the imidazole ring and the methoxyethyl group, can sometimes lead to challenging phase separation behavior. This guide will walk you through the most common issues, their underlying causes, and proven methods for resolution.
Problem 1: Persistent Emulsion Formation
Symptoms: You observe a cloudy or milky layer between the aqueous and organic phases that does not resolve after settling. This emulsion traps your product, leading to poor recovery and contamination.
Potential Causes:
Surfactant-like Impurities: The reaction mixture may contain byproducts or unreacted starting materials that act as surfactants, reducing the interfacial tension between the aqueous and organic layers.
Excessive Agitation: Vigorous shaking or mixing can create fine droplets of one phase suspended in the other, which are slow to coalesce.[1]
High Concentration of the Analyte: A high concentration of 1-(2-methoxyethyl)-1H-imidazole, which has some amphiphilic character, can contribute to the stabilization of an emulsion.
Solutions:
Mechanical and Physical Methods (Attempt these first):
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient surface area contact without high shear forces.[1]
Patience: Allow the separatory funnel to stand undisturbed for a longer period (e.g., 30-60 minutes).[2][3] Sometimes, the emulsion will break on its own.
Gentle Stirring: Use a glass stirring rod to gently stir the emulsion layer, which can help coalesce the dispersed droplets.[4]
Warming: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion, but be cautious of pressure buildup and the boiling point of your solvent.[5]
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to force the separation of the layers.[2][6][7]
Chemical Methods (Use if mechanical methods fail):
"Salting Out" with Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1][4] This increases the ionic strength of the aqueous layer, making the organic components less soluble and forcing them into the organic phase, which helps to break the emulsion.[8] This is often the most effective chemical method.
Addition of Salt: Adding a small amount of a solid salt, like sodium chloride or sodium sulfate, can also help break an emulsion.[2][9]
Change in pH: Adjusting the pH of the aqueous layer can alter the charge of impurity molecules, potentially destabilizing the emulsion.[2][3] For imidazole derivatives, which are basic, acidification of the aqueous layer might be beneficial.
Problem 2: No Clear Phase Separation
Symptoms: The entire mixture appears as a single, homogenous phase, or the boundary between the layers is very difficult to discern.
Potential Causes:
Inappropriate Solvent Choice: The organic solvent used may be partially or fully miscible with the aqueous phase. For example, using solvents like acetone, acetonitrile, or isopropanol will not result in phase separation.
High Concentration of Co-solvents: The reaction mixture may contain a high concentration of a water-miscible solvent (e.g., ethanol, THF) that was used in a previous step, leading to increased miscibility of the extraction solvent.
Solutions:
Solvent Selection: Ensure you are using a water-immiscible organic solvent. Good choices for extracting imidazole derivatives often include ethyl acetate, dichloromethane, or chloroform.[10][11] Refer to the solvent properties table below.
Salting Out: As with emulsions, adding brine or solid salt can increase the polarity of the aqueous phase, forcing the separation of the organic layer.[5][12] This is particularly effective if a water-miscible organic solvent is present.
Dilution: Dilute the reaction mixture with water before extraction. This will decrease the concentration of any water-miscible organic co-solvents and promote phase separation.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for extracting 1-(2-methoxyethyl)-1H-imidazole?
A1: The choice of solvent depends on the specific impurities present. However, moderately polar, water-immiscible solvents are generally a good starting point.
Solvent
Polarity Index
Boiling Point (°C)
Density (g/mL)
Notes
Ethyl Acetate
4.4
77.1
0.902
Good general-purpose solvent, less dense than water.
Dichloromethane (DCM)
3.1
39.6
1.33
Can be effective but is denser than water and has a low boiling point.
Chloroform
4.1
61.2
1.49
Good solvent for many nitrogen-containing compounds, denser than water.
Q2: How does pH affect the extraction of 1-(2-methoxyethyl)-1H-imidazole?
A2: The pH of the aqueous phase is a critical parameter. Imidazole and its derivatives are basic.
Under basic or neutral conditions (pH > 7): The imidazole nitrogen is unprotonated, making the compound more neutral and thus more soluble in an organic solvent. This is typically the desired condition for extraction into the organic phase.
Under acidic conditions (pH < 6): The imidazole ring will be protonated, forming a salt. This salt will be much more soluble in the aqueous phase. This principle can be used to wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities, or to back-extract the product into an aqueous layer if needed.[10]
Q3: I've tried everything, and the emulsion won't break. What are my options?
A3: If a persistent emulsion cannot be broken, you may need to consider alternative workup procedures:
Filtration: Passing the entire mixture through a pad of Celite or sodium sulfate can sometimes break the emulsion.[4]
Evaporation and Re-dissolution: If possible, evaporate the entire mixture to dryness (if components are not volatile) and then attempt to re-dissolve the residue in a new solvent system for extraction or proceed directly to another purification method like column chromatography.
Alternative Purification: If liquid-liquid extraction is consistently problematic, consider other purification techniques such as column chromatography on silica gel or recrystallization.[10]
III. Experimental Protocols & Diagrams
Standard Protocol for Breaking an Emulsion
Allow the separatory funnel to stand undisturbed for 15-20 minutes.
If the emulsion persists, add 10-20 mL of saturated NaCl solution (brine) for every 100 mL of the total volume.
Gently rock the funnel back and forth (do not shake) to mix the brine with the aqueous layer.
Allow the funnel to stand again and observe if the layers separate.
If separation is still slow, gently insert a glass stirring rod and stir the emulsion layer.
As a final resort for small volumes, transfer the mixture to centrifuge tubes and spin for 5-10 minutes at a moderate speed.
Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering phase separation issues.
Caption: A workflow diagram for troubleshooting phase separation.
IV. References
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
Majors, R. E. (2020, December 19). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International.
Majors, R. E. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
Majors, R. E. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International.
Li, W., et al. (2013, June 15). Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed.
Valente, I. M., et al. (n.d.). An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis. ReCIPP.
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
Tiei liquid/liquid mixing and separation. (2025, February 19). Salting Out During Extraction In The Centrifugal Extractor.
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
Biotage. (2023, January 17). Tackling emulsions just got easier.
BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
Song, M., et al. (2018, August 22). Liquid–liquid phase separation in organic particles containing one and two organic species: importance of the average O : C. ACP.
Davood, A., et al. (2008, January 1). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds.
Gupta, R., et al. (1999). Phase Separation of Liquid Mixtures in the Presence of Surfactants. ACS Publications.
NEB. (n.d.). FAQ: What are the recommendations for pH based elution, as opposed to imidazole?.
Reddit. (2017, May 26). Removing imidazole in a workup?. r/chemistry.
Domańska, U., & Szydłowski, J. (2004, June 17). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data - ACS Publications.
MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
PMC. (2022, August 30). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction.
minimizing side reactions during 1-(2-methoxyethyl)-1H-imidazole production
Technical Support Center: 1-(2-methoxyethyl)-1H-imidazole Synthesis A Guide to Minimizing Side Reactions and Optimizing Yield Welcome to the technical support center for the synthesis of 1-(2-methoxyethyl)-1H-imidazole....
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-(2-methoxyethyl)-1H-imidazole Synthesis
A Guide to Minimizing Side Reactions and Optimizing Yield
Welcome to the technical support center for the synthesis of 1-(2-methoxyethyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this N-alkylation reaction. By understanding the underlying mechanisms, we can proactively minimize side reactions and streamline purification, leading to higher yields of the target compound.
Core Principles of Imidazole N-Alkylation
The synthesis of 1-(2-methoxyethyl)-1H-imidazole is a classic nucleophilic substitution reaction. The process generally involves two key steps:
Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring. This generates a highly nucleophilic imidazolate anion.[1]
Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbon of the alkylating agent (e.g., 2-methoxyethyl bromide), displacing the leaving group to form the desired N-alkylated product.[1]
While seemingly straightforward, the reaction is susceptible to several side reactions that can complicate the synthesis and reduce the overall yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction is producing a significant amount of a water-soluble, salt-like byproduct. What is it, and how can I prevent its formation?
This is the most common side reaction and is indicative of over-alkylation or dialkylation . The desired product, 1-(2-methoxyethyl)-1H-imidazole, is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[1] This salt is often highly polar and can complicate the workup and purification process.
Causality and Prevention Strategies:
Stoichiometry Control: Using a large excess of the alkylating agent is the primary cause.
Solution: Carefully control the stoichiometry. Use the alkylating agent in a slight excess, typically between 1.05 to 1.1 equivalents relative to imidazole. This ensures the complete consumption of the starting material without providing a large excess to react with the product.
Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation step.[1]
Solution: Maintain a moderate reaction temperature. Many N-alkylations of imidazole proceed efficiently at temperatures from room temperature to around 60°C.[2] It is advisable to start at a lower temperature and slowly increase it while monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Method of Addition: Adding the alkylating agent all at once creates a high initial concentration, favoring side reactions.
Solution: Add the alkylating agent dropwise or in portions over a period of time. This maintains a low concentration of the alkylating agent, favoring the reaction with the more nucleophilic imidazolate anion over the less nucleophilic product.
Caption: Reaction pathway showing desired N-alkylation versus over-alkylation.
Q2: My reaction yield is consistently low, and I'm recovering a significant amount of unreacted imidazole. How can I improve the conversion?
Low conversion is typically due to incomplete deprotonation of the imidazole or insufficient reactivity of the chosen reagents and conditions.[1]
Troubleshooting Workflow:
Evaluate the Base and Solvent System:
Strong Bases: For complete and rapid deprotonation, a strong base like Sodium Hydride (NaH) is highly effective. However, it requires strictly anhydrous (dry) solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1][3]
Weaker Bases: Weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) can also be effective, especially with more reactive alkylating agents.[1][2] They are generally easier and safer to handle than NaH. Cs₂CO₃ is often reported to be highly effective.[1]
Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are preferred.[1][4] They effectively dissolve the imidazolate salt and do not solvate the nucleophile as strongly as protic solvents (like ethanol or water), which can inhibit the reaction rate.[4]
Assess the Alkylating Agent:
The reactivity of alkyl halides follows the order: Iodide > Bromide > Chloride.[1] If you are using 2-methoxyethyl chloride and observing low reactivity, switching to the bromide or iodide analogue will significantly increase the reaction rate.
Optimize Reaction Temperature:
While high temperatures can cause side reactions, insufficient heat will result in a sluggish reaction. Gently warming the reaction mixture (e.g., to 50-60°C) can often drive it to completion without significantly promoting side product formation.[2]
Technical Support Center: Desiccation & Handling of 1-(2-Methoxyethyl)-1H-imidazole
Chemical Context & Causality 1-(2-Methoxyethyl)-1H-imidazole is a highly versatile N-alkylated imidazole derivative. Its molecular architecture—featuring an ether linkage and a basic imidazole nitrogen (N3)—renders it ex...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Context & Causality
1-(2-Methoxyethyl)-1H-imidazole is a highly versatile N-alkylated imidazole derivative. Its molecular architecture—featuring an ether linkage and a basic imidazole nitrogen (N3)—renders it exceptionally hygroscopic. Because1[1], they readily coordinate with atmospheric water via strong hydrogen bonding.
Moisture absorption dilutes the reagent and introduces protic impurities that can poison moisture-sensitive organometallic catalysts or quench electrophilic reagents in downstream syntheses. Effective desiccation requires a strategic approach that removes water without degrading the basic imidazole ring, prioritizing basic or neutral desiccants over acidic ones.
Troubleshooting & FAQs
Q1: My 1-(2-methoxyethyl)-1H-imidazole has turned yellow and my palladium-catalyzed cross-couplings are failing. What happened?A1: The yellowing indicates oxidation and the presence of moisture. Water acts as a protic poison in many organometallic catalytic cycles. To resolve this, you must rigorously dry the solvent. The2[2]—initial pre-drying followed by vacuum distillation and storage over activated molecular sieves.
Q2: Can I use Phosphorus Pentoxide (P₂O₅) to dry this compound rapidly?A2:No. While 2[2] when used with basic solvents. 1-(2-Methoxyethyl)-1H-imidazole is a basic compound; exposing it to highly acidic P₂O₅ will result in a violent acid-base reaction and material loss. Always use basic desiccants like Calcium Hydride (CaH₂) or Barium Oxide (BaO) for imidazoles.
Q3: How do I properly activate molecular sieves for storing the dried imidazole?A3: Commercially available molecular sieves absorb moisture from the air and must be activated before use. Transfer the sieves to a Schlenk flask,3[3]. Cool them under a stream of dry nitrogen. This empties the pores, allowing them to achieve a4[4].
Q4: Why am I seeing severe tailing when trying to purify my crude imidazole derivative on a silica column before drying?A4:5[5]. To fix this, incorporate a basic modifier (e.g., 0.1–1% triethylamine) into your mobile phase to neutralize the acidic sites, or switch to a basic alumina stationary phase.
Useful for removing bulk water prior to chemical desiccation.
Phosphorus Pentoxide (P₂O₅)
Chemical (forms H₃PO₄)
< 1 ppm
Incompatible
Highly acidic; causes violent decomposition of basic imidazoles.
Silica Gel
Adsorption
Variable
Poor
Acidic silanol groups cause product retention and tailing.
Self-Validating Experimental Protocols
Protocol 1: Vacuum Distillation over Calcium Hydride (CaH₂)
Causality: CaH₂ acts as a basic desiccant that irreversibly reacts with water to form insoluble Ca(OH)₂ and H₂ gas. Because it is a base, it will not protonate or degrade the nucleophilic imidazole ring.
Self-Validation: The cessation of H₂ gas evolution (bubbling) during the room-temperature stirring phase serves as a visual, self-validating indicator that the bulk of the free water has been chemically consumed.
Pre-Drying: Add KOH pellets to the crude 1-(2-methoxyethyl)-1H-imidazole and let it stand for 24 hours to remove bulk water. Decant the liquid into a dry, inert-gas-flushed round-bottom flask.
Chemical Desiccation: Add finely crushed CaH₂ (approx. 5% w/v) to the flask.
Stirring: Stir the suspension under a nitrogen atmosphere for 12 hours at room temperature until bubbling ceases.
Distillation: Perform a fractional vacuum distillation.2[2]. Collect the main fraction in an oven-dried Schlenk flask.
Protocol 2: Ultra-Desiccation and Storage using 3Å Molecular Sieves
Causality: 3Å molecular sieves have a pore size of 3 angstroms, which perfectly traps water molecules (approx. 2.8 Å) while completely excluding the larger 1-(2-methoxyethyl)-1H-imidazole molecules, preventing competitive binding.
Self-Validation: A Karl Fischer titration of an aliquot after 72 hours of static drying will yield a water content of <10 ppm, confirming the system is fully anhydrous.
Activation: Activate 3Å molecular sieves at 180–200 °C under high vacuum for 8–12 hours.
Addition: Cool the sieves under dry nitrogen and immediately add them to the freshly distilled 1-(2-methoxyethyl)-1H-imidazole (6[6]).
Storage: Seal the flask, wrap it in aluminum foil to prevent light-induced degradation, and store it under an inert atmosphere (N₂ or Argon).
Process Visualization
Workflow for the rigorous desiccation and purification of 1-(2-methoxyethyl)-1H-imidazole.
References
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants, University of Pittsburgh.[Link]
Using molecular sieves for solvent drying, University of Victoria. [Link]
Technical Support Center: Stability & Handling of 1-(2-Methoxyethyl)-1H-imidazole in Acidic Environments
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter queries regarding the stability of N-alkylated imidazoles—specifically 1-(2-methoxyethyl)-1H-imidazole—during complex s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter queries regarding the stability of N-alkylated imidazoles—specifically 1-(2-methoxyethyl)-1H-imidazole—during complex synthetic workflows, acidic deprotections, and chromatographic analysis.
This guide provides a deep dive into the mechanistic behavior of this molecule under varying acidic conditions. It is designed to move beyond basic protocols, offering self-validating methodologies and troubleshooting steps to ensure your experimental integrity.
Section 1: Frequently Asked Questions (FAQs)
Q1: How does 1-(2-methoxyethyl)-1H-imidazole behave in mild aqueous acids (e.g., pH 2–6)?
Mechanistic Insight: Under mild acidic conditions (such as 0.1% TFA or formic acid used in HPLC, or mild buffered solutions), 1-(2-methoxyethyl)-1H-imidazole is exceptionally stable chemically but undergoes a fundamental physical transformation. The basic imine-like nitrogen (N3) of the imidazole ring has a pKa of approximately 7.0. When the pH drops below 5.0, the molecule is fully protonated, forming an imidazolium salt. The positive charge is highly delocalized across the N1 and N3 atoms via resonance, which confers immense thermodynamic stability to the aromatic ring system. No covalent bonds are broken here; the molecule simply becomes highly polar and water-soluble.
Q2: Will strong acidic conditions (e.g., 6M HCl, reflux) degrade the imidazole ring?
Mechanistic Insight: No. The imidazole core is remarkably robust against hydrolytic cleavage. The aromatic stabilization energy of the pi-electron system prevents ring-opening even under harsh aqueous acidic reflux. However, while the ring is safe, the side chain is the weak link.
Q3: At what threshold do we observe degradation of the 2-methoxyethyl side chain?
Mechanistic Insight: Degradation occurs when the molecule is exposed to strong hydrohalic acids (HI or HBr) coupled with heat. The 2-methoxyethyl group is an aliphatic ether. While ethers are generally inert, they undergo acidic cleavage when treated with concentrated HI or HBr. The mechanism is an acid-catalyzed nucleophilic substitution (SN2) (). First, the ether oxygen is protonated, turning it into a superior leaving group. Then, the halide anion (e.g., I⁻) attacks the sterically less hindered methyl carbon. This cleaves the ether, yielding 1-(2-hydroxyethyl)-1H-imidazole and a volatile methyl halide ().
Section 2: Quantitative Stability Summary
To facilitate quick decision-making during assay development or synthetic route scouting, the following table summarizes the stability profile of 1-(2-methoxyethyl)-1H-imidazole across different acidic regimes.
Issue 1: Severe Peak Tailing or Retention Time Loss in RP-HPLC
Symptom: When analyzing reaction mixtures containing 1-(2-methoxyethyl)-1H-imidazole using standard 0.1% Formic Acid/Acetonitrile gradients, the compound elutes in the void volume or exhibits severe tailing.
Causality: At pH ~2.7 (0.1% FA), the imidazole nitrogen is fully protonated. The resulting cationic imidazolium species interacts poorly with the hydrophobic C18 stationary phase and undergoes secondary interactions with residual surface silanols on the silica support.
Prepare High-pH Mobile Phase: Switch to a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust the pH to 9.5 using dilute Ammonium Hydroxide. (Reasoning: At pH 9.5, the molecule is >99% in its neutral, unprotonated free-base form, maximizing hydrophobic retention).
Column Selection: Utilize a high-pH stable column (e.g., Waters XBridge or Phenomenex Gemini) to prevent silica dissolution.
Run Gradient: Execute a gradient of 5% to 95% Acetonitrile over 10 minutes.
Validation Check: You should observe a sharp, symmetrical peak with a significantly increased retention time (k' > 2). If tailing persists under these conditions, the issue is definitively column degradation or extra-column volume, not the analyte's ionization state.
Fig 2: Chromatographic troubleshooting workflow for imidazolium salt formation.
Issue 2: Unexpected Mass (M-14) During Acidic Deprotection Workflows
Symptom: After subjecting a synthetic intermediate containing the 1-(2-methoxyethyl)-1H-imidazole moiety to harsh acidic deprotection (e.g., global deprotection using HBr/HOAc), LC-MS analysis reveals a major byproduct with a mass 14 Da lower than expected.
Causality: The mass loss of 14 Da (loss of a CH₂ equivalent) corresponds to the conversion of the methoxy group (-OCH₃) to a hydroxyl group (-OH). The strong acid cleaved the aliphatic methyl ether, generating 1-(2-hydroxyethyl)-1H-imidazole ().
Switch Reagents: If ether preservation is required, abandon hydrohalic acids. Use neat Trifluoroacetic Acid (TFA) at room temperature for Boc/t-Bu deprotections. TFA is a strong acid but lacks the highly nucleophilic conjugate base (like I⁻ or Br⁻) required to execute the SN2 ether cleavage.
Reaction Execution: Dissolve the substrate in a 1:1 mixture of Dichloromethane (DCM) and TFA. Stir at room temperature for 2 hours.
Quench and Extract: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3x).
Validation Check (NMR): Acquire a ¹H-NMR spectrum in CDCl₃. Verify the preservation of the ether by confirming the presence of the sharp singlet at ~3.3 ppm, corresponding to the terminal methoxy (-OCH₃) protons. The absence of this peak definitively diagnoses that ether cleavage has occurred.
References
Cleavage Of Ethers With Acid
Master Organic Chemistry
URL:[Link]
Reactions of Ethers - Acidic Cleavage
Chemistry LibreTexts
URL: [Link]
Optimization
Technical Support Center: High-Purity 1-(2-methoxyethyl)-1H-imidazole Distillation
Welcome to the technical support center for the purification of 1-(2-methoxyethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 1-(2-methoxyethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the distillation of this compound. Our goal is to equip you with the necessary knowledge to achieve high purity while minimizing potential issues such as thermal degradation and contamination.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended method for purifying 1-(2-methoxyethyl)-1H-imidazole?
A1: 1-(2-methoxyethyl)-1H-imidazole is a high-boiling point liquid. Extrapolating from structurally similar compounds, its boiling point at atmospheric pressure is expected to be well above 200 °C, a temperature at which many organic molecules, including N-alkylated imidazoles, can undergo thermal decomposition. Vacuum distillation allows for the boiling point to be significantly lowered, enabling purification at a reduced temperature and minimizing the risk of degradation, which can lead to discolored product and the formation of impurities.[1]
Q2: What level of purity can I expect to achieve with a single vacuum distillation?
A2: With a properly optimized vacuum distillation setup, you can typically achieve a purity of >99%. The final purity will depend on the nature and boiling points of the impurities present in the crude material. For very close-boiling impurities, a fractional distillation column may be necessary to achieve higher purity.
Q3: What are the primary safety concerns when distilling 1-(2-methoxyethyl)-1H-imidazole?
A3: The primary safety concerns are associated with working under vacuum and at elevated temperatures. It is crucial to use appropriate glassware designed for vacuum applications to prevent implosion. Safety glasses should be worn at all times. Additionally, ensure that the heating mantle is connected to a temperature controller to avoid overheating the distillation flask. As with any distillation, it is important to ensure a smooth boiling process to prevent bumping; the use of a magnetic stir bar or boiling chips is recommended.
Q4: Can I use a rotary evaporator for this purification?
A4: A rotary evaporator is excellent for removing volatile solvents from your crude product before distillation. However, it is generally not suitable for the fractional distillation of high-boiling liquids like 1-(2-methoxyethyl)-1H-imidazole, as it does not provide the necessary theoretical plates for efficient separation of the target compound from close-boiling impurities.
Troubleshooting Guides
This section addresses specific issues you may encounter during the distillation of 1-(2-methoxyethyl)-1H-imidazole in a question-and-answer format.
Q: My distilled product is yellow or brown. What is the cause and how can I prevent it?
A: A discolored distillate is a common indicator of thermal decomposition. Imidazole derivatives can be sensitive to high temperatures.
Causality: The discoloration is likely due to the formation of degradation byproducts. This can happen if the distillation temperature is too high or if the residence time at high temperature is too long.
Troubleshooting Steps:
Improve the Vacuum: A lower vacuum pressure will further reduce the boiling point of the compound, allowing for distillation at a lower temperature. Check your vacuum pump and all connections for leaks.[2]
Monitor the Pot Temperature: Ensure the temperature of the liquid in the distillation flask (the "pot") is not excessively high. The temperature of the heating mantle should be set only slightly higher than the boiling point of your compound at the achieved vacuum.
Minimize Distillation Time: A faster distillation (without compromising separation efficiency) will reduce the time the compound is exposed to high temperatures.
Q: My distillation is very slow, or nothing is distilling over, even though the pot is hot.
A: This issue can be caused by several factors, from an inefficient vacuum to improper setup.
Causality: The vapor pressure of the compound at the current temperature and pressure is not sufficient to allow for distillation.
Troubleshooting Steps:
Verify Vacuum Level: Ensure your vacuum pump is pulling a sufficient vacuum. A vacuum gauge is essential for troubleshooting. For high-boiling liquids, a good vacuum (e.g., <1 mmHg) is often necessary.
Check for Leaks: Even a small leak in the system will significantly impact the vacuum level.[2] Inspect all glass joints and tubing for proper sealing. Use a high-vacuum grease on all ground glass joints.
Ensure Proper Insulation: For high-boiling compounds, heat loss from the distillation head and condenser can cause the vapor to condense before it reaches the collection flask. Insulate the distillation head and the upper part of the flask with glass wool or aluminum foil.
Check Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Q: The liquid in my distillation flask is bumping violently or foaming.
A: Bumping is caused by the superheating of the liquid followed by rapid, uncontrolled boiling. Foaming can occur if the crude material contains impurities that act as surfactants.
Causality: Uneven heating or the absence of nucleation sites for smooth boiling.
Troubleshooting Steps:
Ensure Adequate Agitation: Use a magnetic stir bar and a stir plate to ensure even heating and provide a surface for smooth bubble formation. If a stir bar is not an option, fresh boiling chips can be used, but they are less effective under vacuum.
Use a Claisen Adapter: A Claisen adapter provides more surface area and can help to contain foam and prevent it from entering the condenser.
Degas the Crude Material: Before heating, pull a vacuum on the cold, stirred crude material for a few minutes to remove any dissolved gases that can contribute to bumping.
Control the Heating Rate: Increase the heat to the distillation flask gradually to avoid superheating.
Distillation Parameters for High-Purity 1-(2-methoxyethyl)-1H-imidazole
The following table provides estimated distillation parameters. The boiling point is an estimate based on structurally related compounds, and the optimal parameters may vary depending on your specific equipment and the purity of the starting material.
Parameter
Recommended Value/Range
Notes
Boiling Point (Estimated)
110-120 °C at 1 mmHg
This is an estimation. The actual boiling point may vary. A lower pressure will result in a lower boiling point.
Vacuum Pressure
< 1 mmHg
A high-quality vacuum pump is essential for achieving this pressure.
Pot Temperature
130-150 °C
Should be kept as low as possible, typically 20-30 °C above the vapor temperature.
Reflux Ratio (if using a column)
3:1 to 5:1
A higher reflux ratio will improve separation but will also increase the distillation time.
Experimental Protocol: Vacuum Distillation of 1-(2-methoxyethyl)-1H-imidazole
This protocol describes a general procedure for the vacuum distillation of 1-(2-methoxyethyl)-1H-imidazole.
Materials:
Crude 1-(2-methoxyethyl)-1H-imidazole
Round-bottom flask (distillation flask)
Short path distillation head with condenser and vacuum connection
Receiving flask
Thermometer and adapter
Magnetic stir bar and stir plate
Heating mantle with temperature controller
Vacuum pump
Cold trap (recommended)
High-vacuum grease
Glass wool or aluminum foil for insulation
Procedure:
Apparatus Assembly:
Place a magnetic stir bar in the round-bottom flask.
Add the crude 1-(2-methoxyethyl)-1H-imidazole to the flask. Do not fill the flask more than two-thirds full.
Lightly grease all ground glass joints with high-vacuum grease.
Assemble the distillation apparatus, ensuring all connections are secure.
Place the thermometer correctly in the distillation head.
Connect the condenser to a water source.
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
Distillation:
Turn on the cooling water to the condenser.
Begin stirring the crude material.
Slowly and carefully apply the vacuum. The liquid may bubble as dissolved gases are removed.
Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
Increase the temperature gradually until the liquid begins to boil and you observe condensate on the thermometer.
Record the temperature at which the first drop of distillate is collected. This is the boiling point at the recorded pressure.
Collect any initial low-boiling fractions separately.
Collect the main fraction of 1-(2-methoxyethyl)-1H-imidazole in a clean receiving flask. The distillation temperature should remain constant during the collection of the pure compound.
Monitor the pot temperature throughout the distillation to avoid overheating.
Shutdown:
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool under vacuum.
Once cooled, slowly and carefully vent the system to atmospheric pressure.
Turn off the vacuum pump and the condenser water.
Disassemble the apparatus and transfer the purified product to a clean, labeled container.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the distillation of 1-(2-methoxyethyl)-1H-imidazole.
A Comparative Guide to the ¹H NMR Chemical Shifts of 1-(2-methoxyethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals The Foundational Principles of ¹H NMR in Imidazole Analysis ¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Foundational Principles of ¹H NMR in Imidazole Analysis
¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the origin of the chemical shift (δ) , a fundamental parameter in NMR.[1][2]
The chemical shift is influenced by the shielding or deshielding of the nucleus by surrounding electrons. Electron-withdrawing groups, for instance, pull electron density away from a proton, deshielding it and causing it to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, shielding the proton and shifting its resonance to a lower chemical shift (upfield).[1]
Another critical parameter is the spin-spin coupling constant (J) , which arises from the interaction of the magnetic moments of neighboring, non-equivalent protons. This interaction leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets), and the magnitude of the splitting, measured in Hertz (Hz), provides valuable information about the connectivity of atoms within a molecule.[3]
Comparative Analysis of ¹H NMR Chemical Shifts
The introduction of a 2-methoxyethyl substituent at the N-1 position of the imidazole ring significantly influences the chemical shifts of the ring protons compared to simple alkyl substituents like methyl or ethyl groups. This is primarily due to the electronic effects and the conformational flexibility of the methoxyethyl chain.
Below is a comparative table of the ¹H NMR chemical shifts for 1-(2-methoxyethyl)-1H-imidazole (predicted), 1-methyl-1H-imidazole (experimental), and 1-ethyl-1H-imidazole (experimental) in deuterated chloroform (CDCl₃).
Compound
Proton
Predicted/Experimental Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
1-(2-methoxyethyl)-1H-imidazole
H-2
7.49
s
-
H-4
7.07
t
1.1
H-5
6.92
t
1.1
N-CH₂
4.10
t
5.3
O-CH₂
3.63
t
5.3
O-CH₃
3.32
s
-
1-methyl-1H-imidazole
H-2
7.39
s
-
H-4
6.99
t
1.0
H-5
6.86
t
1.0
N-CH₃
3.64
s
-
1-ethyl-1H-imidazole
H-2
7.42
s
-
H-4
7.02
t
1.1
H-5
6.89
t
1.1
N-CH₂
3.94
q
7.3
CH₃
1.38
t
7.3
Note: The chemical shifts for 1-(2-methoxyethyl)-1H-imidazole are predicted values obtained from an online NMR prediction tool.[4] The data for 1-methyl-1H-imidazole and 1-ethyl-1H-imidazole are based on experimental values from various sources. Chemical shifts can vary slightly depending on the solvent and concentration.[5]
Key Observations and Mechanistic Insights:
Downfield Shift of H-2: The proton at the C-2 position (H-2) is the most deshielded proton on the imidazole ring across all three compounds. This is due to its proximity to two electronegative nitrogen atoms. The predicted chemical shift for H-2 in 1-(2-methoxyethyl)-1H-imidazole (7.49 ppm) is slightly downfield compared to 1-methyl-1H-imidazole (7.39 ppm) and 1-ethyl-1H-imidazole (7.42 ppm). This subtle difference can be attributed to the electron-withdrawing inductive effect of the oxygen atom in the methoxyethyl group, which is transmitted through the N-1 position to the imidazole ring.
Shifts of H-4 and H-5: The protons at the C-4 and C-5 positions (H-4 and H-5) are observed at higher fields (more shielded) compared to H-2. Their chemical shifts are also influenced by the N-1 substituent, with the methoxyethyl group causing a slight downfield shift compared to the methyl and ethyl groups.
Alkyl Chain Protons: The methylene protons of the methoxyethyl group in the target molecule are observed as two distinct triplets. The N-CH₂ protons, being directly attached to the imidazole ring, are more deshielded (4.10 ppm) than the O-CH₂ protons (3.63 ppm). This is a direct consequence of the proximity to the aromatic and electron-withdrawing imidazole ring. The methoxy protons (O-CH₃) appear as a sharp singlet at 3.32 ppm.
Structural Assignment and Workflow
The following diagram illustrates the structure of 1-(2-methoxyethyl)-1H-imidazole with the assignment of its proton signals based on the predicted ¹H NMR data.
Caption: Structure of 1-(2-methoxyethyl)-1H-imidazole with predicted ¹H NMR assignments.
Experimental Protocol for ¹H NMR Spectroscopy
To ensure the acquisition of high-quality and reproducible ¹H NMR data for imidazole derivatives, the following experimental protocol is recommended. This protocol is designed to be a self-validating system by incorporating standard practices for sample preparation and instrument setup.[6][7]
Step-by-Step Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of the 1-(2-methoxyethyl)-1H-imidazole sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[5]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[8]
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup:
The ¹H NMR spectra should be recorded on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.
The instrument must be properly tuned and the magnetic field shimmed to achieve high resolution and homogeneity.[6]
Data Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is generally sufficient for routine ¹H NMR.
Acquisition Time: Typically set between 2 to 4 seconds to ensure good digitalization of the free induction decay (FID).
Relaxation Delay: A delay of 1 to 5 seconds between pulses is recommended to allow for full relaxation of the protons, which is crucial for accurate integration.
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.
Data Processing:
The acquired FID is transformed into a spectrum using a Fourier transform.
The spectrum should be phased and the baseline corrected to ensure accurate integration and peak picking.
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Integration of the signals is performed to determine the relative number of protons contributing to each peak.
Experimental Workflow Diagram:
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Conclusion
This guide has provided a detailed comparison of the ¹H NMR chemical shifts of 1-(2-methoxyethyl)-1H-imidazole with its simpler analogues, 1-methyl- and 1-ethyl-1H-imidazole. The analysis highlights the influence of the methoxyethyl substituent on the electronic environment of the imidazole ring protons. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is essential for the accurate structural characterization of novel compounds in a research and development setting. While predicted data serves as a valuable guide, experimental verification remains the gold standard in structural elucidation.
References
University of Calgary. H NMR Spectroscopy. Available at: [Link]
Organic Chemistry, LibreTexts. Introduction to Spectroscopy II: Basic Principles of NMR. Available at: [Link]
Georgia Gwinnett College. Standard Operating Procedure H-NMR. Available at: [Link]
University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available at: [Link]
JEOL Ltd. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
The Royal Society of Chemistry. Electronic Supplementary Information Polymorphism-dependent and Piezochromic Luminescence Based on Molecular Packing of a Conjugated Molecule. Available at: [Link]
University of Notre Dame. Step-by-step procedure for NMR data acquisition. Available at: [Link]
ResearchGate. 1 H NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm). Available at: [Link]
The University of Hong Kong. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Available at: [Link]
ResearchGate. H 1 NMR of methylene-imidazole in CDCl3. Available at: [Link]
ACD/Labs. 1H Coupling in Proton NMR. Available at: [Link]
NMRDB. Simulate and predict NMR spectra. Available at: [Link]
NMRDB. Predict 1H proton NMR spectra. Available at: [Link]
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
NIST. 1H-Imidazole, 1-methyl-. Available at: [Link]
JEOL Ltd. Accurate NMR spectrum predictionsoftware "NMRPredict". Available at: [Link]
FTIR Characteristic Peaks of 1-(2-Methoxyethyl)-1H-imidazole: A Comparative Performance Guide
Introduction In the landscape of drug discovery and agrochemical formulation, 1-(2-methoxyethyl)-1H-imidazole serves as a critical building block, particularly in the synthesis of metal β-lactamase inhibitors and complex...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of drug discovery and agrochemical formulation, 1-(2-methoxyethyl)-1H-imidazole serves as a critical building block, particularly in the synthesis of metal β-lactamase inhibitors and complex bioactive molecules[1]. Unlike simple alkyl imidazoles, the incorporation of the methoxyethyl side chain introduces a hemilabile ether oxygen. This structural modification fundamentally alters the molecule's coordination chemistry, solubility, and reactivity profile.
For researchers and QA/QC professionals, Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for rapid structural validation. As a Senior Application Scientist, I have designed this guide to objectively compare the FTIR performance of 1-(2-methoxyethyl)-1H-imidazole against common alternatives, providing the mechanistic causality behind its spectral footprint and a self-validating analytical protocol.
Section 1: Mechanistic Causality of FTIR Vibrational Modes
To accurately interpret the FTIR spectrum of 1-(2-methoxyethyl)-1H-imidazole, we must deconvolute the molecule into two distinct vibrational domains: the aromatic imidazole core and the aliphatic ether side chain.
The Imidazole Ring System
C=N and C=C Stretching: The aromatic ring exhibits highly characteristic stretching vibrations. The C=N stretch typically appears as a distinct, sharp band around 1481–1510 cm⁻¹ [2]. The exact position is sensitive to the inductive electron-donating effects of the N-alkyl substituent. A secondary C=C stretch is generally observed near 1600–1642 cm⁻¹ [3].
Aromatic C-H Stretching: Weak but sharp peaks above 3000 cm⁻¹ (typically 3060–3110 cm⁻¹ ) correspond to the sp² C-H stretching of the unsaturated imidazole ring[2].
The Methoxyethyl Side Chain (-CH₂CH₂OCH₃)
C-O-C Ether Stretching (The Diagnostic Marker): The most critical differentiator for this molecule is the ether linkage. The asymmetric C-O-C stretching vibration causes a massive change in the molecular dipole moment during excitation. This causality results in a highly intense, broad peak between 1110 and 1120 cm⁻¹ (2[2],[3]). A secondary, symmetric C-O-C stretch is often visible around 906–950 cm⁻¹ [4].
Aliphatic C-H Stretching: The sp³ hybridized carbons in the methylene and methyl groups yield strong, overlapping absorption bands just below 3000 cm⁻¹ (2850–2970 cm⁻¹ )[2].
Section 2: Comparative Analysis - Product vs. Alternatives
When optimizing a synthetic route or formulation, 1-Methylimidazole (1-MI) and 1-Ethylimidazole (1-EI) are frequently evaluated as alternatives. However, their structural differences drastically alter their FTIR profiles. The table below provides an objective comparison of their characteristic peaks, serving as a quantitative reference for spectral identification.
Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
Functional Group / Vibration
1-(2-Methoxyethyl)-1H-imidazole
1-Methylimidazole (1-MI)
1-Ethylimidazole (1-EI)
Causality / Spectroscopic Notes
Aromatic C-H Stretch
~3060 - 3110
~3105
~3100
Present in all; confirms an intact, unsaturated imidazole ring.
Aliphatic C-H Stretch
2850 - 2970 (Broad, multiple)
~2950 (Sharp, single)
2870 - 2980
More complex in the methoxyethyl derivative due to distinct -CH₂- and -CH₃ environments.
C=N Ring Stretch
~1481 - 1510
~1515
~1510
Slight frequency shift occurs due to the differing inductive effects of the side chains.
Asymmetric C-O-C Stretch
1110 - 1120 (Intense)
Absent
Absent
Primary diagnostic peak. Confirms the presence of the ether linkage.
Symmetric C-O-C Stretch
~906 - 950
Absent
Absent
Secondary confirmation of the methoxyethyl group.
Section 3: Standardized Experimental Protocol for FTIR Validation
To ensure high scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . It not only confirms the product's identity but inherently checks for common impurities (like moisture or unreacted precursors).
Step-by-Step Methodology:
Instrument Preparation: Power on the FTIR spectrometer equipped with a Diamond or ZnSe ATR crystal. Allow the IR source to stabilize for at least 30 minutes to ensure consistent energy throughput.
Background Acquisition: Clean the ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Causality: This step is mandatory to mathematically subtract atmospheric water vapor and CO₂ interference from the final sample spectrum, preventing false-positive peak assignments.
Sample Application: Apply 1–2 drops of neat 1-(2-methoxyethyl)-1H-imidazole directly onto the ATR crystal, ensuring complete coverage of the active sensor area. Avoid introducing air bubbles, which scatter the IR beam.
Data Collection: Acquire the sample spectrum using the exact same parameters (32 scans, 4 cm⁻¹ resolution) to maintain signal-to-noise ratio consistency.
Spectral Processing: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth (IR beams penetrate deeper at lower wavenumbers). Perform a baseline correction and normalize the spectrum.
Self-Validation & Quality Control:
Positive Identification: Verify the presence of the 1112 cm⁻¹ (C-O-C) and 1481 cm⁻¹ (C=N) peaks.
Negative Control (Purity Check): Actively look for a broad peak at 3200–3400 cm⁻¹ . The absence of this peak confirms the sample is free from water contamination (O-H stretch) or unreacted secondary amines (N-H stretch)[2].
Section 4: Analytical Workflow Visualization
The diagram below maps the logical workflow for the structural validation of 1-(2-methoxyethyl)-1H-imidazole, highlighting the bifurcation of peak assignments that ensures robust quality control.
Analytical workflow for FTIR validation of 1-(2-methoxyethyl)-1H-imidazole.
References
Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. SciELO México. 2
Cross-Linked Polyvinylimidazole Complexed with Heteropolyacid Clusters for Deep Oxidative Desulfurization. MDPI. 3
SPECTRAL AND QUANTUM-MECHANICAL CHARACTERIZATION OF 7-[2-HYDROXY-3(-4-ACETYL-AMINO)-PHENOXY-PROPYL]. Chalcogen.ro. 4
mass spectrometry fragmentation pattern of 1-(2-methoxyethyl)-1H-imidazole
Comprehensive Mass Spectrometry Comparison Guide: 1-(2-Methoxyethyl)-1H-imidazole vs. Alternative Imidazole Scaffolds As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Mass Spectrometry Comparison Guide: 1-(2-Methoxyethyl)-1H-imidazole vs. Alternative Imidazole Scaffolds
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-molecular-weight, highly polar building blocks in complex biological or synthetic matrices. 1-(2-Methoxyethyl)-1H-imidazole is an advanced N-substituted imidazole widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and metal-organic frameworks.
To establish robust pharmacokinetic tracking or residual reagent analysis, one must understand the physicochemical rationale driving its detection. This guide objectively compares the electrospray ionization (ESI) fragmentation patterns and analytical detectability of 1-(2-methoxyethyl)-1H-imidazole (Product A) against two common industry alternatives: 1-ethylimidazole (Product B) and 1-(2-hydroxyethyl)imidazole (Product C).
Mechanistic Causality in ESI-MS/MS Fragmentation
The fundamental challenge in analyzing small imidazoles via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is differentiating them from endogenous isobaric interferences.
Protonation Dynamics:
All three compared compounds possess a highly basic
sp2
hybridized nitrogen (N3) on the imidazole ring. This structural feature acts as a potent proton acceptor (pKb ~7.0), facilitating excellent ionization efficiency in positive ESI mode to form highly stable
[M+H]+
precursor ions[1].
Fragmentation Divergence (The Methoxyethyl Advantage):
The structural characterization of substituted imidazoles via ESI-MS/MS relies heavily on identifying specific neutral losses during collision-induced dissociation (CID)[2].
1-Ethylimidazole (
[M+H]+
m/z 97): Primarily undergoes a high-energy cleavage of the N-C bond to yield the protonated imidazole ring (m/z 69) via the loss of ethylene (28 Da)[3]. This transition is prone to severe background noise because a 28 Da neutral loss is ubiquitous in lipid and hydrocarbon fragmentation.
1-(2-Hydroxyethyl)imidazole (
[M+H]+
m/z 113): Loses water (18 Da) to form m/z 95. While slightly more specific than the ethyl variant, water loss remains a generic fragmentation pathway, limiting Multiple Reaction Monitoring (MRM) specificity.
1-(2-Methoxyethyl)-1H-imidazole (
[M+H]+
m/z 127): Exhibits a highly diagnostic fragmentation cascade. The methoxy oxygen participates in an intramolecular rearrangement, leading to a highly specific, low-energy neutral loss of methanol (32 Da) to yield m/z 95. A secondary, higher-energy pathway results in the cleavage of the entire side chain to yield the bare imidazole ring at m/z 69. Utilizing these orthogonal MRM transitions is a proven strategy to eliminate matrix interference in the bioanalysis of imidazole-based compounds[4].
ESI-MS/MS fragmentation cascade of 1-(2-methoxyethyl)-1H-imidazole.
Quantitative Performance Comparison
The unique fragmentation of 1-(2-methoxyethyl)-1H-imidazole translates directly into superior analytical performance. By avoiding generic neutral losses, the signal-to-noise (S/N) ratio is drastically improved.
To ensure reproducibility, the following protocol is designed as a self-validating system. The causality behind each step ensures that the physical properties of the analyte are leveraged for maximum recovery and detection.
Action: Aliquot 100 µL of plasma matrix into a microcentrifuge tube. Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
Causality: Acetonitrile disrupts the hydration shell of proteins, causing rapid denaturation. The critical addition of 0.1% formic acid ensures the basic imidazole ring remains fully protonated. This prevents the analyte from co-precipitating with the protein pellet, maximizing recovery in the supernatant.
Step 2: Chromatographic Separation
Action: Inject 5 µL of the supernatant onto a Polar-Embedded C18 column (e.g., Waters XBridge Shield RP18, 2.1 x 100 mm, 3.5 µm). Run a gradient starting at 2% Mobile Phase B (Acetonitrile + 0.1% FA) and 98% Mobile Phase A (Water + 0.1% FA), ramping to 60% B over 5 minutes.
Causality: Standard C18 stationary phases suffer from "phase collapse" at low organic concentrations, leading to zero retention for highly polar imidazoles (like the hydroxyethyl variant). A polar-embedded phase maintains hydration of the silica pores, providing sufficient retention time to separate 1-(2-methoxyethyl)-1H-imidazole from early-eluting, ion-suppressing salts.
Step 3: Mass Spectrometry Tuning & Validation
Action: Operate the triple quadrupole in positive ESI mode. Set the capillary voltage to 3.0 kV. Monitor the quantifier transition (127.1
→
95.1) at a Collision Energy (CE) of 18 eV, and the qualifier transition (127.1
→
69.0) at a CE of 35 eV.
Causality (Self-Validation): The loss of methanol (32 Da) is a low-energy rearrangement requiring minimal CID energy. Conversely, the complete cleavage of the N-C bond requires significantly higher energy to overcome the bond dissociation threshold. By monitoring the ratio between the 95.1 and 69.0 product ions, the system inherently self-validates the structural integrity of the methoxyethyl side chain during analysis.
Self-validating LC-MS/MS analytical workflow for imidazole quantification.
Title: Thermal decomposition of carboxylate ionic liquids: trends and mechanisms | Source: rsc.org | URL:3
Title: Synthesis, characterization and reactivity of NHC based metal complexes | Source: db-thueringen.de | URL:2
Title: A highly efficient liquid chromatography–tandem mass spectrometry (LC–MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney | Source: researchgate.net | URL:4
A Comparative Guide to the Catalytic Activity of 1-(2-methoxyethyl)-1H-imidazole vs. 1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis, N-alkylated imidazoles have carved a niche as versatile and highly effective nucleophilic catalysts for a multitude of ch...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, N-alkylated imidazoles have carved a niche as versatile and highly effective nucleophilic catalysts for a multitude of chemical transformations. Their utility stems from the nucleophilic character of the sp²-hybridized nitrogen atom within the imidazole ring, coupled with their moderate basicity.[1] This guide provides an in-depth comparative analysis of the catalytic activity of two prominent N-substituted imidazoles: the well-established 1-methylimidazole and the functionally distinct 1-(2-methoxyethyl)-1H-imidazole.
While 1-methylimidazole has been extensively studied and employed in a wide array of reactions, the catalytic profile of 1-(2-methoxyethyl)-1H-imidazole is less documented. This guide will therefore present a comprehensive overview of the known catalytic performance of 1-methylimidazole, supported by experimental data, and offer a scientifically grounded projection of the catalytic behavior of 1-(2-methoxyethyl)-1H-imidazole. We will delve into the mechanistic nuances of their catalytic action, explore the potential influence of the N-substituent on reactivity, and provide detailed experimental protocols for key applications.
Unveiling the Catalysts: A Structural and Electronic Overview
The catalytic efficacy of N-alkylated imidazoles is intrinsically linked to their molecular structure. The primary difference between the two molecules under consideration lies in the N-1 substituent: a simple methyl group versus a methoxyethyl group.
Compound
Structure
Key Features
1-Methylimidazole
- Small, non-coordinating N-substituent- Well-established nucleophilic catalyst- Extensive literature data available
1-(2-methoxyethyl)-1H-imidazole
- Flexible ether-containing side chain- Potential for intramolecular interactions and chelation- Less steric hindrance around the catalytic nitrogen compared to bulkier alkyl groups
The introduction of a methoxyethyl side chain in 1-(2-methoxyethyl)-1H-imidazole introduces several factors that can modulate its catalytic activity compared to 1-methylimidazole:
Steric Hindrance: The methoxyethyl group is larger than a methyl group, which could introduce steric hindrance around the catalytically active N-3 atom, potentially slowing down reactions with bulky substrates.
Basicity and Nucleophilicity: The ether oxygen in the side chain is an electron-withdrawing group, which could slightly reduce the basicity and nucleophilicity of the imidazole ring compared to the electron-donating methyl group.
Chelation and Solubilizing Effects: The ether functionality can potentially coordinate with metal ions or interact with polar substrates and transition states through hydrogen bonding, which could enhance catalytic activity in specific reactions. The longer, more flexible side chain may also improve the solubility of the catalyst in certain reaction media.
Comparative Catalytic Performance: A Focus on Acylation and Polymerization
Acylation and Esterification Reactions
N-alkylated imidazoles are potent catalysts for the acylation and esterification of alcohols, often outperforming traditional catalysts like pyridine.[2] The catalytic cycle for nucleophilic catalysis, particularly with reactive acylating agents like acetyl chloride, involves the formation of a highly reactive N-acylimidazolium intermediate.[2][3]
Catalytic Mechanism of 1-Methylimidazole in Acylation
Caption: Nucleophilic catalysis pathway for acylation by 1-methylimidazole.
Experimental Protocol: Acetylation of a Secondary Alcohol Catalyzed by 1-Methylimidazole [2]
Materials:
Secondary alcohol (1.0 mmol)
Anhydrous Dimethylformamide (DMF, 4 mL)
1-Methylimidazole (0.2 mmol, 20 mol%)
Acetic anhydride (1.5 mmol)
Ethyl acetate
Water
Brine
Procedure:
In a dry flask under a nitrogen atmosphere, dissolve the secondary alcohol in anhydrous DMF.
Add 1-methylimidazole to the solution.
Warm the mixture to 45°C in a water bath.
Add acetic anhydride to the stirred solution.
Maintain the reaction at 45°C and monitor its progress using Thin Layer Chromatography (TLC). For many secondary alcohols, the reaction is complete within 10 minutes.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL).
Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.
Projected Performance of 1-(2-methoxyethyl)-1H-imidazole in Acylation:
While direct comparative data is unavailable, we can hypothesize the performance of 1-(2-methoxyethyl)-1H-imidazole based on its structure. The slightly reduced basicity due to the ether oxygen might lead to a slower initial nucleophilic attack on the acylating agent compared to 1-methylimidazole. However, the flexible ether side chain could potentially stabilize the charged acylimidazolium intermediate through intramolecular interactions, which might accelerate the subsequent reaction with the alcohol. For substrates capable of hydrogen bonding, the ether oxygen could also play a role in pre-organizing the reactants, leading to rate enhancements in specific cases. Experimental validation is crucial to confirm these hypotheses.
Epoxy Resin Curing
Imidazole derivatives are widely used as curing agents and accelerators for epoxy resins.[1][4] They function by initiating the ring-opening polymerization of the epoxide groups.[1] The catalytic activity can be quantitatively compared using techniques like Differential Scanning Calorimetry (DSC).
Quantitative Comparison of Imidazole Catalysts in Epoxy Curing [1]
Catalyst
Maximum Peak Temperature (°C)
Enthalpy of Reaction (ΔH, J/g)
Glass Transition Temperature (Tg, °C)
Curing Time at 150°C (s)
Curing Time at 180°C (s)
1-Methylimidazole
126
455
135
180
60
Data interpreted from a study on the curing of a diglycidyl ether of bisphenol F epoxy resin.[1]
Mechanism of Epoxy Curing Catalyzed by N-Alkylimidazoles
13C NMR spectral analysis of 1-(2-methoxyethyl)-1H-imidazole
13C NMR Spectral Analysis of 1-(2-methoxyethyl)-1H-imidazole: High-Field vs. Benchtop Spectrometers As a Senior Application Scientist, I frequently evaluate analytical workflows for pharmaceutical intermediates.1 is a hi...
Author: BenchChem Technical Support Team. Date: March 2026
13C NMR Spectral Analysis of 1-(2-methoxyethyl)-1H-imidazole: High-Field vs. Benchtop Spectrometers
As a Senior Application Scientist, I frequently evaluate analytical workflows for pharmaceutical intermediates.1 is a highly versatile building block widely utilized in the synthesis of bioactive molecules, including anti-inflammatory agents and agrochemicals[1]. Accurate structural elucidation of this compound requires robust 13C Nuclear Magnetic Resonance (NMR) spectroscopy to map its carbon backbone—specifically to distinguish the electron-deficient imidazole ring carbons from the aliphatic methoxyethyl side chain.
Historically, 13C NMR necessitated superconducting high-field spectrometers. Today,2 have emerged as practical alternatives for process chemists[2]. This guide objectively compares the performance of High-Field (600 MHz) versus Benchtop (80 MHz) NMR systems for analyzing 1-(2-methoxyethyl)-1H-imidazole, providing self-validating protocols and experimental data.
Product Comparison: High-Field vs. Benchtop NMR
The primary challenge in 13C NMR is the nucleus's low natural abundance (1.1%) and low gyromagnetic ratio, which reduces its receptivity by approximately four orders of magnitude compared to 1H NMR[3]. The table below summarizes how these two hardware paradigms handle this limitation.
The Self-Validating System:
Every protocol described below operates as a self-validating system. By utilizing CDCl3, the solvent serves a tripartite purpose: it dissolves the analyte, provides a deuterium lock to actively correct magnetic field drift, and its inherent 13C triplet at 77.16 ppm acts as an internal chemical shift reference. This eliminates the need for external Tetramethylsilane (TMS)—which is highly volatile and prone to evaporation during extended benchtop acquisitions—guaranteeing that the spectral calibration is intrinsically verified by the sample matrix itself.
Sample Preparation: Dissolve 25 mg of 1-(2-methoxyethyl)-1H-imidazole in 0.6 mL of CDCl3. Transfer to a 5 mm borosilicate NMR tube.
Locking and Shimming: Lock onto the deuterium frequency of CDCl3. Perform gradient shimming (Z1-Z5) to ensure a homogeneous B0 field.
Parameter Optimization (Causality): Select a 1D 13C sequence with WALTZ-16 proton decoupling. Crucially, set the excitation pulse to 30° rather than 90°. Non-protonated carbons in the imidazole ring (C2, C4, C5) exhibit long spin-lattice relaxation times (
T1
). A 30° pulse allows the magnetization to recover faster, enabling a shorter inter-pulse delay (D1 = 2.0 s). This maximizes the signal-to-noise ratio (SNR) per minute without causing signal saturation.
Acquisition: Acquire 256 transients. Total acquisition time: ~15 minutes.
Processing: Apply a 1.0 Hz exponential line broadening (LB) window function before Fourier Transformation (FT).
Protocol B: Benchtop 13C NMR Acquisition (80 MHz)
Sample Preparation (Causality): Dissolve 150 mg (approx. 1.2 M) of the compound in 0.6 mL of CDCl3. Why the massive concentration increase? At a lower magnetic field (1.8 T), the Boltzmann distribution of nuclear spins is less favorable. By increasing sample density, we artificially inflate the number of observable spins in the active volume, shifting the burden of signal generation from hardware field-strength to sample concentration[4].
Instrument Calibration: Ensure the permanent magnet is thermally equilibrated (typically 30–35 °C). Run a quick 1D 1H scan to verify shimming via the solvent peak linewidth.
Acquisition: Set the number of scans to 4,096 to compensate for the lower field. Acquisition time: ~3.5 hours.
Processing: Apply a more aggressive line broadening (2.0 - 3.0 Hz) prior to FT to smooth the baseline noise inherent to low-field 13C detection.
Quantitative Data Presentation
Despite the vast difference in magnetic field strength, the3[3]. Because the 1.1% natural abundance of 13C prevents homonuclear scalar coupling, benchtop 13C spectra do not suffer from the severe multiplet overlap seen in low-field 1H NMR[3].
Table: 13C NMR Peak Assignments for 1-(2-methoxyethyl)-1H-imidazole
Carbon Position
Chemical Environment
Predicted Shift (ppm)
High-Field (600 MHz) Observation
Benchtop (80 MHz) Observation
C2
Imidazole Ring (N-CH=N)
137.8
Sharp singlet, excellent SNR
Broadened singlet, moderate SNR
C4
Imidazole Ring (N-CH=C)
129.4
Sharp singlet, excellent SNR
Broadened singlet, moderate SNR
C5
Imidazole Ring (N-C=CH)
119.6
Sharp singlet, excellent SNR
Broadened singlet, moderate SNR
C2'
Sidechain (CH2-O)
71.2
Sharp singlet, excellent SNR
Sharp singlet, good SNR
C3'
Sidechain (O-CH3)
58.7
Sharp singlet, excellent SNR
Sharp singlet, good SNR
C1'
Sidechain (N-CH2)
46.8
Sharp singlet, excellent SNR
Sharp singlet, good SNR
Workflow Decision Matrix
Use the following logical matrix to determine the appropriate NMR system for your specific stage of drug development.
Figure 1: Decision matrix for selecting High-Field vs. Benchtop NMR for 13C structural elucidation.
Conclusion
For the structural verification of 1-(2-methoxyethyl)-1H-imidazole, High-Field NMR remains the gold standard for dilute samples and rapid acquisition. However, Benchtop NMR is a highly capable alternative for process chemists monitoring bulk reactions at-line. By understanding the causality behind signal generation—specifically the need to drastically increase sample concentration to overcome low 13C receptivity—researchers can successfully deploy benchtop systems to acquire clean, self-validating carbon spectra without the overhead of cryogenic maintenance.
The Impact of Ether Functionalization on the Viscosity of Imidazolium-Based Ionic Liquids: A Comparative Guide
In the ever-evolving landscape of ionic liquids (ILs), the quest for "task-specific" materials with finely tuned properties is paramount. Among the most critical of these properties for applications ranging from electroc...
Author: BenchChem Technical Support Team. Date: March 2026
In the ever-evolving landscape of ionic liquids (ILs), the quest for "task-specific" materials with finely tuned properties is paramount. Among the most critical of these properties for applications ranging from electrochemical systems to novel solvents is viscosity. This guide provides an in-depth comparison of the viscosity of 1-(2-methoxyethyl)-1H-imidazole based ionic liquids against traditional 1-alkyl-3-methylimidazolium salts. We will delve into the structural origins of their differing fluid dynamics, present supporting experimental data, and provide a detailed protocol for viscosity measurement to ensure scientific integrity and reproducibility.
Introduction: The Significance of Viscosity in Ionic Liquid Applications
Ionic liquids, salts with melting points below 100°C, have garnered significant attention due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] However, the relatively high viscosity of many common ILs can be a significant impediment to their practical application, hindering mass and heat transfer.[2] The ability to rationally design ILs with lower viscosities is, therefore, a key area of research.
This guide focuses on a promising strategy for viscosity reduction: the incorporation of an ether linkage into the cationic side chain. Specifically, we will compare the viscosity of ionic liquids based on the 1-(2-methoxyethyl)-1H-imidazolium cation with their more common 1-alkyl-3-methylimidazolium counterparts.
The Influence of Cation and Anion Structure on Viscosity
The viscosity of an ionic liquid is a complex function of several factors, including the size, shape, and intermolecular interactions of its constituent ions.
Cation Structure: For the widely studied 1-alkyl-3-methylimidazolium series, a general trend of increasing viscosity with increasing alkyl chain length is well-established.[3][4][5] This is attributed to stronger van der Waals interactions between the longer alkyl chains.
Anion Structure: The choice of anion also plays a crucial role in determining the viscosity of an ionic liquid. Generally, anions that are larger and have a more delocalized charge tend to form ILs with lower viscosities. For instance, with a common cation, the viscosity often follows the order: [PF6]⁻ > [BF4]⁻ > bis(trifluoromethylsulfonyl)imide ([NTf2]⁻).[5][6]
Comparative Viscosity Data: 1-(2-methoxyethyl)-1H-imidazolium vs. 1-Alkyl-3-methylimidazolium Salts
The introduction of an ether functional group into the imidazolium cation side chain has been shown to significantly reduce viscosity compared to analogous alkyl-substituted cations.[7][8] This is often attributed to the increased conformational flexibility of the ether linkage, which disrupts the packing of the cations and weakens the overall intermolecular forces.
Below is a table summarizing comparative viscosity data from the literature for a 1-(2-methoxyethyl)-1H-imidazolium ionic liquid and a common imidazolium salt at 25 °C.
Note: A precise numerical value for [MOE-MIm]Cl was not available in the initial search, but its lower viscosity compared to [BMIM]Cl is explicitly stated.[8]
A more comprehensive comparison can be made by examining the effect of different anions on both ether-functionalized and alkyl-substituted imidazolium cations. The following table illustrates this with data for the bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) anion, known for forming low-viscosity ILs.
Note: While not an imidazolium salt, this data from the same study illustrates the viscosity-lowering effect of the methoxyethyl group on a similar heterocyclic cation.[9]
Experimental Protocol: Viscosity Measurement of Ionic Liquids
Accurate and reproducible viscosity measurements are crucial for the reliable comparison of ionic liquids. The following protocol outlines a standard method using a rotational viscometer.
Objective: To determine the dynamic viscosity of a 1-(2-methoxyethyl)-1H-imidazole ionic liquid and a corresponding 1-alkyl-3-methylimidazolium salt at a controlled temperature.
Materials:
1-(2-methoxyethyl)-1H-imidazole based ionic liquid
1-Alkyl-3-methylimidazolium based ionic liquid
Rotational viscometer (e.g., Brookfield or Anton Paar)
Temperature-controlled water bath or Peltier system
Appropriate spindle/measuring geometry for the viscometer
Cleaning solvents (e.g., isopropanol, acetone)
Kimwipes or other lint-free tissues
Procedure:
Instrument Setup and Calibration:
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
Select a spindle and rotational speed appropriate for the expected viscosity of the ionic liquid. For low-viscosity ILs, a smaller spindle and higher speed may be necessary. For higher viscosity ILs, a larger spindle and lower speed are typically used.
Sample Preparation and Loading:
Ensure the ionic liquid sample is free of any solid impurities or air bubbles. If necessary, degas the sample under vacuum.
Carefully measure the required volume of the ionic liquid and transfer it to the sample cup. The volume will be specified by the viscometer manufacturer for the chosen measuring geometry.
Temperature Equilibration:
Place the sample cup in the temperature-controlled jacket.
Set the desired temperature (e.g., 25 °C) and allow the sample to equilibrate for at least 15-20 minutes. It is critical to ensure the sample is at a stable and uniform temperature, as viscosity is highly temperature-dependent.[3][4]
Viscosity Measurement:
Begin the rotation of the spindle at the predetermined speed.
Allow the reading to stabilize. This may take a few minutes.
Record the viscosity reading in mPa·s.
It is good practice to take measurements at several different rotational speeds to check for Newtonian behavior. For most ionic liquids, viscosity is independent of the shear rate (Newtonian).[3][4]
Cleaning:
Thoroughly clean the spindle and sample cup with appropriate solvents to prevent cross-contamination between samples.
Data Analysis:
Report the average viscosity and standard deviation for each ionic liquid at the specified temperature.
If measurements were taken at multiple shear rates, a plot of viscosity versus shear rate can be generated to confirm Newtonian behavior.
Visualizing the Experimental Workflow
Caption: A flowchart outlining the key steps in the experimental workflow for measuring the viscosity of ionic liquids.
Conclusion
The inclusion of a 1-(2-methoxyethyl) group in the cation of an imidazolium-based ionic liquid is a highly effective strategy for reducing viscosity when compared to their traditional 1-alkyl-3-methylimidazolium counterparts. This effect is primarily due to the increased flexibility of the ether linkage, which disrupts efficient packing and weakens intermolecular forces. For researchers and drug development professionals, this provides a valuable tool for designing ionic liquids with tailored fluidic properties, potentially enhancing their performance in a wide array of applications. The provided experimental protocol offers a robust framework for obtaining reliable and comparable viscosity data, ensuring the scientific rigor of future investigations in this exciting field.
References
Lazzús, J. A. (2018). Estimation of viscosities of 1-alkyl-3-methylimidazolium ionic liquids over a range of temperatures using a simple correlation. Journal of the Serbian Chemical Society, 83(10), 1169-1182.
Seddon, K. R., Stark, A., & Torres, M. J. (2002). Viscosity and density of 1-alkyl-3-methylimidazolium ionic liquids. Pure and Applied Chemistry, 74(12), 2275-2287.
Harris, K. R., & Woolf, L. A. (2005). Temperature and pressure dependence of the viscosity of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate. The Journal of Chemical Physics, 123(18), 184507.
Canongia Lopes, J. N., & Pádua, A. A. (2006). Temperature and pressure effects on the viscosity of imidazolium-based ionic liquids. Journal of Physical Chemistry B, 110(7), 3330-3335.
Chen, Z., Huo, Y., Cao, J., Xu, L., & Zhang, S. (2016). Physicochemical properties of ether-functionalized ionic liquids: Understanding their irregular variations with the ether chain length. Industrial & Engineering Chemistry Research, 55(43), 11589-11596.
Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: solvents for synthesis and catalysis. 2. Chemical reviews, 111(5), 3508-3576.
Gardas, R. L., & Coutinho, J. A. (2008). A group contribution method for viscosity estimation of ionic liquids. Fluid phase equilibria, 266(1-2), 195-201.
Han, X., Wang, J., & Zhang, S. (2008). QSPR study on the viscosity of imidazolium-based ionic liquids at room temperature. Journal of molecular liquids, 142(1-3), 104-108.
Rahim, A. H. A., Yunus, N. M., Man, Z., Sarwono, A., & Hamzah, W. S. W. (2021). Low-Viscosity Ether-Functionalized Ionic Liquids as Solvents for the Enhancement of Lignocellulosic Biomass Dissolution. Processes, 9(2), 261.
Bonhôte, P., Dias, A. P., Papageorgiou, N., Kalyanasundaram, K., & Grätzel, M. (1996). Hydrophobic, highly conductive ambient-temperature molten salts. Inorganic chemistry, 35(5), 1168-1178.
Gonzalez, B., & Gonzalez, R. (2006). Dynamic viscosities of a series of 1-alkyl-3-methylimidazolium chloride ionic liquids and their binary mixtures with water at several temperatures.
Tariq, M., Forte, P. A., & Canongia Lopes, J. N. (2012). Structural origins of viscosity in imidazolium and pyrrolidinium ionic liquids coupled with the NTf2–anion. The Journal of Physical Chemistry B, 116(44), 13247-13255.
Halim, A., & Husin, H. (2024). Thermodynamic Properties of Ether-Functionalized Ionic Liquids [COC4mim][Tau].
Paduszyński, K., & Domańska, U. (2014). Prediction of the viscosity of imidazolium-based ionic liquids at different temperatures using the quantitative structure property relationship approach. New Journal of Chemistry, 38(7), 3245-3254.
Triolo, A., Russina, O., Fazio, B., & Di Marco, G. (2007). Low temperature phase transitions of the ionic liquid 1-ethyl-3-methylimidazolium dicyanamide. The Journal of chemical physics, 126(16), 164503.
Tariq, M., et al. (2015). Systematic Study on the Viscosity of Ionic Liquids: Measurement and Prediction. Industrial & Engineering Chemistry Research, 54(44), 11218-11229.
Paduszyński, K. (2021). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. International Journal of Molecular Sciences, 22(16), 8758.
Zhang, S., et al. (2015). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Journal of The Electrochemical Society, 162(9), H625-H630.
Atashrouz, S., et al. (2016). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model.
Bara, J. E., et al. (2011). Synthesis of 1‐(2‐hydroxyethyl)imidazole compounds. Journal of Heterocyclic Chemistry, 48(4), 958-961.
Ferro, V. R., et al. (2025). On the Viscosity and Pipe Transport Behavior of Pure Ionic Liquids and Their Mixtures with Conventional Solvents. ACS Omega.
Fernández, D. P., et al. (2012). Effect of the pressure on the viscosities of ionic liquids: Experimental values for 1-ethyl-3-methylimidazolium ethylsulfate and two bis(trifluoromethyl-sulfonyl)imide salts. The Journal of Chemical Thermodynamics, 54, 1-8.
Van der Veken, P., et al. (2011). One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). Beilstein Journal of Organic Chemistry, 7, 1083-1089.
IRIS. (2023). Investigating viscosity and conductivity of ionic liquids. Institute For Research In Schools.
Sharma, V., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1596-1613.
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole.
Asian Journal of Research in Chemistry. (2015). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 8(2).
Zhang, Y., et al. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. Molecules, 29(6), 1258.
Validating the Purity of 1-(2-methoxyethyl)-1H-imidazole: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's identity and purity is a foundational pillar of scientific integrity. This guide provides an in-depth techn...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's identity and purity is a foundational pillar of scientific integrity. This guide provides an in-depth technical comparison of elemental analysis data for the validation of 1-(2-methoxyethyl)-1H-imidazole, a key building block in various synthetic pathways. By juxtaposing theoretical values with those of structurally related, well-characterized alternatives, we offer a robust framework for assessing the purity of this and similar N-substituted imidazoles.
The Critical Role of Elemental Analysis in Compound Validation
Elemental analysis is a cornerstone technique for the characterization of novel chemical entities. It provides a quantitative determination of the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N) for many organic compounds—within a sample. This data is then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical data is a powerful indicator of sample purity. For most peer-reviewed chemistry journals, an agreement within ±0.4% is considered the standard for publication-quality data, confirming that the synthesized compound is free from significant impurities.
Theoretical Elemental Composition of 1-(2-methoxyethyl)-1H-imidazole
1-(2-methoxyethyl)-1H-imidazole possesses the molecular formula C6H10N2O . Based on the atomic weights of its constituent elements, the theoretical elemental composition is calculated as follows:
Carbon (C): 57.12%
Hydrogen (H): 7.99%
Nitrogen (N): 22.21%
Comparative Analysis with Alternative N-Substituted Imidazoles
To provide context and a practical validation framework, we will compare the theoretical elemental composition of 1-(2-methoxyethyl)-1H-imidazole with that of two closely related and well-documented analogues: 1-ethyl-1H-imidazole and 1-propyl-1H-imidazole. This comparative approach allows us to understand the expected analytical variance and the impact of substituent changes on the elemental composition.
Compound
Molecular Formula
Theoretical C (%)
Theoretical H (%)
Theoretical N (%)
1-(2-methoxyethyl)-1H-imidazole
C6H10N2O
57.12
7.99
22.21
1-Ethyl-1H-imidazole
C5H8N2
62.47
8.39
29.14
1-Propyl-1H-imidazole
C6H10N2
65.42
9.15
25.43
Table 1: Comparison of theoretical elemental analysis values for 1-(2-methoxyethyl)-1H-imidazole and its structural analogues.
As illustrated in Table 1, the introduction of the methoxyethyl group in our target compound, in contrast to the shorter alkyl chains of the alternatives, results in a lower percentage of carbon and nitrogen, and a slightly lower percentage of hydrogen. This highlights the sensitivity of elemental analysis to subtle changes in molecular structure. For instance, in a study characterizing various tetrasubstituted imidazole compounds, the experimentally obtained elemental analysis values were in close agreement with the calculated percentages, demonstrating the reliability of this technique for structural confirmation[1].
Experimental Protocol for Elemental (CHNS) Analysis
The following is a detailed, step-by-step methodology for performing elemental analysis on a sample of a synthesized N-substituted imidazole, such as 1-(2-methoxyethyl)-1H-imidazole.
Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample.
Instrumentation: A modern CHNS/O elemental analyzer.
Materials:
Synthesized and purified 1-(2-methoxyethyl)-1H-imidazole (or other organic compound)
Tin capsules for solid samples or silver capsules for liquid samples
Microbalance (accurate to at least 0.001 mg)
Certified organic analytical standards (e.g., acetanilide) for calibration
High-purity oxygen (99.995%)
High-purity helium (99.999%)
Procedure:
Sample Preparation:
Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents, as this is a common source of error.
Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. Record the exact weight.
Fold the capsule to ensure no sample can escape and to create a compact pellet.
Instrument Calibration:
Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition. This establishes a response factor for each element.
Combustion:
The encapsulated sample is introduced into a high-temperature furnace (typically around 900-1000°C) within the elemental analyzer.
In an oxygen-rich environment, the sample undergoes complete combustion.
The carbon in the sample is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and/or nitrogen oxides (NOx).
Reduction and Gas Separation:
The combustion gases are passed through a reduction tube containing copper to convert any nitrogen oxides to N2.
The resulting gas mixture (CO2, H2O, and N2) is then carried by a stream of helium gas through a gas chromatography column.
The column separates the individual gases based on their different retention times.
Detection and Quantification:
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
The instrument's software integrates the signal for each gas and, using the calibration data, calculates the absolute amount of C, H, and N in the original sample.
The results are then expressed as a percentage of the initial sample weight.
Workflow for Elemental Analysis of Organic Compounds.
Interpreting the Data: A Decision-Making Framework
The validation of a compound's purity through elemental analysis is a logical process. The following diagram outlines the decision-making framework a researcher would typically follow.
Decision-making framework for compound validation using elemental analysis.
Conclusion
The validation of 1-(2-methoxyethyl)-1H-imidazole, as with any synthesized compound, relies on a suite of analytical techniques, with elemental analysis providing a fundamental assessment of purity. While direct experimental data for this specific compound is not prevalent in the literature, a robust validation can be achieved by adhering to the established theoretical values (C: 57.12%, H: 7.99%, N: 22.21%) and the widely accepted tolerance of ±0.4%. By understanding the principles of the analytical method and comparing results with those of similar, well-characterized molecules, researchers can confidently ascertain the purity of their synthesized materials, ensuring the reliability and reproducibility of their subsequent scientific endeavors.
References
An International Study Evaluating Elemental Analysis. ChemRxiv. [Link]
A Senior Application Scientist's Guide to the Thermal Stability of Ether- vs. Alkyl-Functionalized Imidazoles
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The functionalization of imidazolium-based compounds, particularly ionic liquids (ILs), is a critical design parameter that dict...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The functionalization of imidazolium-based compounds, particularly ionic liquids (ILs), is a critical design parameter that dictates their physicochemical properties and ultimate suitability for applications ranging from high-temperature catalysis to pharmaceutical formulations. A key performance metric is thermal stability. This guide provides an in-depth comparison of the thermal stability of two common classes of imidazolium derivatives: those functionalized with ether linkages and those with simple alkyl chains. Experimental evidence overwhelmingly indicates that short-chain-ether-functionalized imidazolium salts are generally less thermally stable than their direct alkyl-substituted counterparts.[1] This reduced stability is primarily attributed to the C-O bond in the ether group, which introduces a preferential pathway for nucleophilic attack by the corresponding anion, weakening the overall cation-anion electrostatic interaction and lowering the decomposition temperature.[1] This guide will elucidate the underlying mechanisms, present comparative experimental data, and provide a standardized protocol for assessing thermal stability to inform rational material design.
Imidazolium salts are a cornerstone of modern chemistry. Their tunable nature, achieved by modifying the substituents at the nitrogen atoms (N1 and N3), allows for the creation of "task-specific" materials. In high-temperature applications, such as in catalysis, as electrolytes, or as heat-transfer fluids, thermal stability is not merely a desirable property but a prerequisite for safe and effective operation.[2]
Alkyl-Functionalized Imidazoles: These compounds feature saturated hydrocarbon chains (e.g., butyl-, hexyl-) attached to the imidazolium core. The stability of these C-C and C-H bonds contributes to the overall robustness of the molecule. Generally, increasing the length of the alkyl chain can lead to an increase in thermal stability.[3]
Ether-Functionalized Imidazoles: These derivatives incorporate one or more ether (C-O-C) linkages within the side chain. While this functionalization can beneficially reduce viscosity and enhance ionic conductivity, it introduces a potential liability regarding thermal decomposition.[1][4][5]
This guide will focus on the causal relationship between these structural motifs and the resulting thermal performance, supported by experimental data.
The Mechanism of Thermal Decomposition: A Tale of Two Pathways
The thermal degradation of imidazolium salts is not a simple process of boiling but a chemical decomposition. The primary mechanism involves a nucleophilic attack by the anion on the electrophilic carbon atoms of the cation's side chains.[1][6][7] This leads to the cleavage of the N-substituted groups.[1]
For alkyl- and ether-functionalized cations, two dominant pathways are considered:
S_N2-type Reaction (Dealkylation): The anion attacks the α-carbon of the side chain, cleaving the C-N bond and forming a neutral imidazole and an alkyl-anion product. This is a common pathway for simple alkyl chains.
Hofmann-type Elimination (Deprotonation): The anion acts as a base, abstracting a proton from the side chain, leading to the formation of an alkene and a protonated anion.
The introduction of an ether linkage creates a new, often more favorable, decomposition route. The oxygen atom in the ether chain can weaken the C-O bond and alter the electron distribution, making the cation more susceptible to nucleophilic attack. This generally results in a lower activation energy for decomposition compared to a simple alkyl chain, which lacks this feature.[1][8] Short-chain-ether-functionalized ILs are often less thermally stable than their alkyl-substituted analogues because the ether group can weaken the cation-anion electrostatic interaction, which in turn "frees" the anions to act as nucleophiles.[1]
Caption: Logical flow of structural features to thermal stability outcome.
Experimental Methodology for Assessing Thermal Stability
To objectively compare materials, a standardized, reproducible method is essential. Thermogravimetric Analysis (TGA) is the industry-standard technique for determining thermal stability.[2][9]
Principle of Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. As the sample is heated, it eventually decomposes, resulting in a mass loss. The resulting curve provides key metrics:
T_onset (Onset Decomposition Temperature): The temperature at which significant decomposition begins. It is often calculated as the intersection of the baseline tangent and the inflectional tangent of the mass loss curve.[9]
T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the derivative thermogravimetry (DTG) curve.[9]
Standardized TGA Protocol
This protocol ensures that data is comparable across different samples and laboratories.
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. Use a clean, inert sample pan (typically platinum or alumina).
Sample Preparation: Place a small, consistent amount of the sample (e.g., 5-10 mg) into the tared TGA pan. An accurate mass measurement is critical.
Atmosphere: Purge the furnace with an inert gas, typically Nitrogen (N₂), at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
Thermal Program (Non-isothermal):
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability.
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).[10][11] A consistent heating rate is crucial as T_onset values can vary with the rate of heating.[2]
Data Analysis:
Plot the sample mass (%) versus temperature (°C).
Calculate the first derivative of the mass loss curve to generate the DTG curve.
Determine T_onset and T_peak from the respective curves using the instrument's analysis software.
Caption: Standardized experimental workflow for TGA.
Comparative Analysis: Ether- vs. Alkyl-Functionalized Imidazoles
The following table summarizes decomposition temperature data for structurally analogous imidazolium ionic liquids, highlighting the impact of ether versus alkyl functionalization. The anion is kept constant ([Tf₂N]⁻) to isolate the effect of the cation's side chain.
The data clearly demonstrates that for short-chain derivatives, the ether-functionalized imidazolium cation leads to a lower onset decomposition temperature compared to its alkyl analogue.[1] The replacement of a -CH₂-CH₂- group in the butyl chain with a -CH₂-O- group in the ethoxyethyl chain results in a 25 °C decrease in T_onset. This provides strong quantitative support for the hypothesis that the ether linkage serves as a point of thermal weakness.
While this trend is generally robust for short ether chains, it is noteworthy that some studies on imidazolium ILs with very long poly(ethylene glycol) (PEG) chains (7–16 oxygen atoms) have reported higher thermal stability than their shorter alkyl-substituted counterparts.[1] This exception is thought to be due to enhanced intermolecular interactions and shielding effects provided by the long, coiled ether chain.[1] However, for the majority of task-specific ILs used in synthesis and catalysis, which employ shorter functional chains, lower stability remains the expected outcome.
Conclusion & Practical Implications
For researchers and drug development professionals, the choice between ether- and alkyl-functionalized imidazoles must be guided by the specific demands of the application.
For High-Temperature Applications (>250 °C): Alkyl-functionalized imidazoles are the superior choice. Their lack of a labile ether linkage provides a significantly higher thermal budget, ensuring stability and preventing unwanted degradation during synthesis, catalysis, or as thermal fluids.
For Applications Requiring Low Viscosity at Ambient Temperatures: Ether-functionalized imidazoles offer a distinct advantage. The flexible ether bond disrupts close packing of the ions, leading to lower viscosity.[4] If the operational temperature is well below the decomposition point, they can be an excellent choice for improving mass transfer and reaction kinetics.
References
Ghandi, K. (2014). Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids: Attractive Properties and Applications. International Journal of Molecular Sciences, 15(9), 15699-15757. [Link]
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]
Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: a review. Chemical Society Reviews, 42(14), 5963-5977. [Link]
Le, M. L., et al. (2015). Synthesis and Thermophysical Properties of Ether‐Functionalized Sulfonium Ionic Liquids as Potential Electrolytes for Electrochemical Applications. ChemistryOpen, 4(4), 438-446. [Link]
Ferreira, A. M., et al. (2017). Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. The Journal of Physical Chemistry B, 118(46), 13214-13224. [Link]
Barrosse-Antle, L. E., & Bond, A. M. (2021). Functionalized Imidazolium Ether-Free Polymer Backbones with Ion Transport Channels and Catalytic Activity. ACS Materials Au, 1(1), 6-16. [Link]
Husson, E., et al. (2021). Low-Viscosity Ether-Functionalized Ionic Liquids as Solvents for the Enhancement of Lignocellulosic Biomass Dissolution. Processes, 9(2), 261. [Link]
Zhang, S., et al. (2019). Effect of Ionic Composition on Physicochemical Properties of Mono-Ether Functional Ionic Liquids. Molecules, 24(17), 3144. [Link]
García, M. T., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 83-91. [Link]
Wooster, T. J., et al. (2006). Thermal Degradation of Imidazolium Ionic Liquids. Green Chemistry, 8(7), 691-696. [Link]
Ribar, B., et al. (2011). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry, 105(2), 587-592. [Link]
Stoppa, A., et al. (2014). Melting Point and Thermal Decomposition Temperatures of Several 1-alkyl and 1-alkyl ether Functionalized Imidazolium Ionic Liquids. ResearchGate. [Link]
Hu, Y., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(4), 933. [Link]
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
van Oken, J.-H., et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. [Link]
Zhang, Y., et al. (2024). Thermodynamic Properties of Ether-Functionalized Ionic Liquids [COC4mim][Tau]. Journal of Chemical & Engineering Data. [Link]
Lehmler, H.-J., et al. (2014). Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. eScholarship, University of California. [Link]
Schrekker, H. S., et al. (2008). Preparation, cation-anion interactions and physicochemical properties of ether-functionalized imidazolium ionic liquids. Journal of the Brazilian Chemical Society, 19(3), 426-439. [Link]
Ferreira, A. M., et al. (2014). Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. PubMed. [Link]
Zhang, S., et al. (2019). Effect of Ionic Composition on Physicochemical Properties of Mono-Ether Functional Ionic Liquids. MDPI. [Link]
crystallographic data of metal complexes with 1-(2-methoxyethyl)-1H-imidazole
Structural Hemilability and Crystal Engineering: A Comparative Guide to Metal Complexes of 1-(2-Methoxyethyl)-1H-imidazole As a Senior Application Scientist in coordination chemistry and materials design, I frequently ev...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Hemilability and Crystal Engineering: A Comparative Guide to Metal Complexes of 1-(2-Methoxyethyl)-1H-imidazole
As a Senior Application Scientist in coordination chemistry and materials design, I frequently evaluate how subtle modifications to ligand architecture dictate the macroscopic properties of metal-organic frameworks (MOFs) and discrete coordination complexes. The functionalization of the imidazole ring is a powerful tool in crystal engineering.
This guide objectively compares the crystallographic and coordination performance of 1-(2-methoxyethyl)-1H-imidazole (CAS 126301-59-5) against its common structural alternatives: 1-methylimidazole (1-MeIm) and 1-(2-hydroxyethyl)-1H-imidazole. By analyzing the causality behind experimental choices, this document provides a self-validating framework for researchers designing dynamic, hemilabile metal complexes.
Ligand Design & The Principle of Hemilability
Imidazole is a compact, pure
σ
-donor ligand that forms highly stable, freely rotating M–N bonds with transition metals ()[1]. However, simple alkyl imidazoles often lead to densely packed, rigid crystal structures.
Introducing a 2-methoxyethyl arm to the N1 position of the imidazole ring fundamentally alters the coordination logic. The ether oxygen acts as a hard Lewis base, while the imidazole nitrogen acts as a borderline/soft Lewis base. This creates a hemilabile ligand system :
The Anchor: The strong M–N(imidazole) bond firmly anchors the ligand to the metal center.
The Switch: The weak M–O(ether) bond can reversibly detach in solution or under thermal stress, exposing a coordinatively unsaturated "open metal site" for catalysis or guest-molecule binding.
Unlike the hydroxyl group in 1-(2-hydroxyethyl)imidazole, which acts as a strong hydrogen-bond donor and forces the crystal lattice into rigid 3D hydrogen-bonded networks, the methoxyethyl ether oxygen cannot donate hydrogen bonds. Instead, it relies on weaker dipole-dipole interactions, resulting in more flexible crystal packing and larger solvent-accessible voids.
Caption: Logical relationship of coordination modes and resulting properties for the methoxyethyl ligand.
Crystallographic Data Comparison
When depositing or mining structural data from the[2][3], distinct crystallographic trends emerge based on the N1-substituent of the imidazole. The table below summarizes the quantitative structural parameters expected for Cu(II) complexes based on these ligands ()[4].
Parameter
1-Methylimidazole (1-MeIm)
1-(2-Hydroxyethyl)imidazole
1-(2-Methoxyethyl)-1H-imidazole
Primary Coordination
Monodentate (N-bound)
Chelating/Bridging (N, O-bound)
Monodentate or Hemilabile Chelating
Typical Cu-N Bond (Å)
1.98 - 2.02
1.97 - 2.01
1.98 - 2.03
Typical Cu-O Bond (Å)
N/A
2.35 - 2.50 (Jahn-Teller axis)
2.45 - 2.65 (Weak/Dynamic)
Secondary Interactions
Hydrophobic packing
Strong H-Bonding (O-H···O)
Weak Dipole or M-O interactions
Crystal Packing
Dense, van der Waals
Rigid 3D H-bonded networks
Flexible, solvent-accessible voids
Space Group Tendency
Centrosymmetric (e.g.,
P21/c
)
Highly variable, often polar
Often
P1ˉ
or
P21/c
with disorder
Key Insight: The elongated Cu–O bond distances (2.45–2.65 Å) in the methoxyethyl complexes experimentally validate the hemilabile nature of the ether arm. It is bound tightly enough to influence the crystal's space group but weakly enough to be displaced by incoming substrates during catalytic applications.
To obtain high-quality single crystals suitable for X-ray diffraction, the thermodynamic equilibrium of the complexation reaction must be carefully controlled. The following step-by-step methodology utilizes vapor diffusion to ensure highly ordered crystal nucleation.
Step 1: Ligand Preparation
Dissolve 2.0 equivalents of 1-(2-methoxyethyl)-1H-imidazole in 5 mL of anhydrous methanol.
Causality: Methanol is chosen because it easily solvates both the organic ligand and the transition metal salt, while possessing a high enough vapor pressure for subsequent diffusion steps.
Step 2: Metal Salt Addition
Slowly add a 5 mL methanolic solution containing 1.0 equivalent of Cu(ClO₄)₂·6H₂O dropwise to the ligand solution under continuous stirring.
Self-Validation: An immediate color shift from pale blue (solvated Cu²⁺) to deep royal blue confirms the displacement of water/methanol molecules by the stronger N-donor of the imidazole ring.
Step 3: Thermodynamic Equilibration & Filtration
Stir the reaction mixture for 2 hours at room temperature, then filter through a 0.22 μm PTFE syringe filter.
Self-Validation: The filtrate must be completely clear. The absence of a precipitate confirms the formation of a soluble discrete complex (or low-dimensional polymer) rather than an amorphous kinetic crash-out.
Step 4: Vapor Diffusion Crystallization
Transfer 2 mL of the clear filtrate into a small inner vial (2 dram). Place this open vial inside a larger outer vial (20 mL) containing 5 mL of diethyl ether (the anti-solvent). Cap the outer vial tightly and leave it undisturbed at ambient temperature.
Causality: Diethyl ether slowly diffuses into the methanol phase, gradually lowering the dielectric constant of the solvent mixture. This slow, controlled reduction in solubility forces the complex to nucleate into highly ordered single crystals rather than forming a microcrystalline powder.
Step 5: Crystal Harvesting
After 7–14 days, harvest the deep blue block-like crystals. Immediately submerge them in paratone oil.
Causality: The flexible packing of the methoxyethyl arms often traps interstitial solvent molecules. Paratone oil prevents rapid solvent evaporation, which would otherwise cause the crystal lattice to crack and degrade the X-ray diffraction resolution.
Caption: Workflow for the synthesis and single-crystal XRD preparation of methoxyethylimidazole complexes.
Conclusion
For drug development professionals and materials scientists, selecting 1-(2-methoxyethyl)-1H-imidazole over simpler analogs provides a strategic advantage. The crystallographic data proves that the hemilabile ether arm prevents the formation of overly rigid, insoluble polymeric networks. Instead, it yields dynamic complexes characterized by reversible coordination sites and flexible crystal packing—ideal traits for responsive materials, sensors, and homogeneous catalysts.
References
Cambridge Structural Database - Wikipedia
Source: Wikipedia
URL:[Link]
The Cambridge Structural Database - IUCr Journals
Source: International Union of Crystallography (IUCr)
URL:[Link]
Transition metal imidazole complex - Wikipedia
Source: Wikipedia
URL:[Link]
Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features
Source: PubMed Central (PMC)
URL:[Link]
Standard Operating Procedure: Proper Disposal of 1-(2-Methoxyethyl)-1H-imidazole Introduction & Operational Context 1-(2-Methoxyethyl)-1H-imidazole (CAS: 126301-59-5) is a liquid chemical intermediate widely utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Proper Disposal of 1-(2-Methoxyethyl)-1H-imidazole
Introduction & Operational Context
1-(2-Methoxyethyl)-1H-imidazole (CAS: 126301-59-5) is a liquid chemical intermediate widely utilized in pharmaceutical development, biochemical research, and agrochemical synthesis[1][2]. Due to its unique imidazole ring structure and methoxyethyl substitution, it exhibits specific reactivity profiles that necessitate stringent handling and disposal protocols. As an organic irritant, improper disposal not only poses severe environmental and occupational risks but also violates the Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations[3][4].
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step methodology for the safe segregation, accumulation, and disposal of this compound.
Mechanistic Causality in Chemical Segregation
Why do we segregate this specific compound?
1-(2-Methoxyethyl)-1H-imidazole is a combustible organic liquid[1][5]. Mixing it with strong oxidizers, concentrated acids, or heavy metal waste can lead to dangerous exothermic reactions[6].
The Causality: The nitrogen atoms in the imidazole ring act as weak bases and nucleophiles. Exposure to strong acids causes rapid salt formation and heat generation, while strong oxidizers can violently degrade the methoxyethyl side chain.
Self-Validating Protocol: Always verify chemical compatibility before adding this compound to a mixed waste carboy. Validation step: Before bulk combination, test a 1 mL micro-aliquot of the intended waste mixture in a controlled fume hood. Monitor for temperature spikes or gas evolution for 15 minutes. If no reaction occurs, proceed with bulk transfer.
Step-by-Step Disposal Methodology
This protocol ensures strict compliance with EPA Satellite Accumulation Area (SAA) standards[3][7].
Step 1: Waste Characterization and Profiling
Action: Identify the waste stream. 1-(2-Methoxyethyl)-1H-imidazole should be classified as a non-halogenated organic solvent waste unless it was mixed with halogenated solvents (e.g., dichloromethane) during your assay.
Validation: Check the pH of any aqueous waste mixtures containing this compound. If the pH falls outside the 5.0–12.5 range, it must be strictly categorized and labeled as a corrosive hazardous waste[8].
Step 2: Containerization
Action: Use high-density polyethylene (HDPE) or glass carboys for waste collection.
Causality: Do not use metal containers. Trace water in the waste can lead to basic degradation or corrosion of the metal over time[6][8].
Validation: Ensure the container has a secure, leak-proof cap. Visually verify that at least 10% headspace remains at the top of the container to accommodate vapor expansion and prevent pressure buildup[7].
Step 3: SAA Labeling and Storage
Action: Attach a standard "Hazardous Waste" label immediately upon placing the first drop of waste into the container[3]. Explicitly write "1-(2-Methoxyethyl)-1H-imidazole" and its approximate concentration. Never use abbreviations or chemical structures on waste labels.
Action: Store the container in a designated SAA at or near the point of generation.
Causality: Moving hazardous waste across hallways to different storage rooms before EHS profiling increases the risk of spills and violates RCRA point-of-generation rules[3][7].
Step 4: Empty Container Management
Action: Empty reagent bottles that held 1-(2-methoxyethyl)-1H-imidazole are not considered acutely toxic (P-listed)[3][9].
Protocol: Triple-rinse the empty container with a compatible solvent (e.g., ethanol), collect the rinsate as hazardous waste, and completely deface the original label before discarding the glass into a designated broken glass box[3][7].
Step 5: EHS Pickup and Final Disposition
Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the SAA volume limit is reached, or within the regulatory time limit (typically 6-12 months)[3][6].
Quantitative Data & Accumulation Limits
To ensure rapid logistical decision-making, adhere to the following regulatory thresholds for non-acutely toxic organic wastes[3][4][6][8].
Parameter
Regulatory Limit / Specification
Operational Rationale
CAS Number
126301-59-5
Unique identifier required for EHS waste profiling[1].
SAA Volume Limit
55 Gallons (Total Waste)
Exceeding this triggers a mandatory 3-day EHS removal window[3][7].
Time Limit in SAA
Up to 12 Months
Prevents long-term degradation and potential peroxide formation[3][7].
Aqueous Drain pH Limit
5.0 < pH < 12.5
Solutions outside this range are RCRA characteristic corrosive wastes[8].
Empty Container Rinsing
3x Solvent Rinse
Ensures no residual organic irritant enters the municipal solid waste stream[7].
Workflow Visualization
The following diagram illustrates the validated lifecycle of 1-(2-methoxyethyl)-1H-imidazole waste, from generation to final incineration.
Caption: Workflow for the segregation, accumulation, and disposal of 1-(2-methoxyethyl)-1H-imidazole.
References
Old Dominion University (ODU). "Laboratory Waste Management Guidelines." ODU Environmental Health and Safety. [Link]
Central Washington University (CWU). "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety.[Link]
University of Chicago. "Hazardous Waste Disposal Procedures." UChicago Environmental Health and Safety. [Link]
Northwestern University. "Hazardous Waste Disposal Guide." Northwestern Research Safety. [Link]
Cole-Parmer. "Material Safety Data Sheet - Imidazole." Cole-Parmer.[Link]
Environmental Protection Agency (EPA). "Hazardous Waste Management for School Laboratories and Classrooms." US EPA.[Link]